4-Methoxy-2,6-dimethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFINNXSRPCWLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355703 | |
| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19447-00-8 | |
| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde
This document provides an in-depth technical guide for the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde, a key aromatic aldehyde intermediate in the development of various fine chemicals and pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical, field-proven protocols.
Introduction: Significance of this compound
This compound is a substituted aromatic aldehyde of significant interest due to its utility as a versatile building block in organic synthesis. The presence of the methoxy group and two methyl groups on the benzene ring activates the molecule and provides steric hindrance, which can be strategically exploited in the synthesis of complex molecular architectures. Its derivatives have been explored in various applications, including the development of novel pharmaceuticals and agrochemicals. The precise control over the introduction of the formyl group onto the substituted anisole core is a critical aspect of its synthesis, demanding a robust and well-understood methodology.
Synthetic Strategies: An Overview
The synthesis of this compound primarily involves the formylation of the electron-rich aromatic ring of 3,5-dimethylanisole. Several classical and modern formylation reactions can be employed for this transformation. The choice of method often depends on factors such as substrate reactivity, desired regioselectivity, and the availability and handling of reagents. The key synthetic challenge lies in achieving formylation at the C4 position, which is sterically hindered by the two ortho methyl groups.
The most prominent and effective methods for the synthesis of this compound are:
-
The Vilsmeier-Haack Reaction: A widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]
-
Formylation using Dichloromethyl Methyl Ether and a Lewis Acid: A powerful method that has been successfully applied to the formylation of 3,5-dimethylanisole.[4][5]
-
The Gattermann Reaction: A classic formylation method, though often requiring harsh and toxic reagents.[6]
This guide will focus on the Vilsmeier-Haack reaction and the dichloromethyl methyl ether/Lewis acid method, as they represent the most practical and well-documented approaches for this specific synthesis.
The Vilsmeier-Haack Reaction: A Reliable Approach
The Vilsmeier-Haack reaction is a cornerstone of aromatic formylation.[1][2] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][7] The resulting electrophile is sufficiently reactive to attack the electron-rich ring of 3,5-dimethylanisole.
Mechanistic Rationale
The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][7]
-
Electrophilic Aromatic Substitution: The electron-rich 3,5-dimethylanisole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup liberates the desired aldehyde.[2][7]
The methoxy group and the two methyl groups of 3,5-dimethylanisole are ortho- and para-directing, strongly activating the aromatic ring for electrophilic substitution. The formylation is expected to occur at the position para to the methoxy group (C4) due to a combination of electronic activation and steric hindrance from the flanking methyl groups.
Visualizing the Vilsmeier-Haack Reaction
Caption: Workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylanisole | 136.19 | 10.0 g | 0.0734 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21.5 mL | 0.275 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10.0 mL | 0.109 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Hexane | - | For purification | - |
| Ethyl Acetate | - | For purification | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (21.5 mL, 0.275 mol) and dichloromethane (50 mL).
-
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (10.0 mL, 0.109 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 3,5-dimethylanisole (10.0 g, 0.0734 mol) in dichloromethane (50 mL) and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 70-85%
Formylation with Dichloromethyl Methyl Ether and Titanium Tetrachloride
An alternative and highly effective method for the formylation of activated aromatic rings involves the use of dichloromethyl methyl ether (DCMME) in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[4] This method often provides good regioselectivity and can be performed under milder conditions compared to other formylation techniques.
Mechanistic Considerations
In this reaction, TiCl₄ acts as a potent Lewis acid that coordinates with the oxygen atom of dichloromethyl methyl ether, facilitating the departure of a chloride ion to generate a highly electrophilic chloromethoxymethyl cation. This cation then undergoes electrophilic aromatic substitution with the electron-rich 3,5-dimethylanisole. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde. The steric hindrance from the two methyl groups directs the formylation to the less hindered para-position relative to the methoxy group.[4]
Visualizing the DCMME/TiCl₄ Formylation
Caption: Workflow of the formylation of 3,5-dimethylanisole using dichloromethyl methyl ether and titanium tetrachloride.
Detailed Experimental Protocol: DCMME/TiCl₄ Synthesis
This protocol is based on reported procedures for the formylation of 3,5-dimethylanisole.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylanisole | 136.19 | 5.00 g | 0.0367 |
| Titanium Tetrachloride (TiCl₄) | 189.68 | 8.35 g (4.8 mL) | 0.0440 |
| Dichloromethyl Methyl Ether (DCMME) | 114.96 | 4.65 g (4.0 mL) | 0.0404 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Hexane | - | For purification | - |
| Ethyl Acetate | - | For purification | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethylanisole (5.00 g, 0.0367 mol) in anhydrous dichloromethane (50 mL).
-
Lewis Acid Addition: Cool the solution to -10 °C using an ice-salt bath. Slowly add titanium tetrachloride (4.8 mL, 0.0440 mol) dropwise, ensuring the temperature remains below -5 °C. A colored complex may form.
-
Formylating Agent Addition: In a separate flask, prepare a solution of dichloromethyl methyl ether (4.0 mL, 0.0404 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10 °C.
-
Reaction: Stir the reaction mixture at -10 °C for 2 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice (100 g) and 1 M hydrochloric acid (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.
Expected Yield: 65-80%
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons, methoxy protons, and methyl protons. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (including quaternary carbons), methoxy carbon, and methyl carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₂O₂. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1690 cm⁻¹) and C-O stretching of the methoxy group. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Titanium tetrachloride (TiCl₄): A corrosive liquid that fumes in moist air, releasing HCl. Handle under an inert atmosphere in a fume hood with appropriate PPE.
-
Dichloromethyl methyl ether (DCMME): A potential carcinogen and lachrymator. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound can be effectively achieved through the formylation of 3,5-dimethylanisole. Both the Vilsmeier-Haack reaction and formylation using dichloromethyl methyl ether with titanium tetrachloride are robust and reliable methods. The choice between these methods may depend on the specific laboratory setup, reagent availability, and safety considerations. The protocols provided in this guide, along with the mechanistic insights and safety information, offer a comprehensive resource for the successful synthesis of this valuable chemical intermediate.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. One moment, please... [chemistrysteps.com]
"4-Methoxy-2,6-dimethylbenzaldehyde CAS 19447-00-8 properties"
An In-Depth Technical Guide to 4-Methoxy-2,6-dimethylbenzaldehyde (CAS 19447-00-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted aromatic aldehyde of interest in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes its core properties, potential synthetic routes, reactivity, and safety protocols, grounding all claims in verifiable data.
Core Molecular and Physical Properties
This compound is a polysubstituted aromatic compound. The presence of an aldehyde group, a methoxy ether, and two methyl groups on the benzene ring defines its chemical character and reactivity. The steric hindrance imposed by the ortho-methyl groups on the aldehyde functionality is a key feature influencing its synthetic utility.
Below is a summary of its fundamental properties compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 19447-00-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4] |
| Molecular Weight | 164.20 g/mol | [2][4] |
| Appearance | Off-white powder | [1] |
| Purity | Typically ≥95-99% | [1][5] |
| Storage | Room temperature, sealed well, under inert atmosphere.[1][2] | [1][2] |
| SMILES Code | COC1=CC(C)=C(C=O)C(C)=C1 | [2] |
Structural Representation
The structure of this compound is foundational to understanding its properties. The following diagram illustrates its atomic connectivity.
Caption: 2D structure of this compound.
Spectroscopic Profile (Predicted)
While specific, publicly available spectra for this compound are not provided in the search results, its structure allows for a reliable prediction of its key spectroscopic features. This is crucial for reaction monitoring and quality control.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.5 ppm. Its chemical shift is highly characteristic.
-
Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the benzene ring, likely in the δ 6.5-7.5 ppm range.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A singlet integrating to six protons, expected around δ 2.2-2.5 ppm. The two methyl groups are chemically equivalent.
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-200 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-165 ppm range. The carbon attached to the methoxy group will be the most shielded among the substituted carbons.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methyl Carbons (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.
-
C-O Stretch (Ether): A strong band around 1200-1275 cm⁻¹ (aryl-alkyl ether).
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Synthesis and Production
This compound is primarily used as a chemical intermediate, suggesting its synthesis is a key step in more complex molecular assemblies.[1] While a specific, documented synthesis pathway for this exact molecule was not found, a logical and efficient route can be proposed based on established organometallic and formylation reactions.
A plausible approach involves the ortho-lithiation (or Grignard formation) of a suitable precursor like 3,5-dimethylanisole, followed by formylation. This strategy leverages the directing effect of the methoxy group and the inherent reactivity of organometallic intermediates.
Proposed Synthetic Workflow: Formylation of 3,5-Dimethylanisole
This multi-step process is designed to regioselectively introduce the aldehyde group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 3,5-dimethylanisole and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to 0 °C in an ice bath. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2-3 hours to ensure complete formation of the lithiated intermediate. Causality: The methoxy group is an ortho-directing group for lithiation, and TMEDA chelates the lithium ion, accelerating the reaction and improving regioselectivity.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise via the dropping funnel, again keeping the temperature below 5 °C. A precipitate may form. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by carefully pouring it into a cold, dilute solution of hydrochloric acid. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Chemical Reactivity and Applications
The reactivity of this molecule is dominated by the aldehyde functional group, sterically hindered by the two ortho-methyl substituents.
-
Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions), although the steric bulk of the adjacent methyl groups may necessitate more forcing conditions or highly reactive nucleophiles compared to unhindered aldehydes.
-
Reductions and Oxidations: The aldehyde can be readily reduced to the corresponding alcohol (4-methoxy-2,6-dimethylbenzyl alcohol) using reducing agents like sodium borohydride, or oxidized to the carboxylic acid (4-methoxy-2,6-dimethylbenzoic acid) using stronger oxidants like potassium permanganate or Jones reagent.
-
Condensation Reactions: It can participate in condensation reactions such as the Knoevenagel or Perkin reactions, forming new carbon-carbon bonds, which is a cornerstone of its utility in building more complex molecular scaffolds.
Its primary application is as a building block or intermediate in organic synthesis.[1] While specific end-products are not detailed in the available literature, compounds with this substitution pattern are relevant in the synthesis of pharmaceuticals and agrochemicals where precise control over aromatic substitution is required.[6]
Safety, Handling, and Disposal
As with any laboratory chemical, proper handling is paramount. The safety profile is summarized from available Safety Data Sheets (SDS).[4]
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed (H302).[4] Prevention (P264, P270): Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Skin Irritation | Category 2: Causes skin irritation (H315).[4] Prevention (P280): Wear protective gloves. |
| Eye Irritation | Category 2A: Causes serious eye irritation (H319).[4] Prevention (P280): Wear eye protection. Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3: May cause respiratory irritation (H335).[4] Prevention (P261): Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| First Aid | If Inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[7][8] |
Incompatible Materials: Strong oxidizing agents.[7][8]
References
- 1. This compound, CasNo.19447-00-8 BOC Sciences United States [bocscichem.lookchem.com]
- 2. 19447-00-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 19447-00-8 [amp.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. eMolecules this compound | 19447-00-8 | 1G | Purity: | Fisher Scientific [fishersci.com]
- 6. Buy 4-Methoxy-2,5-dimethylbenzaldehyde (EVT-311246) | 6745-75-1 [evitachem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methoxy-2,6-dimethylbenzaldehyde
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-methoxy-2,6-dimethylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and materials science. An understanding of its vibrational spectroscopy is paramount for unambiguous identification, assessment of purity, and monitoring of its chemical transformations. This document elucidates the characteristic IR absorption bands, details a robust experimental protocol for spectral acquisition, and presents logical visualizations of the molecular structure and its spectral correlations, grounded in the principles of vibrational spectroscopy.
Theoretical Framework: Vibrational Modes of this compound
Infrared spectroscopy probes the vibrational transitions of a molecule when it interacts with infrared radiation. The absorption of energy occurs at specific frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The structure of this compound comprises several key functional groups, each with characteristic vibrational modes: an aldehyde, a methoxy ether, methyl groups, and a tetrasubstituted aromatic ring.
The positions of the absorption bands are primarily determined by the bond strength and the masses of the atoms involved. However, electronic effects such as resonance and induction, as well as steric factors, can cause significant shifts in these frequencies. In this compound, the electron-donating nature of the methoxy and methyl groups, along with their specific positions on the aromatic ring, influences the electron density of the carbonyl group and the aromatic system, which is reflected in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
For a solid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy is a highly effective and convenient analytical technique that requires minimal sample preparation.
Instrumentation:
-
FT-IR Spectrometer (e.g., Bruker Tensor II, Thermo Scientific Nicolet iS50)
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
-
Software for data acquisition and analysis (e.g., OPUS, OMNIC)
Sample Preparation: this compound is typically a solid at room temperature. The sample should be in the form of a fine powder to ensure optimal contact with the ATR crystal. If the sample consists of larger crystals, it should be gently ground using an agate mortar and pestle.
Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal and electronic stability.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Acquire a background spectrum (typically 16-32 scans) to compensate for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.
-
Sample Analysis: Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure arm to apply consistent and even pressure to the sample, ensuring intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is standard practice to achieve a high signal-to-noise ratio.
-
Data Processing: The acquired interferogram is automatically Fourier-transformed and ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking using the instrument's software to determine the precise wavenumbers of the absorption maxima.
This self-validating protocol ensures reproducibility by maintaining consistent pressure and acquiring a fresh background for each session.
Spectral Interpretation and Discussion
The infrared spectrum of this compound is characterized by a series of absorption bands that serve as a molecular fingerprint. The analysis below dissects the spectrum into regions corresponding to the vibrations of its constituent functional groups.
C-H Stretching Vibrations (3100-2800 cm⁻¹)
-
Aromatic C-H Stretching: While the aromatic ring is tetrasubstituted, there is one remaining aromatic C-H bond. This will give rise to a weak absorption band typically found just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ [1][2][3][4].
-
Aldehydic C-H Stretching: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde group (-CHO). This typically appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹ [5][6][7]. The presence of two bands is often due to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration[6]. The lower wavenumber band, often around 2720 cm⁻¹ , is particularly diagnostic as few other absorptions appear in this region[7].
-
Methyl and Methoxy C-H Stretching: The aliphatic C-H bonds of the two methyl groups and the methoxy group exhibit stretching vibrations in the 3000-2850 cm⁻¹ region[2][3]. These are typically medium to strong in intensity. A specific stretch for the methoxy group can sometimes be observed around 2830 cm⁻¹ .
Carbonyl (C=O) Stretching Vibration (~1700 cm⁻¹)
The C=O stretching vibration of the aldehyde is one of the most intense and prominent features in the spectrum. For aromatic aldehydes, this band is typically found in the range of 1710-1685 cm⁻¹ [6][7]. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated aldehydes (which appear around 1730 cm⁻¹) due to a decrease in the double bond character of the C=O bond[5]. The electron-donating methoxy and methyl groups on the ring will further influence the electron density and may cause a slight shift in this absorption. For 4-methoxybenzaldehyde, this peak is observed around 1702 cm⁻¹. A similar value is expected for the title compound.
Aromatic Ring Vibrations (1600-1400 cm⁻¹)
The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically result in two or three bands in this region. These are often found near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [1][2][3][4]. The exact positions and intensities are sensitive to the substitution pattern on the ring.
Fingerprint Region (< 1400 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.
-
C-H Bending Vibrations: The asymmetric and symmetric bending vibrations of the methyl and methoxy groups will appear in the 1475-1370 cm⁻¹ range.
-
Ether C-O Stretching: The C-O-C linkage of the aryl ether (methoxy group) gives rise to strong absorption bands. Aryl ethers typically show a strong, characteristic asymmetric C-O stretching band between 1300-1200 cm⁻¹ and a symmetric stretching band between 1050-1010 cm⁻¹ . For 4-methoxybenzaldehyde, a strong peak is observed around 1250 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibration of the remaining aromatic C-H bond will result in a strong band in the 900-675 cm⁻¹ region[1][2]. The exact position is highly indicative of the substitution pattern.
Data Presentation: Predicted IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3050 | Weak | C-H Stretching | Aromatic Ring |
| ~2980-2850 | Medium-Strong | C-H Stretching (Asymmetric & Symmetric) | Methyl (-CH₃) & Methoxy (-OCH₃) |
| ~2830 & ~2730 | Weak-Medium | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |
| ~1695 | Strong, Sharp | C=O Stretching | Aromatic Aldehyde (-CHO) |
| ~1600 & ~1470 | Medium | C=C Stretching (in-ring) | Aromatic Ring |
| ~1450 | Medium | C-H Bending (Asymmetric) | Methyl (-CH₃) & Methoxy (-OCH₃) |
| ~1380 | Medium | C-H Bending (Symmetric) | Methyl (-CH₃) |
| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether (-OCH₃) |
| ~1030 | Medium-Strong | C-O-C Symmetric Stretching | Aryl Ether (-OCH₃) |
| ~850 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Visualization of Molecular Structure and Spectroscopic Correlations
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical workflow for its IR spectral analysis.
Conclusion
The infrared spectrum of this compound provides a definitive means for its structural confirmation. The key diagnostic absorptions include the characteristic Fermi doublet of the aldehydic C-H stretch, the strong carbonyl C=O stretch lowered by conjugation, the strong asymmetric C-O stretch of the aryl ether, and the specific pattern of aromatic C-H and C=C vibrations. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize IR spectroscopy for the qualitative analysis of this important chemical compound.
References
- 1. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 2. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- 3. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 4. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 5. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 6. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
- 7. spectrabase.com [spectrabase.com]
"reactivity of the aldehyde group in 4-Methoxy-2,6-dimethylbenzaldehyde"
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methoxy-2,6-dimethylbenzaldehyde
Abstract
This technical guide offers a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. This molecule presents a fascinating case study in physical organic chemistry, where the typical reactivity of an aromatic aldehyde is profoundly modulated by a unique combination of electronic and steric factors. The presence of an electron-donating methoxy group at the para-position electronically influences the carbonyl carbon, while the two ortho-positioned methyl groups impose significant steric hindrance. This document dissects these competing effects, providing researchers, scientists, and drug development professionals with a predictive framework for the molecule's behavior in key synthetic transformations. We will explore how steric hindrance is the dominant factor that severely attenuates the reactivity towards nucleophilic addition, while also influencing reduction and oxidation pathways. Detailed experimental protocols, mechanistic diagrams, and comparative data are provided to offer field-proven insights into harnessing the synthetic potential of this sterically-shielded building block.
The Unique Structural Landscape of this compound
This compound is an aromatic aldehyde whose synthetic utility is defined by the structural arrangement of its substituents. The core of its chemical personality lies in the interplay between the formyl (-CHO) group, a para-methoxy (-OCH₃) group, and two ortho-dimethyl (-CH₃) groups. While the aldehyde is the primary site of transformation, its accessibility and electrophilicity are not straightforward. The central thesis of this guide is that the reactivity of this molecule is a direct consequence of the competition between the electronic influence of the methoxy group and the overwhelming steric shield provided by the adjacent methyl groups. Understanding this dynamic is critical for designing successful synthetic strategies.
The Dueling Influences on Aldehyde Reactivity
The reactivity of the carbonyl carbon in an aromatic aldehyde is fundamentally governed by its partial positive charge (electrophilicity) and its physical accessibility. In this compound, these two characteristics are pulled in opposing directions by the substituents.
Electronic Effects: The Role of the 4-Methoxy Group
The methoxy group at the para-position is a powerful electron-donating group, primarily through a resonance (+R) effect that outweighs its inductive electron-withdrawing (-I) effect.[1] The lone pairs on the oxygen atom delocalize into the aromatic ring, increasing the electron density of the system.[1] This has two main consequences for the aldehyde group:
-
Decreased Electrophilicity: The resonance donation of electrons extends to the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2][3]
-
Enhanced Oxidative Susceptibility: The increased electron density on the ring and aldehyde group can stabilize the transition state during oxidation, making the molecule more reactive towards certain oxidizing agents than benzaldehyde.[2]
Steric Hindrance: The Dominant Shield of the 2,6-Dimethyl Groups
The most significant factor governing the reactivity of this compound is the profound steric hindrance imparted by the two ortho-methyl groups.[4] These groups act as bulky sentinels, physically blocking the trajectory of incoming reagents aiming to attack the aldehyde's carbonyl carbon.[5]
This steric crowding has a crucial secondary effect: it forces the aldehyde group to rotate out of the plane of the benzene ring to minimize van der Waals strain. This torsional twist disrupts the π-orbital overlap between the carbonyl group and the aromatic system, a phenomenon known as steric inhibition of resonance . Consequently, the electronic deactivating effect of the methoxy group is partially diminished, but the physical barrier remains the overriding feature. For most reactions, particularly those involving bond formation at the carbonyl carbon, this steric shield is the rate-determining factor.
Reactivity Profile: A Synthesis of Steric and Electronic Factors
The practical consequences of these combined effects are a significantly attenuated reactivity profile, especially concerning nucleophilic additions.
Nucleophilic Addition Reactions: A Tale of Severe Attenuation
The approach of a nucleophile to the carbonyl carbon is severely impeded. Reactions that proceed smoothly with unhindered benzaldehydes will require significantly more forcing conditions (higher temperatures, longer reaction times, stronger reagents) or may fail entirely.
-
Grignard & Organolithium Reactions: The addition of bulky organometallic reagents is exceptionally difficult. The steric clash between the ortho-methyl groups and the incoming nucleophile-solvent complex raises the activation energy prohibitively.
-
Wittig Reaction: The formation of the oxaphosphetane intermediate requires a specific geometry that is disfavored by the steric bulk. Standard Wittig ylides are unlikely to react efficiently. Smaller, more reactive ylides (e.g., from phosphonates in a Horner-Wadsworth-Emmons reaction) may offer a marginal improvement.
-
Cyanohydrin Formation: While cyanide (CN⁻) is a relatively small nucleophile, its approach is still hindered. The reaction is expected to be much slower than with 4-methoxybenzaldehyde.
Reduction of the Aldehyde Group
Reduction to the corresponding benzyl alcohol is feasible, but the choice of reducing agent is critical. The reaction's success hinges on the size of the hydride donor.
-
Effective Reagents: Small, unhindered hydride sources like Sodium Borohydride (NaBH₄) are the reagents of choice. NaBH₄ is small enough to penetrate the steric shield and deliver a hydride ion to the carbonyl carbon.
-
Ineffective Reagents: Bulkier reducing agents, such as Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)₃H), will be largely ineffective due to their own steric demands.
This protocol outlines a self-validating system for the reduction of the sterically hindered aldehyde.
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The use of excess NaBH₄ is to ensure the reaction goes to completion despite the slower rate.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (visualized with a UV lamp and a p-anisaldehyde stain) validates completion.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-2,6-dimethylbenzyl alcohol. Further purification can be achieved via column chromatography if necessary.
Oxidation of the Aldehyde Group
While electronically favored due to the methoxy group, the oxidation is still subject to steric effects. The choice of oxidant is key.
-
Effective Reagents: Strong, relatively small oxidizing agents are required. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) are suitable choices as they can overcome the steric barrier.
-
Mechanism Consideration: The oxidation with KMnO₄ proceeds through a hydrated aldehyde intermediate, which can still be sterically congested. Therefore, extended reaction times or elevated temperatures may be necessary to achieve full conversion to 4-Methoxy-2,6-dimethylbenzoic acid.
-
Setup: To a solution of this compound (1.0 eq) in a 3:1 mixture of acetone and water, add sodium carbonate (Na₂CO₃, 2.0 eq). Stir vigorously to ensure dissolution.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, 2.5 eq) in water dropwise. The reaction is exothermic; maintain the temperature between 20-30 °C using a water bath. The purple permanganate color will disappear and a brown manganese dioxide (MnO₂) precipitate will form.
-
Reaction Monitoring: Stir at room temperature for 8-12 hours or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with acetone.
-
Isolation: Remove the acetone from the filtrate under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to ~pH 2 with concentrated HCl.
-
Purification: The desired carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Methoxy-2,6-dimethylbenzoic acid.
Quantitative and Spectroscopic Data
While extensive experimental data for the title compound is not widely published, the following table summarizes key properties, with some values estimated based on structurally similar compounds like 2,5-Dimethyl-4-methoxybenzaldehyde and 4-methoxybenzaldehyde.[6]
| Property | Value / Expected Value | Reference / Basis |
| Molecular Formula | C₁₀H₁₂O₂ | - |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to off-white solid | Analogy |
| Boiling Point | ~140-150 °C / 12 mmHg | Extrapolated from |
| ¹H NMR (CDCl₃, ppm) | δ ~10.5 (s, 1H, -CHO), ~6.7-7.0 (m, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.5 (s, 6H, -CH₃) | Predicted |
| ¹³C NMR (CDCl₃, ppm) | δ ~192 (-CHO), ~160 (C-OCH₃), ~140 (C-CH₃), ~135 (C-CHO), ~115 (Ar-CH), ~55 (-OCH₃), ~20 (-CH₃) | Predicted |
| IR (cm⁻¹) | ~2950 (C-H), ~2850, 2750 (Aldehyde C-H), ~1690 (C=O stretch, lowered by hindrance), ~1250 (C-O) | Predicted |
Conclusion and Future Outlook
The reactivity of the aldehyde group in this compound is unequivocally dominated by the steric hindrance from its di-ortho-methyl substituents. This steric shielding severely restricts access to the carbonyl carbon, making nucleophilic addition reactions challenging and highly dependent on the size of the incoming nucleophile. While the para-methoxy group electronically deactivates the aldehyde towards nucleophiles, its effect is secondary to the physical blockade.
This attenuated reactivity is not a limitation but a feature. For drug development and complex molecule synthesis, this compound can be employed as a robust building block where the aldehyde functionality is "naturally protected." It can be carried through multiple synthetic steps that would otherwise affect an unhindered aldehyde, with its conversion to an alcohol or carboxylic acid reserved for a specific, targeted step using sterically small reagents. Future research may focus on leveraging this property in orthogonal synthetic strategies or developing highly active catalyst systems capable of overcoming the steric barrier.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]
- 4. benchchem.com [benchchem.com]
- 5. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
A Technical Guide to the Solubility of 4-Methoxy-2,6-dimethylbenzaldehyde in Organic Solvents
Abstract: The selection of an appropriate solvent is a cornerstone of process chemistry, formulation science, and drug discovery. The solubility of a compound dictates its reaction kinetics, crystallization behavior, and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Methoxy-2,6-dimethylbenzaldehyde. Due to the scarcity of published quantitative data for this specific molecule, this paper establishes a robust predictive framework based on its physicochemical properties and the principles of intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of solvent selection for this compound and similar aromatic aldehydes.
Introduction: The Critical Role of Solvent Selection
This compound is an aromatic aldehyde with a unique substitution pattern that influences its chemical reactivity and physical properties. As a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialty chemicals, understanding its behavior in various solvents is paramount. Solubility is not merely a measure of how much solute dissolves; it is a thermodynamic equilibrium that impacts process efficiency, product purity, and formulation stability. An incorrect solvent choice can lead to poor yields, difficult purifications, or unstable final products. This guide bridges the gap between theoretical principles and practical application, offering a predictive and experimental framework for mastering the solubility of this compound.
Physicochemical Profile of this compound
To predict solubility, one must first understand the molecule itself. The structure of this compound features several key functional groups that dictate its polarity and potential for intermolecular interactions.
-
Aromatic Ring: A large, nonpolar benzene ring which favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.
-
Aldehyde Group (-CHO): A strongly polar group due to the electronegative oxygen atom, creating a significant dipole moment. This group can act as a hydrogen bond acceptor.[1][2]
-
Methoxy Group (-OCH₃): An ether linkage that contributes to the molecule's polarity and can also act as a hydrogen bond acceptor.
-
Methyl Groups (-CH₃): Two electron-donating methyl groups that sterically hinder the aldehyde and increase the nonpolar character of the molecule.
The combination of a polar aldehyde and methoxy group with a larger, nonpolar aromatic and alkyl framework results in a molecule of moderate overall polarity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Methoxybenzaldehyde | Notes |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | C₈H₈O₂ | The two additional methyl groups increase molecular weight and nonpolar surface area. |
| Molecular Weight | 164.20 g/mol | 136.15 g/mol | Higher weight can decrease solubility, all else being equal. |
| Appearance | (Predicted) White to off-white solid | Liquid or low-melting solid[3] | The dimethyl substitution may increase the melting point due to crystal packing. |
| Polarity | Moderately Polar | Polar | The additional nonpolar methyl groups reduce the overall polarity compared to its simpler analog. |
| Hydrogen Bonding | Acceptor only | Acceptor only | The carbonyl oxygen and ether oxygen can accept hydrogen bonds from protic solvents.[4] |
Guiding Principles: "Like Dissolves Like"
The principle of "like dissolves like" is the foundation for predicting solubility.[5] It states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. They are expected to have good affinity for the aldehyde and methoxy groups of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. They will interact favorably with the polar aldehyde group through dipole-dipole interactions.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and interact primarily through weak van der Waals forces. Toluene's aromatic nature may allow for favorable π-π stacking with the solute's benzene ring, enhancing solubility compared to aliphatic nonpolar solvents like hexane.[5]
Predicted Solubility Profile of this compound
Based on the physicochemical properties and theoretical principles, the following table provides an illustrative guide to the expected solubility of this compound at ambient temperature (approx. 25°C). Note: This table is predictive and intended for guidance. Experimental verification is essential for precise quantitative data.[5]
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent | Solvent Class | Polarity Index[6][7] | Predicted Solubility | Primary Intermolecular Rationale |
|---|---|---|---|---|
| Hexane | Nonpolar Aliphatic | 0.1 | Low | Significant mismatch in polarity. Dominated by weak van der Waals forces.[5] |
| Toluene | Nonpolar Aromatic | 2.4 | Moderate to High | Favorable π-π stacking between aromatic rings and van der Waals forces. |
| Diethyl Ether | Nonpolar | 2.8 | Moderate | The ether linkage is compatible, but overall polarity is low. |
| Dichloromethane | Polar Aprotic | 3.1 | High | Strong dipole-dipole interactions with the aldehyde group. |
| Acetone | Polar Aprotic | 5.1 | High | Strong dipole-dipole interactions with the polar carbonyl group.[8] |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | Good balance of polarity for dipole-dipole interactions. |
| Methanol | Polar Protic | 5.1 | Moderate | Can hydrogen bond with the solute, but the solute's large nonpolar region limits miscibility. |
| Ethanol | Polar Protic | 4.3 | Moderate to High | Similar to methanol, but its slightly larger alkyl chain makes it a better solvent for the nonpolar part of the solute. |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate | Highly polar, but its small size may not effectively solvate the bulky, nonpolar aromatic ring. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Very strong dipole moment provides excellent solvation for the polar functional groups. |
| Water | Polar Protic | 10.2 | Insoluble | The large, nonpolar hydrocarbon portion of the molecule dominates, making it hydrophobic.[9] |
Experimental Protocol for Solubility Determination
To obtain accurate, quantitative data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Causality: Starting with an excess of solid ensures that the final solution is genuinely saturated and at thermodynamic equilibrium.
-
Add an excess amount of solid this compound to a vial (e.g., 100 mg to 5 mL of solvent). The presence of undissolved solid at the end of the experiment is the primary validation of saturation.[10]
-
-
Equilibration:
-
Causality: Dissolution can be a slow process. Agitation at a constant, controlled temperature is critical to reach equilibrium without being influenced by temperature fluctuations.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for at least 24-48 hours. A longer duration may be necessary and should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Causality: It is critical to sample only the liquid phase without any undissolved solid, which would artificially inflate the measured concentration.
-
Stop the shaker and allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment for the excess solid to settle.
-
Carefully draw an aliquot of the supernatant using a syringe.
-
Immediately pass the aliquot through a syringe filter into a pre-weighed vial. This removes any fine particulate matter.
-
-
Quantification:
-
Causality: A pre-established calibration curve ensures the accurate conversion of the analytical signal (e.g., peak area from HPLC) into a concentration value.
-
Accurately weigh the filtered sample.
-
Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample and determine the concentration using the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for all dilution factors.
-
Express solubility in standard units, such as g/100 mL, mg/mL, or mol/L.
-
Diagram 1: Experimental Workflow for Solubility Determination A visual representation of the isothermal shake-flask method.
The Influence of Temperature
For most solid solutes, solubility in organic solvents increases with temperature. This relationship is governed by the enthalpy of solution. A quantitative study of this effect can be performed by repeating the experimental protocol at various temperatures (e.g., 5°C, 25°C, 40°C). This data is invaluable for developing crystallization processes, where controlled cooling is used to induce precipitation and isolate the product.
Diagram 2: Solute-Solvent Interaction Logic Relationship between molecular properties and solvent choice.
Safety and Handling
This compound and the organic solvents used for solubility testing require careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[11] Researchers must consult the Safety Data Sheet (SDS) for both the solute and each solvent prior to beginning any experimental work to be fully aware of all potential hazards.[12][13][14]
Conclusion
While specific published solubility data for this compound is limited, a robust predictive framework can be established by analyzing its molecular structure and the fundamental principles of intermolecular forces. The compound is predicted to have high solubility in polar aprotic solvents like dichloromethane and acetone, and moderate to high solubility in aromatic solvents like toluene and alcohols like ethanol. Its solubility is expected to be low in nonpolar aliphatic solvents such as hexane and negligible in water. For applications requiring precise data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable method for empirical determination. This combined predictive and experimental approach provides scientists with the necessary tools to make informed and efficient solvent selections, optimizing chemical processes and formulation development.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Solvent Physical Properties [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde
Abstract
4-Methoxy-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde featuring a sterically hindered carbonyl group flanked by two methyl substituents. This structural motif makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals, pharmaceuticals, and fragrance chemistry. Its synthesis, however, presents unique challenges related to regioselectivity and the management of steric hindrance. This guide provides an in-depth review of the primary synthetic methodologies for preparing this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available routes. We will explore direct formylation techniques applied to the readily available precursor, 3,5-dimethylanisole, including the Vilsmeier-Haack reaction, Gattermann-Koch and related formylations, and metal-catalyzed approaches. Additionally, we will discuss indirect methods involving the oxidation of the corresponding benzyl alcohol. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the synthetic landscape for this important chemical building block.
Introduction and Strategic Overview
The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. These compounds serve as versatile precursors for a vast array of chemical transformations. This compound is of particular interest due to the electronic and steric properties conferred by its substituents. The electron-donating methoxy and methyl groups activate the aromatic ring, while the ortho-methyl groups provide significant steric shielding to the adjacent positions and the formyl group.
The most logical and convergent synthetic approach begins with the commercially available precursor, 3,5-dimethylanisole.[1][2] The core challenge lies in the regioselective introduction of a formyl group (-CHO) at the C4 position, which is para to the strongly activating methoxy group and sterically accessible.
The primary synthetic strategies can be categorized as follows:
-
Direct Formylation of 3,5-Dimethylanisole: This is the most atom-economical approach, involving the direct introduction of a formyl group onto the anisole ring through electrophilic aromatic substitution.
-
Oxidation of (4-methoxy-2,6-dimethylphenyl)methanol: A two-step sequence involving the initial synthesis of the corresponding benzyl alcohol followed by its selective oxidation to the aldehyde.
This guide will dissect these strategies, providing both theoretical grounding and practical, field-proven protocols.
Synthetic Pathway Visualization
The following diagram illustrates the principal synthetic routes from 3,5-dimethylphenol to the target aldehyde.
Caption: Overview of synthetic routes to this compound.
Detailed Analysis of Synthetic Routes
Route A: Direct Formylation of 3,5-Dimethylanisole
Formylation reactions are electrophilic aromatic substitution processes designed to introduce an aldehyde functional group. The success of these reactions hinges on the generation of a suitable electrophile and the inherent reactivity of the aromatic substrate. 3,5-dimethylanisole is an excellent substrate for such reactions because the methoxy group is a powerful ortho-, para-directing activator. While the ortho positions (C2, C6) are activated, they are sterically hindered by the adjacent methyl groups, thus strongly favoring substitution at the para position (C4).
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4] The key to this reaction is the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and loss of a phosphate species generates the highly electrophilic chloroiminium cation.
-
Electrophilic Attack: The electron-rich π-system of 3,5-dimethylanisole attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (sigma complex).
-
Aromatization and Hydrolysis: A proton is lost to restore aromaticity. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[6]
Caption: Vilsmeier-Haack reaction workflow.
Causality and Insights: The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions in Friedel-Crafts reactions.[5] This is precisely why it is so effective for highly activated systems like 3,5-dimethylanisole, as it reduces the risk of side reactions like polysubstitution or decomposition that can occur with more aggressive reagents.
The Gattermann-Koch reaction is a classical method for formylating aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[7][8][9] This reaction generates a highly reactive formyl cation equivalent, [HCO]+, which acts as the electrophile.[7]
A significant limitation is that the Gattermann-Koch reaction is generally not applicable to phenol ethers.[7] The Gattermann reaction, a modification, overcomes this by using a source of cyanide, such as hydrogen cyanide (HCN) or, more safely, zinc cyanide (Zn(CN)₂), with HCl.[7][8] This generates an electrophilic iminium species that attacks the aromatic ring, followed by hydrolysis to the aldehyde.
Causality and Insights: While historically significant, the Gattermann family of reactions is often less favored in modern laboratory settings due to the high toxicity of the reagents (CO, HCN) and the often harsh, strongly acidic conditions required.[8]
A potent and effective method for formylating activated aromatic rings involves the use of dichloromethyl methyl ether (Cl₂CHOCH₃) with a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[10] This combination generates a highly electrophilic dichloromethyl cation equivalent which readily attacks the anisole ring.
This specific transformation has been successfully applied to 3,5-dimethylanisole.[11] The reaction proceeds at low temperatures (e.g., -15°C to 0°C) to control reactivity and selectivity.[11] The steric hindrance from the ortho-methyl groups directs the formylation to the para-position.[10] Subsequent hydrolysis of the resulting dichloromethyl intermediate during aqueous work-up furnishes the aldehyde.
Route B: Oxidation of (4-methoxy-2,6-dimethylphenyl)methanol
This two-step approach offers an alternative when direct formylation proves problematic or when the corresponding benzyl alcohol is readily available.
-
Synthesis of the Benzyl Alcohol: The precursor, (4-methoxy-2,6-dimethylphenyl)methanol, can be synthesized via several routes. A common method would involve the Grignard reaction. 3,5-dimethylanisole would first be brominated at the 4-position, followed by the formation of the Grignard reagent, which is then reacted with formaldehyde.
-
Oxidation to the Aldehyde: The selective oxidation of a primary alcohol to an aldehyde is a well-established transformation in organic synthesis. For a substrate like (4-methoxy-2,6-dimethylphenyl)methanol, a variety of mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid. A highly efficient, transition-metal-free method utilizes molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) in an aqueous system.[12] This system is environmentally benign and provides high yields for related methoxybenzyl alcohols.[12]
Causality and Insights: While this route involves more steps than direct formylation, it can offer advantages in terms of purification and control, as the intermediates (benzyl halide, benzyl alcohol) are often easier to isolate and purify than the products of complex formylation reaction mixtures.
Comparative Analysis of Synthetic Methods
| Method | Formylating Agent | Catalyst / Co-reagent | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF | POCl₃ | 0°C to RT | Mild conditions, high yield for activated rings, readily available reagents.[4] | Stoichiometric phosphorus waste. |
| Gattermann | Zn(CN)₂ / HCl | Lewis Acid (AlCl₃) | Varies | Classical method, effective for phenol ethers.[8] | Highly toxic cyanide source, strongly acidic. |
| TiCl₄-Mediated | Cl₂CHOCH₃ | TiCl₄ | Low Temp (-15°C to 0°C)[11] | High reactivity, good yields reported.[10] | Moisture-sensitive reagents, stoichiometric metal waste. |
| Oxidation | N/A (precursor) | I₂ / K₂CO₃[12] | 90°C (aqueous) | Avoids direct formylation issues, can be high yielding, "green" oxidant. | Multi-step process, requires synthesis of the alcohol precursor. |
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylanisole
This protocol is adapted from general procedures for the formylation of activated arenes.[3][13]
Materials:
-
3,5-Dimethylanisole
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, add anhydrous DMF (3.0 eq.) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel to the stirred DMF solution. Maintain the temperature at 0°C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3,5-dimethylanisole (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the careful addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is basic.
-
Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: TiCl₄-Mediated Formylation of 3,5-Dimethylanisole
This protocol is based on the procedure described in US Patent 5,457,239 A.[11]
Materials:
-
3,5-Dimethylanisole
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Iso-octane (or other inert solvent like DCM)
-
Water, Sodium Hydroxide (NaOH) for work-up
-
Cryo-bath (e.g., acetone/dry ice)
Procedure:
-
To a stirred solution of 3,5-dimethylanisole (1.0 eq.) in iso-octane under a nitrogen atmosphere, cool the mixture to -15°C.
-
Add TiCl₄ (2.2 eq.) dropwise, maintaining the temperature below -10°C.
-
In a separate flask, prepare a solution of dichloromethyl methyl ether (1.1 eq.) in iso-octane.
-
Add the dichloromethyl methyl ether solution dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains at -15°C. A precipitate may form.
-
Stir the reaction at -15°C for approximately 4-5 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Neutralize the mixture with an aqueous NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Combine the organic extracts, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo.
-
The resulting crude product can be purified by distillation or column chromatography.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct electrophilic formylation of 3,5-dimethylanisole. Among the available methods, the Vilsmeier-Haack reaction stands out as a particularly robust and reliable choice for laboratory-scale synthesis, offering mild conditions and the use of common, accessible reagents. For industrial applications or where higher reactivity is needed, the TiCl₄-mediated formylation with dichloromethyl methyl ether presents a powerful, albeit more hazardous, alternative with demonstrated success.[11] While the Gattermann reaction is mechanistically relevant, its use of highly toxic reagents makes it less practical. The indirect oxidation route, though longer, provides a viable fallback strategy. The choice of synthetic route will ultimately depend on the scale of the reaction, available equipment, safety considerations, and the desired purity of the final product.
References
- 1. 3,5-Dimethylanisole | 874-63-5 | TCI AMERICA [tcichemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comprehensive Guide to the Nomenclature and Identification of 4-Methoxy-2,6-dimethylbenzaldehyde and Its Key Isomers
Abstract
In the landscape of synthetic chemistry and drug development, aromatic aldehydes serve as foundational building blocks for complex molecular architectures. 4-Methoxy-2,6-dimethylbenzaldehyde is one such valuable precursor, yet its effective use is contingent on its unambiguous identification. This is often complicated by the existence of structurally similar isomers, such as 4-methoxy-2,5-dimethylbenzaldehyde, which share the same molecular formula and possess overlapping physicochemical properties. Misidentification of these isomers can lead to significant deviations in reaction outcomes, impurity profiles, and the biological activity of target molecules. This technical guide provides a definitive resource for researchers, scientists, and drug development professionals on the precise nomenclature, identification, and differentiation of this compound. We will detail its canonical and alternative names, present a comparative analysis with its common isomers, and outline a systematic protocol for empirical verification, ensuring the integrity of the starting material in research and development workflows.
Primary Compound Identification: this compound
The correct identification of a chemical compound is the bedrock of reproducible and reliable scientific research. This section focuses exclusively on the primary compound of interest.
Canonical Name and Structure
The most common and accepted name for the compound is This compound . Its structure consists of a benzene ring substituted with an aldehyde group (-CHO), a methoxy group (-OCH₃) at position 4, and two methyl groups (-CH₃) at positions 2 and 6 relative to the aldehyde group.
Caption: Chemical structure of this compound.
Systematic and Alternative Nomenclature
Precise communication in science relies on standardized naming conventions. While multiple names may be used in literature and commercial listings, they all refer to the same molecule.
-
Systematic IUPAC Name: this compound
-
Common Synonyms:
-
2,6-Dimethyl-4-methoxybenzaldehyde
-
2,6-Dimethyl-p-anisaldehyde[1]
-
It is crucial to note that this compound is a less common isomer. Searches for it may be confounded by more prevalent related structures.
Key Chemical Identifiers
For absolute certainty in sourcing and documentation, registry numbers are the industry standard.
| Identifier | Value | Source |
| CAS Number | 19447-00-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol |
The Challenge of Isomeric Ambiguity
The primary challenge for researchers working with this compound is the potential for confusion with its isomers, which have identical molecular formulas and weights but different substitution patterns on the aromatic ring. This structural variance leads to distinct chemical reactivity and properties.
Common Isomers and Their Significance
Two isomers are frequently encountered and commercially available, often with similar-sounding names:
-
4-Methoxy-2,5-dimethylbenzaldehyde: A widely used building block. Its different methyl group position (C5 instead of C6) alters the steric and electronic environment around the aldehyde group.
-
2-Methoxy-4,6-dimethylbenzaldehyde: In this isomer, the positions of the methoxy and an aldehyde-adjacent methyl group are swapped, significantly impacting reactivity.[2]
Caption: Structural comparison of key methoxy-dimethylbenzaldehyde isomers.
Comparative Table of Identifiers
To prevent costly errors, it is imperative to cross-reference the CAS number and IUPAC name before any experimental work.
| Feature | This compound | 4-Methoxy-2,5-dimethylbenzaldehyde | 2-Methoxy-4,6-dimethylbenzaldehyde |
| IUPAC Name | This compound | 4-methoxy-2,5-dimethylbenzaldehyde[3] | 2-methoxy-4,6-dimethylbenzaldehyde |
| Common Synonym | 2,6-Dimethyl-p-anisaldehyde[1] | 2,5-Dimethyl-p-anisaldehyde | - |
| CAS Number | 19447-00-8[1] | 6745-75-1[3] | 51926-66-0 |
| PubChem CID | 276412 | 81227[3] | 389104 |
Physicochemical and Spectroscopic Differentiation
Beyond registry numbers, empirical data provides the ultimate confirmation of a compound's identity.
Rationale for Empirical Verification
Relying solely on supplier labels is insufficient for rigorous scientific and GxP (Good x Practice) environments. Physical and spectroscopic data must be used to validate the identity and purity of the starting material. The subtle structural differences between these isomers result in measurable differences in their physical properties and distinct spectroscopic signatures.
Comparative Physicochemical Properties
The melting and boiling points are fundamental properties that can serve as a first-pass check for identity.
| Property | This compound | 4-Methoxy-2,5-dimethylbenzaldehyde |
| Physical Form | Solid | Solid |
| Melting Point (°C) | Data not readily available | 31-35 |
| Boiling Point (°C / mmHg) | Data not readily available | 147-149 / 12 |
Note: The relative scarcity of the 2,6-isomer limits the availability of publicly sourced, verified physical data compared to the more common 2,5-isomer.
Expected Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating the exact substitution pattern.
-
¹H NMR Spectroscopy: The number of signals and their splitting patterns in the aromatic region (typically 6.5-8.0 ppm) is highly diagnostic.
-
This compound: Due to symmetry, the two aromatic protons are chemically equivalent, expected to produce a single singlet.
-
4-Methoxy-2,5-dimethylbenzaldehyde: The two aromatic protons are in different environments and will appear as two distinct singlets.[3]
-
2-Methoxy-4,6-dimethylbenzaldehyde: The two aromatic protons are also non-equivalent and should appear as two distinct singlets (or very narrowly split doublets).
-
-
Mass Spectrometry (MS): While all isomers will have the same parent molecular ion (m/z = 164.08), their fragmentation patterns upon ionization may differ due to the varying stability of resulting fragments, although these differences can be subtle.
Protocol for Verification of Compound Identity
This section provides a systematic workflow for a researcher to confirm the identity of a received sample purported to be this compound.
Objective
To create a self-validating system that ensures the correct isomeric identity of the starting material before its inclusion in a synthetic workflow, thereby preventing downstream failures and ensuring data integrity.
Experimental Workflow
Caption: Standard workflow for the verification of starting material identity.
Step-by-Step Methodology
-
Documentation Review (Trust but Verify):
-
Action: Immediately cross-reference the CAS Number on the supplier's bottle and the Certificate of Analysis (CoA) with the required CAS Number: 19447-00-8 .
-
Causality: This is the fastest and most critical step. A mismatch in the CAS number is a definitive indicator of an incorrect shipment and prevents wasted time on further analysis.
-
-
Physical Properties Measurement:
-
Action: If the material is a solid, determine its melting point using a calibrated apparatus.
-
Causality: A sharp melting point corresponding to the literature value provides evidence of both identity and purity. A broad or significantly different melting point (e.g., ~31-35 °C) would strongly suggest the sample is the 2,5-isomer.
-
-
Spectroscopic Confirmation (Definitive Identification):
-
Action: Prepare a dilute solution of the compound in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
-
Analysis: Pay close attention to the aromatic region (6.5-8.0 ppm). For This compound , the expected signal is a single sharp singlet integrating to 2H. The presence of two distinct signals in this region is conclusive evidence that the sample is an incorrect isomer.
-
Causality: ¹H NMR is the most powerful tool for distinguishing these isomers as the symmetry of the target compound provides a unique and unambiguous spectral signature.
-
Conclusion
While "this compound" is the formally correct name, its practical use in a laboratory setting demands a higher level of scrutiny. The potential for isomeric confusion with compounds like 4-methoxy-2,5-dimethylbenzaldehyde is significant and carries substantial risk for research outcomes. By adhering to a strict verification protocol centered on the cross-referencing of CAS numbers and confirmation via ¹H NMR spectroscopy, researchers can ensure the chemical integrity of their starting materials. This diligence is not merely procedural; it is a fundamental component of scientific rigor that underpins the validity and reproducibility of drug discovery and development efforts.
References
Methodological & Application
The Strategic deployment of 4-Methoxy-2,6-dimethylbenzaldehyde in Organic Synthesis: Application Notes and Protocols
Introduction: Navigating Steric Constraints and Enhanced Electron Density
4-Methoxy-2,6-dimethylbenzaldehyde presents a unique molecular architecture for the discerning synthetic chemist. The strategic placement of two methyl groups ortho to the aldehyde functionality introduces significant steric hindrance, a factor that profoundly governs its reactivity. This steric shielding of the carbonyl group dictates the feasibility and outcome of nucleophilic attacks, often necessitating tailored reaction conditions compared to its less hindered analogue, 4-methoxybenzaldehyde (p-anisaldehyde).
Concurrently, the para-methoxy group acts as a potent electron-donating group through resonance, increasing the electron density of the aromatic ring. This electronic effect, however, is somewhat counterbalanced by the steric inhibition of resonance caused by the ortho-methyl groups, which can force the methoxy group slightly out of the plane of the benzene ring. Understanding this interplay between sterics and electronics is paramount to effectively harnessing the synthetic potential of this versatile building block.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols and mechanistic insights for key transformations.
Synthesis of this compound
The preparation of this compound can be approached through several synthetic routes, typically starting from commercially available precursors like 3,5-dimethylanisole. A common strategy involves the formylation of the aromatic ring.
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylanisole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.
Reaction Scheme:
Materials:
-
3,5-Dimethylanisole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Hydrochloric acid, dilute
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3,5-dimethylanisole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium acetate solution.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Expected Outcome:
The Vilsmeier-Haack reaction typically provides moderate to good yields of the desired aldehyde. The purity should be assessed by NMR and mass spectrometry.
Key Synthetic Applications and Protocols
The synthetic utility of this compound is most prominently demonstrated in condensation reactions where the steric hindrance around the aldehyde can be strategically exploited.
Knoevenagel Condensation: Synthesis of Sterically Crowded Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] The steric hindrance in this compound can influence the rate and success of this reaction, often requiring more forcing conditions or highly reactive methylene compounds.
Reaction Mechanism Workflow:
References
Application Notes and Protocols for the Derivatization of 4-Methoxy-2,6-dimethylbenzaldehyde
Introduction: Unlocking the Synthetic Potential of a Sterically Hindered Aldehyde
4-Methoxy-2,6-dimethylbenzaldehyde is a valuable aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern—a central aldehyde functionality flanked by two ortho-methyl groups and activated by a para-methoxy group—presents both synthetic opportunities and challenges. The steric hindrance imposed by the ortho-methyl groups significantly influences the reactivity of the carbonyl, demanding carefully optimized protocols to achieve desired chemical transformations.
This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed exploration of key derivatization strategies for this compound. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind protocol choices, offering field-proven insights to navigate the steric challenges and leverage the electronic properties of this versatile substrate. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
The following sections detail robust methodologies for critical C-C and C-N bond-forming reactions, as well as the oxidation of the aldehyde to the corresponding carboxylic acid.
Oxidation to 4-Methoxy-2,6-dimethylbenzoic Acid via Pinnick Oxidation
The conversion of aldehydes to carboxylic acids is a fundamental transformation. For sterically hindered substrates like this compound, harsh oxidizing agents can lead to side reactions or incomplete conversion. The Pinnick oxidation offers a remarkably mild and chemoselective solution, proving effective even with sensitive functional groups and sterically demanding environments.[1][2]
Scientific Rationale
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which, under weakly acidic conditions, generates the active oxidizing agent, chlorous acid (HClO₂).[1][3] The reaction is highly selective for aldehydes and avoids the over-oxidation of other functional groups. A critical component of the modern protocol is the inclusion of a scavenger, typically an alkene like 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct.[2][3] This prevents unwanted side reactions, such as the formation of chlorinated impurities.[1]
Experimental Protocol
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL per mmol of aldehyde).
-
To the stirred solution, add 2-methyl-2-butene (5.0 equiv) and sodium dihydrogen phosphate (5.0 equiv).
-
In a separate beaker, prepare a solution of sodium chlorite (4.0 equiv) in a minimal amount of water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction vigorously for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ until a test with starch-iodide paper indicates the absence of peroxides.
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-2,6-dimethylbenzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation: Pinnick Oxidation Parameters
| Parameter | Condition / Reagent | Rationale & Notes |
| Solvent | t-BuOH / H₂O | Co-solvent system ensures solubility of both organic substrate and inorganic salts. |
| Oxidant | Sodium Chlorite (NaClO₂) | Mild and selective oxidant for aldehydes.[1][2] |
| Buffer | NaH₂PO₄ | Maintains a weakly acidic pH to generate the active oxidant, HClO₂.[4] |
| Scavenger | 2-Methyl-2-butene | Reacts with the HOCl byproduct to prevent side reactions.[2][3] |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Workup | Quench with Na₂SO₃ | Reduces excess oxidants for safe handling. |
Visualization: Pinnick Oxidation Workflow
Caption: Workflow for the Pinnick oxidation of this compound.
C-C Bond Formation I: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable variant of the aldol condensation for synthesizing α,β-unsaturated ketones (chalcones) by reacting an aromatic aldehyde with a ketone.[5] Due to the lack of α-hydrogens, this compound can only act as the electrophilic partner, preventing self-condensation and simplifying the product mixture.
Scientific Rationale
This base-catalyzed reaction begins with the deprotonation of the α-carbon of a ketone (e.g., acetophenone) by a base like sodium hydroxide (NaOH) to form a nucleophilic enolate.[6] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The steric hindrance from the ortho-methyl groups on the benzaldehyde may slow the rate of this nucleophilic attack, potentially requiring slightly elevated temperatures or longer reaction times compared to unhindered aldehydes. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable, conjugated enone system.[7]
Experimental Protocol
Materials:
-
This compound
-
Acetophenone (or other enolizable ketone)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equiv) and the ketone (1.0 equiv) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a 10-20% aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred ethanolic solution of reactants at room temperature.
-
A precipitate of the chalcone product may begin to form. Allow the reaction to stir at room temperature for 4-6 hours. If the reaction is sluggish (monitored by TLC), it can be gently heated to 40-50 °C.
-
After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove NaOH, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation: Claisen-Schmidt Reaction Parameters
| Parameter | Condition / Reagent | Rationale & Notes |
| Nucleophile | Enolizable Ketone (e.g., Acetophenone) | Provides the α-protons for enolate formation. |
| Electrophile | This compound | Carbonyl carbon is the site of nucleophilic attack. |
| Catalyst | Sodium Hydroxide (NaOH) | Base required to generate the nucleophilic enolate.[5][8] |
| Solvent | Ethanol | Good solvent for both reactants and facilitates product precipitation. |
| Temperature | Room Temperature to 50 °C | Mild heating may be needed to overcome steric hindrance. |
| Key Intermediate | Aldol Adduct | Readily dehydrates to the final conjugated enone product. |
Visualization: Claisen-Schmidt Condensation Mechanism
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
C-C Bond Formation II: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that synthesizes alkenes from aldehydes or ketones. It utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a corresponding Wittig ylide, often leading to cleaner reactions and easier purification.[9] For aldehydes, the HWE reaction typically provides excellent stereoselectivity for the (E)-alkene.[9][10]
Scientific Rationale
The reaction starts with the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) using a strong base like sodium hydride (NaH) to generate a stabilized phosphonate carbanion.[11] This carbanion then performs a nucleophilic attack on the aldehyde carbonyl. The resulting intermediate collapses through an oxaphosphetane to form the alkene and a water-soluble phosphate byproduct, which simplifies the purification process significantly compared to the triphenylphosphine oxide from a Wittig reaction.[11] The stereochemical outcome is governed by thermodynamic control, favoring the more stable (E)-alkene.[9]
Experimental Protocol
Materials:
-
Triethyl phosphonoacetate (or other stabilized phosphonate ester)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Caution: NaH reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.1 equiv). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate ester (1.05 equiv) dropwise to the stirred NaH suspension. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the carbanion solution back to 0 °C and add the aldehyde solution dropwise via a syringe or dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by silica gel column chromatography.
Data Presentation: HWE Reaction Parameters
| Parameter | Condition / Reagent | Rationale & Notes |
| Phosphonate | Triethyl phosphonoacetate | Precursor to the stabilized carbanion nucleophile. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonation.[11] |
| Solvent | Anhydrous THF | Aprotic solvent required for the reaction with NaH. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm of deprotonation and addition. |
| Stereoselectivity | Predominantly (E)-alkene | Thermodynamically controlled pathway favors the trans product.[9][10] |
| Byproduct | Diethyl phosphate salt | Water-soluble, allowing for easy removal during aqueous workup.[9] |
Visualization: Horner-Wadsworth-Emmons Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons (HWE) reaction.
C-N Bond Formation I: Reductive Amination
Reductive amination is one of the most powerful and widely used methods for synthesizing amines. It proceeds via the in-situ formation and subsequent reduction of an imine or iminium ion, offering a high degree of control and avoiding the over-alkylation issues common with direct alkylation methods.
Scientific Rationale
The reaction between this compound and a primary or secondary amine first forms a hemiaminal intermediate, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). This intermediate is then reduced in the same pot by a selective reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this transformation as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[12] Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another common method.[13]
Experimental Protocol (using NaBH(OAc)₃)
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalyst)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.0-1.2 equiv) in DCE.
-
If the amine salt is used, no acid is needed. If the free base is used, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Gas evolution may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15-30 minutes, then transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the desired amine product by silica gel column chromatography.
Data Presentation: Reductive Amination Parameters
| Parameter | Condition / Reagent | Rationale & Notes |
| Amine | Primary or Secondary Amine | The nitrogen nucleophile. |
| Reducing Agent | NaBH(OAc)₃ | Selectively reduces the iminium ion in the presence of the aldehyde.[12] |
| Alternative | H₂ / Pd/C | Catalytic hydrogenation offers a greener alternative.[13] |
| Solvent | DCE or DCM | Common aprotic solvents for this reaction. |
| Acid Catalyst | Acetic Acid (optional) | Speeds up the formation of the imine/iminium ion intermediate. |
| Key Intermediate | Imine / Iminium Ion | The species that is reduced to form the final C-N bond. |
Visualization: Reductive Amination Mechanism
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 4-Methoxy-2,6-dimethylbenzaldehyde with Amines
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 4-Methoxy-2,6-dimethylbenzaldehyde with various amines. This sterically hindered aromatic aldehyde presents unique reactivity challenges and opportunities in synthetic organic chemistry. These notes will explore the foundational principles governing its reactions, focusing on the synthesis of imines (Schiff bases) and subsequent reductive amination to form secondary and tertiary amines. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the critical parameters that influence reaction outcomes. The aim is to equip the reader with the necessary knowledge to successfully employ this compound as a versatile building block in the synthesis of complex nitrogen-containing molecules.
Introduction: The Unique Reactivity of this compound
This compound is an aromatic aldehyde characterized by significant steric hindrance around the carbonyl group due to the two ortho-methyl substituents. This steric impediment profoundly influences its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon, such as condensations with amines.
The methoxy group at the para-position acts as an electron-donating group, which slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. However, the dominant factor governing its reactivity is the steric shielding by the ortho-methyl groups. This steric hindrance can make the formation of the initial hemiaminal intermediate, the first step in imine formation, a challenging process.[1] Consequently, reaction conditions often need to be optimized to overcome this steric barrier.
Despite these challenges, the imines and amines derived from this aldehyde are valuable intermediates in the synthesis of a variety of target molecules, including nitrogen heterocycles and other biologically active compounds.[2] The steric bulk imparted by the 2,6-dimethylphenyl moiety can be strategically utilized to influence the conformation and properties of the final products.
Core Reactions with Amines: A Mechanistic Overview
The primary reactions of this compound with amines fall into two main categories:
-
Imine (Schiff Base) Formation: The condensation of the aldehyde with a primary amine to form a C=N double bond.[3]
-
Reductive Amination: The formation of an imine or iminium ion intermediate followed by in-situ reduction to yield a secondary or tertiary amine.[4][5]
Imine Formation: Overcoming Steric Hindrance
The formation of an imine from an aldehyde and a primary amine is a reversible condensation reaction that proceeds through a hemiaminal intermediate.[6] The overall process involves the elimination of a water molecule.
Caption: General mechanism of imine formation.
Due to the steric hindrance of this compound, driving the equilibrium towards the imine product is crucial. This is typically achieved by:
-
Acid Catalysis: An acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[3] However, excessive acid can protonate the amine, rendering it non-nucleophilic. Therefore, a catalytic amount of a mild acid is often optimal.
-
Water Removal: The elimination of water is a key driving force for the reaction.[7][8] This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by the use of dehydrating agents such as molecular sieves or tetraethyl orthosilicate.[3][7]
Reductive Amination: A Direct Route to Amines
Reductive amination is a powerful one-pot procedure for the synthesis of secondary and tertiary amines.[1][4] This method avoids the isolation of the often-unstable imine intermediate. The process involves the initial formation of the imine (from a primary amine) or an iminium ion (from a secondary amine), which is then reduced in situ.
A key advantage of reductive amination is the ability to use reducing agents that are selective for the imine/iminium ion over the starting aldehyde.[4] This prevents the premature reduction of the aldehyde to the corresponding alcohol. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and selectivity.[3][4]
Caption: General workflow for reductive amination.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of N-(4-Methoxy-2,6-dimethylbenzylidene)aniline (Imine Formation)
This protocol details the synthesis of a representative imine using a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Toluene
-
Amberlyst® 15 (or other suitable acidic catalyst)[9]
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.64 g, 10 mmol) and toluene (40 mL).
-
Add aniline (0.93 g, 10 mmol) to the flask.
-
Add a catalytic amount of Amberlyst® 15 (approx. 0.2 g).[9]
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected (usually 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the catalyst and wash it with a small amount of toluene.
-
Remove the toluene from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure imine.
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 164.20 | 1.64 g | 10 |
| Aniline | 93.13 | 0.93 g | 10 |
| N-(4-Methoxy-2,6-dimethylbenzylidene)aniline | 239.31 | Theoretical Yield: 2.39 g | 10 |
Protocol 2: Reductive Amination of this compound with Benzylamine
This protocol describes the synthesis of a secondary amine via a one-pot reductive amination.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.64 g, 10 mmol) and 1,2-dichloroethane (40 mL).
-
Add benzylamine (1.07 g, 10 mmol) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 164.20 | 1.64 g | 10 |
| Benzylamine | 107.15 | 1.07 g | 10 |
| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 15 |
| N-Benzyl-1-(4-methoxy-2,6-dimethylphenyl)methanamine | 255.36 | Theoretical Yield: 2.55 g | 10 |
Applications in Drug Development and Organic Synthesis
The imines and amines derived from this compound are valuable intermediates in various synthetic applications.
-
Synthesis of Heterocycles: Imines are key precursors for the synthesis of nitrogen-containing heterocycles through reactions like aza-Diels-Alder reactions or other cyclization pathways.[2][9]
-
Biologically Active Molecules: The substituted benzylamine core is a common motif in many pharmaceutical agents. The unique substitution pattern of the starting aldehyde can be used to fine-tune the steric and electronic properties of target molecules.
-
Protecting Groups: The corresponding benzyl group can potentially be used as a sterically hindered protecting group for amines, although its utility in this specific context is less common than other standard protecting groups. A related compound, 2,6-dimethoxybenzaldehyde, is used for the DMB (dimethoxybenzyl) protecting group.[10]
Troubleshooting and Key Considerations
-
Low Imine Yields: If imine formation is sluggish, ensure efficient water removal. The use of freshly activated molecular sieves or a properly functioning Dean-Stark trap is critical. A slight increase in the amount of acid catalyst may also be beneficial.
-
Side Reactions in Reductive Amination: The primary side reaction is the reduction of the aldehyde to the corresponding alcohol. This can be minimized by using a selective reducing agent like NaBH(OAc)₃ and ensuring that the imine formation has proceeded sufficiently before the addition of the reducing agent.[4]
-
Reactivity with Secondary Amines: The reaction of this compound with secondary amines to form tertiary amines via reductive amination can be even more challenging due to increased steric hindrance in the formation of the intermediate iminium ion.[1] Longer reaction times, elevated temperatures, or the use of Lewis acid catalysts may be necessary.
Conclusion
The reaction of this compound with amines, while presenting challenges due to steric hindrance, offers a valuable synthetic route to a range of sterically demanding imines and amines. By carefully controlling reaction conditions, particularly through the use of acid catalysis and efficient water removal for imine formation, and selective reducing agents for reductive amination, researchers can successfully utilize this building block in the synthesis of complex molecular architectures. The protocols and insights provided in these application notes serve as a comprehensive guide for the successful implementation of these transformations in a research and development setting.
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. pure.psu.edu [pure.psu.edu]
- 9. peerj.com [peerj.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-Methoxy-2,6-dimethylbenzaldehyde as a Versatile Synthon for Pharmaceutical Scaffolds
Abstract
4-Methoxy-2,6-dimethylbenzaldehyde is an aromatic aldehyde whose unique structural features—notably the steric shielding of the formyl group by two ortho-methyl substituents and the electronic influence of the para-methoxy group—make it a valuable and strategic building block in modern medicinal chemistry. This guide provides an in-depth analysis of its synthesis, key transformations, and practical applications in constructing complex molecular architectures relevant to drug discovery. We present detailed, field-proven protocols for its synthesis and its utilization in cornerstone reactions such as Grignard additions and the Pictet-Spengler cyclization, explaining the causal relationships between its structure and reactivity.
Introduction: The Strategic Value of Steric Hindrance and Electronic Activation
In the landscape of pharmaceutical synthesis, the choice of starting materials is paramount. This compound presents a compelling case for a "smart" building block. The two methyl groups at the C2 and C6 positions sterically encumber the aldehyde, influencing its reactivity in a predictable manner. This hindrance can prevent undesirable side reactions and often directs the stereochemical outcome of nucleophilic additions. Concurrently, the electron-donating methoxy group at the C4 position activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the electronic properties of downstream products. This combination of steric and electronic factors allows for the controlled and precise construction of scaffolds found in a range of pharmacologically active agents.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 34-37 °C |
| Boiling Point | 147-149 °C at 12 mmHg |
| CAS Number | 6745-75-1 |
Synthesis of the Building Block: A Regioselective Approach
Direct formylation of the precursor, 3,5-dimethylanisole, via classical methods like the Vilsmeier-Haack reaction can be challenging due to steric hindrance and potential for competing reactions. A more reliable and regioselective method involves a Grignard-based formylation of a halogenated precursor. This multi-step approach offers superior control and consistently high yields.
Workflow for Synthesis of this compound
Caption: Synthetic workflow from 3,5-dimethylanisole.
Protocol 1: Synthesis via Grignard Formylation
This protocol details the formation of the Grignard reagent from 4-bromo-3,5-dimethylanisole and its subsequent reaction with an electrophilic formylating agent.
Materials:
-
4-Bromo-3,5-dimethylanisole (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask. c. In the dropping funnel, prepare a solution of 4-bromo-3,5-dimethylanisole (1.0 eq) in anhydrous THF. d. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[1] f. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent. Cool the resulting grey, cloudy solution to 0 °C.
-
Formylation: a. Add anhydrous DMF (1.5 eq) dropwise to the stirred Grignard solution at 0 °C. Maintain the temperature below 10 °C. A thick precipitate will form. b. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl, followed by 1 M HCl until the aqueous layer is acidic (pH ~2). b. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Causality Note: The choice of a Grignard-based formylation is deliberate. The steric bulk of the two ortho-methyl groups in 3,5-dimethylanisole can hinder direct electrophilic attack at the para-position required for formylation. By converting the aryl bromide to a highly nucleophilic Grignard reagent, the molecule itself becomes the attacker, reacting efficiently with a mild electrophile like DMF to achieve the desired regioselectivity.[1]
Application in Pharmaceutical Synthesis: Key Transformations
The utility of this compound is best demonstrated through its application in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.
Grignard Addition: Synthesis of Sterically Hindered Secondary Alcohols
The reaction of Grignard reagents with aldehydes is a classic method for producing secondary alcohols.[2] When using this compound, the steric hindrance around the carbonyl group is a critical factor influencing reactivity.
Application Note: The ortho-methyl groups significantly hinder the trajectory of the incoming nucleophile. This necessitates careful selection of the Grignard reagent and reaction conditions. Less bulky Grignard reagents (e.g., methyl or ethyl magnesium bromide) react more efficiently than larger ones (e.g., tert-butylmagnesium chloride). The primary challenge is to prevent side reactions like reduction, where the Grignard reagent acts as a hydride donor, or enolization if alpha-protons were present.[3] The successful addition yields a secondary benzylic alcohol, a common substructure in pharmaceutical agents.
Caption: General workflow for Grignard addition.
Protocol 2: Grignard Reaction with Methylmagnesium Bromide
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.[3]
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol product via flash chromatography if necessary.
Pictet-Spengler Reaction: Construction of Tetrahydro-β-carboline Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization used to synthesize tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many natural products and synthetic drugs.[4][5][6]
Application Note: this compound serves as the carbonyl component, condensing with a β-arylethylamine like tryptamine. The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich indole ring in an intramolecular electrophilic aromatic substitution. The steric bulk of the aldehyde influences the conformation of the iminium intermediate, potentially affecting the stereochemical outcome in asymmetric variants. The electron-donating methoxy group does not directly participate but ensures the aldehyde is sufficiently reactive for the initial condensation.
Caption: Mechanism of the Pictet-Spengler reaction.[4]
Protocol 3: Synthesis of a 1-Substituted Tetrahydro-β-carboline
Materials:
-
This compound (1.0 eq)
-
Tryptamine (1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), 10 mol%)[6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.05 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Add the acid catalyst (TFA, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.[6]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure tetrahydro-β-carboline.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized building block and its derivatives.
Summary of Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | Aldehyde proton (-CHO) | δ 10.5 ppm (singlet) |
| Aromatic protons (-ArH) | δ 6.7 ppm (singlet, 2H) | |
| Methoxy protons (-OCH₃) | δ 3.8 ppm (singlet, 3H) | |
| Methyl protons (-CH₃) | δ 2.5 ppm (singlet, 6H) | |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) | δ ~193 ppm |
| Aromatic C-O | δ ~162 ppm | |
| Aromatic C-CHO | δ ~138 ppm | |
| Aromatic C-CH₃ | δ ~135 ppm | |
| Aromatic C-H | δ ~112 ppm | |
| Methoxy carbon (-OCH₃) | δ ~55 ppm | |
| Methyl carbons (-CH₃) | δ ~21 ppm | |
| FT-IR | C=O stretch (aldehyde) | ~1690 cm⁻¹ (strong) |
| C-H stretch (aromatic) | ~3050 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2950 cm⁻¹ | |
| C-O stretch (ether) | ~1250 cm⁻¹ |
Note: Exact values may vary slightly based on solvent and instrumentation.
Conclusion
This compound is more than a simple aromatic aldehyde; it is a sophisticated synthetic tool. Its sterically demanding and electronically tuned structure provides medicinal chemists with a reliable platform for constructing complex, high-value molecular frameworks. The protocols and insights provided in this guide are designed to empower researchers to leverage the unique properties of this building block, enabling the efficient and controlled synthesis of next-generation pharmaceutical candidates.
References
- 1. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methoxy-2,6-dimethylbenzaldehyde in Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery
Substituted benzaldehydes are a cornerstone in the edifice of medicinal chemistry, serving as versatile scaffolds for the synthesis of a vast array of therapeutic agents.[1][2] Their utility stems from the reactive aldehyde functionality, which readily participates in a multitude of chemical transformations, and the tunable electronic and steric properties of the benzene ring through various substitutions. Among these, 4-Methoxy-2,6-dimethylbenzaldehyde presents a unique structural motif. The methoxy group at the para-position and the two methyl groups ortho to the aldehyde create a sterically hindered and electron-rich aromatic system. This distinct arrangement can impart favorable properties to derivative compounds, such as enhanced metabolic stability and specific interactions with biological targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound as a key building block in medicinal chemistry. We will explore its role in the synthesis of targeted therapies, including inhibitors of critical cancer-associated enzymes and ligands for protein degradation pathways, as well as its potential in developing novel antimicrobial and antioxidant agents.
Physicochemical Properties and Synthetic Availability
This compound, also known as 2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0), is an aromatic aldehyde with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .[3] Its electron-rich nature makes it a valuable precursor in various synthetic routes.[3]
| Property | Value | Reference |
| Molecular Formula | C10H12O2 | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| CAS Number | 51926-66-0 | [3] |
The synthesis of substituted benzaldehydes can be achieved through various methods, including the formylation of the corresponding substituted benzene. For instance, titanium-mediated formylation of activated aromatic rings offers good regioselectivity and cleaner reaction profiles compared to traditional methods like the Vilsmeier-Haack reaction.[3]
Application I: A Scaffold for Novel ALDH1A3 Inhibitors in Oncology
Background: Aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in various cancers and is linked to cancer stem cell populations, contributing to chemoresistance and poor patient outcomes.[4][5] The development of selective ALDH1A3 inhibitors is, therefore, a promising therapeutic strategy.[4] Benzyloxybenzaldehyde derivatives have emerged as a promising scaffold for potent and selective ALDH1A3 inhibitors.[4][6]
The structure of this compound provides a unique starting point for the design of novel ALDH1A3 inhibitors. The substituted phenyl ring can be strategically modified to optimize interactions within the enzyme's active site.
Experimental Workflow for Synthesis and Evaluation of ALDH1A3 Inhibitors:
Caption: Workflow for Synthesis and Evaluation of ALDH1A3 Inhibitors.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general procedure for the synthesis of Schiff base derivatives from this compound, which can be screened for ALDH1A3 inhibitory activity.
Materials:
-
This compound
-
Substituted aniline or hydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
To the stirred solution, add 1.1 equivalents of the desired substituted aniline or hydrazine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Characterize the synthesized compound using NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro ALDH1A3 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potential of the synthesized compounds against recombinant human ALDH1A3.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Recombinant human ALDH1A3 enzyme
-
NAD⁺
-
Substrate (e.g., hexanal or a specific fluorogenic substrate)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution.
-
Add 24 µL of a pre-mixed solution containing ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately measure the increase in fluorescence (e.g., Ex/Em = 340/460 nm for NADH formation) over time in a kinetic mode at 37°C.[7]
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values.
Application II: A Core Fragment for von Hippel-Lindau (VHL) E3 Ligase Ligands
Background: The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the ubiquitin-proteasome system and a popular target for inducing targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).[8][9] Small molecule VHL ligands are crucial for the development of PROTACs.[8] The core structure of many VHL ligands is a substituted aromatic ring.[10] The unique substitution pattern of this compound makes it an attractive starting material for novel VHL ligands.
Synthetic Strategy for VHL Ligand Precursors:
Caption: Synthetic scheme for a VHL ligand precursor.
Protocol 3: Reductive Amination for VHL Ligand Precursor Synthesis
This protocol is adapted from established methods for the synthesis of VHL ligand precursors and can be applied to this compound.[11]
Materials:
-
This compound
-
tert-Butyl carbamate
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve this compound in a mixture of DCM and MeCN.
-
Add tert-butyl carbamate to the solution.
-
Cool the mixture in an ice bath and slowly add triethylsilane, followed by trifluoroacetic acid.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected benzylic amine.
This precursor can then be further elaborated through coupling with a hydroxyproline moiety to generate the final VHL ligand.
Application III: Development of Antimicrobial and Antioxidant Agents
Background: Methoxy-substituted benzaldehyde derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and antioxidant properties. The substitution pattern on the aromatic ring significantly influences these activities. The unique structure of this compound can be leveraged to synthesize novel compounds with potential therapeutic applications in infectious diseases and conditions associated with oxidative stress.
Quantitative Data on Related Antimicrobial Benzaldehyde Derivatives:
| Compound | Organism | MIC (µg/mL) | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [10] |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 80-250 | [5] |
| 2-hydroxy-4-methoxybenzaldehyde | Candida albicans | 80-250 | [5] |
Protocol 4: Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones derived from substituted benzaldehydes are known for their diverse pharmacological properties, including antibacterial activity.[10]
Materials:
-
This compound
-
Thiosemicarbazide or N-substituted thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve the thiosemicarbazide derivative in ethanol.
-
Add an equimolar amount of this compound to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to allow for crystallization of the product.
-
Filter the crystals, wash with cold ethanol, and dry.
-
Characterize the product by spectroscopic methods.
Protocol 5: Evaluation of Antimicrobial Activity (Broth Microdilution)
Materials:
-
Synthesized compounds
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Resazurin (for viability assessment)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (medium with inoculum) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.
Conclusion and Future Perspectives
This compound is a structurally unique and synthetically versatile building block with significant potential in medicinal chemistry. Its application as a scaffold for the development of targeted therapies, such as ALDH1A3 inhibitors and VHL ligands, offers exciting avenues for cancer research. Furthermore, its utility in generating novel antimicrobial and antioxidant agents addresses ongoing needs in infectious disease and oxidative stress-related pathologies. The protocols and application notes provided herein serve as a foundational guide for researchers to explore and unlock the full therapeutic potential of this promising chemical entity. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methoxy-4,6-dimethylbenzaldehyde CAS 51926-66-0 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Methoxy-2,6-dimethylbenzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of Schiff bases derived from 4-Methoxy-2,6-dimethylbenzaldehyde. Aimed at researchers, medicinal chemists, and professionals in drug development, these notes detail not only the procedural steps but also the underlying chemical principles, with a special focus on overcoming the challenges posed by steric hindrance. We present robust protocols for both conventional and microwave-assisted synthesis, methods for characterization, and a discussion of the potential applications of this class of compounds.
Introduction: The Significance of Sterically Hindered Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] This versatile functional group is a cornerstone in the synthesis of a multitude of biologically active compounds, including those with antimicrobial, antiviral, and anticancer properties.[2] Furthermore, Schiff bases are pivotal as ligands in coordination chemistry, forming stable complexes with various metal ions.[2][3]
The subject of this guide, this compound, presents a unique synthetic challenge. The presence of two methyl groups ortho to the aldehyde functionality introduces significant steric hindrance. This steric bulk can impede the approach of the amine nucleophile to the carbonyl carbon, thereby slowing down or even preventing the reaction under standard conditions. However, this steric encumbrance can also be advantageous, leading to the formation of conformationally restricted and highly stable Schiff bases with unique electronic and biological properties. Overcoming these synthetic hurdles is key to unlocking the potential of these valuable molecules.
Mechanistic Insights: Navigating Steric Hindrance in Imine Formation
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4]
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product.[4]
The steric hindrance from the ortho-methyl groups in this compound primarily affects the initial nucleophilic attack. The bulky methyl groups shield the carbonyl carbon, making it less accessible to the amine. To facilitate this reaction, specific strategies are required, such as the use of appropriate catalysts and reaction conditions that can overcome this steric barrier.
Acid catalysis is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[3] For sterically hindered aldehydes, stronger Lewis acids or the use of microwave irradiation can be particularly effective.[5][6]
References
- 1. rsc.org [rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular [1,5]-hydride shift/isomerization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
Application Notes and Protocols for 4-Methoxy-2,6-dimethylbenzaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the potential applications of 4-Methoxy-2,6-dimethylbenzaldehyde in polymer chemistry. The content is structured to offer not only detailed experimental protocols but also a deep understanding of the underlying chemical principles and expected material properties, ensuring a robust foundation for researchers exploring this versatile monomer.
Introduction: The Potential of a Sterically Hindered and Electron-Rich Monomer
This compound is an aromatic aldehyde characterized by a unique substitution pattern. The presence of the aldehyde functional group makes it a prime candidate for various polymerization reactions, most notably condensation polymerizations. The methoxy group, being electron-donating, and the two ortho-methyl groups, which introduce significant steric hindrance, are anticipated to impart distinct properties to the resulting polymers. These structural features can influence key polymer characteristics such as solubility, thermal stability, and optoelectronic properties. The steric hindrance from the ortho-methyl groups can affect reaction kinetics and the final polymer morphology, potentially leading to polymers with improved solubility in common organic solvents by disrupting chain packing.
The primary application explored in this document is the use of this compound in the synthesis of poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers, which contain the characteristic imine (-C=N-) linkage in their backbone, are a class of conjugated polymers that have garnered significant interest for their thermal stability and potential in optoelectronic applications.[1][2] The incorporation of the 4-methoxy-2,6-dimethylphenylene unit into the polymer backbone is expected to modulate these properties.
Application I: Synthesis of Poly(azomethine)s via Schiff Base Condensation
Principle of the Reaction
The synthesis of poly(azomethine)s from this compound involves a polycondensation reaction with an aromatic diamine. This reaction proceeds via the formation of a Schiff base, where the aldehyde group of the monomer reacts with the primary amine groups of the diamine to form an imine bond, with the elimination of water. The reaction is typically catalyzed by an acid. The general scheme for this polymerization is depicted below.
Caption: Polycondensation of this compound with a diamine.
Expected Polymer Properties
The unique structure of this compound is expected to confer specific properties to the resulting poly(azomethine)s. A summary of these anticipated properties is provided in the table below.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | The rigid aromatic backbone and the presence of the imine linkage generally lead to good thermal stability. The methyl groups may further enhance this by increasing the rotational barrier of the phenyl rings. |
| Solubility | Moderate in organic solvents | The bulky dimethyl groups and the methoxy substituent are likely to disrupt chain packing, potentially leading to better solubility in common organic solvents like NMP, DMF, or chlorinated solvents, compared to unsubstituted aromatic polyimines.[2] |
| Glass Transition (Tg) | High | The rigid polymer backbone and steric hindrance from the methyl groups would restrict chain mobility, resulting in a high glass transition temperature. |
| Optical Properties | Potential for fluorescence and tunable absorption | The extended conjugation along the polymer backbone can lead to absorption in the UV-Vis region. The electron-donating methoxy group may influence the electronic transitions, potentially leading to a red-shift in absorption compared to non-substituted analogs.[3] |
Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and p-Phenylenediamine
This protocol provides a detailed methodology for the synthesis of a representative poly(azomethine). Researchers should note that optimization of reaction conditions may be necessary to achieve desired molecular weights and properties.
Materials
-
This compound (≥98%)
-
p-Phenylenediamine (≥99%, recrystallized from ethanol before use)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (≥99.5%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (≥98.5%)
-
Methanol (ACS grade)
-
Argon or Nitrogen gas (high purity)
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer with a hot plate
-
Condenser
-
Dean-Stark trap (optional, for azeotropic water removal)
-
Schlenk line or inert atmosphere setup
-
Buchner funnel and filter flask
-
Vacuum oven
Experimental Workflow
Caption: Workflow for the synthesis of a poly(azomethine).
Procedure
-
Monomer Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 1.64 g (10 mmol) of this compound and 1.08 g (10 mmol) of p-phenylenediamine.
-
Solvent Addition: Add 40 mL of anhydrous NMP to the flask.
-
Inert Atmosphere: Purge the flask with a gentle stream of argon or nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Dissolution: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution of the monomers.
-
Catalyst Addition: Add 0.019 g (0.1 mmol) of p-toluenesulfonic acid to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 180°C with vigorous stirring. Maintain the reaction at this temperature for 24 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of rapidly stirring methanol. A fibrous precipitate should form.
-
Purification: Collect the polymer by filtration using a Buchner funnel. Wash the collected polymer with fresh methanol (3 x 50 mL) to remove any unreacted monomers and the catalyst.
-
Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Characterization
The synthesized poly(azomethine) can be characterized using a variety of standard techniques to determine its structure, molecular weight, and physical properties:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O (around 1700 cm⁻¹) and amine N-H stretches (around 3300-3500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the polymer structure. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal (around 8-9 ppm) in ¹H NMR are indicative of polymerization.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
UV-Visible Spectroscopy: To investigate the optical properties of the polymer, specifically its absorption characteristics in solution.
Conclusion and Future Outlook
This compound presents itself as a valuable monomer for the synthesis of novel poly(azomethine)s. The unique substitution pattern is anticipated to yield polymers with a favorable combination of thermal stability and solubility, which are often challenging to achieve simultaneously in fully aromatic polymers. The protocols and application notes provided herein offer a solid starting point for researchers to explore the potential of this monomer in the development of high-performance materials for a variety of applications, including thermally stable plastics, and materials for electronic and optoelectronic devices. Further research could focus on copolymerization with other aldehydes or diamines to fine-tune the material properties for specific applications.
References
- 1. Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group [scirp.org]
- 2. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Selective Reduction of 4-Methoxy-2,6-dimethylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction: Synthesis of (4-Methoxy-2,6-dimethylphenyl)methanol
The selective reduction of aromatic aldehydes to their corresponding primary alcohols is a cornerstone transformation in organic synthesis, crucial for the development of fine chemicals, pharmaceutical intermediates, and advanced materials. 4-Methoxy-2,6-dimethylbenzaldehyde is a sterically hindered aromatic aldehyde whose reduction product, (4-Methoxy-2,6-dimethylphenyl)methanol, serves as a valuable building block. The presence of ortho-methyl groups introduces steric hindrance around the carbonyl, which necessitates a carefully optimized reduction protocol.
While several methods exist for aldehyde reduction, including powerful reagents like Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation, Sodium Borohydride (NaBH₄) offers a superior balance of reactivity, selectivity, and operational safety for this specific transformation.[1][2] LiAlH₄, while highly effective, is pyrophoric and reacts violently with protic solvents, requiring stringent anhydrous conditions and specialized handling procedures.[3][4][5] Catalytic hydrogenation often requires specialized high-pressure equipment and can sometimes lead to over-reduction or side reactions depending on the catalyst and substrate.[6][7][8]
Sodium Borohydride is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols.[9][10] Its key advantages include its stability in protic solvents like methanol and ethanol, operational simplicity, and high chemoselectivity, as it does not typically reduce other functional groups such as esters or carboxylic acids under standard conditions.[9][11] This application note provides a comprehensive, field-proven protocol for the reduction of this compound using Sodium Borohydride, complete with mechanistic insights, operational best practices, and characterization data.
Reaction Mechanism: Hydride Reduction of an Aldehyde
The reduction of an aldehyde with Sodium Borohydride proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[9][12]
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), on the electrophilic carbonyl carbon of the aldehyde.[1][13] This concerted step forms a new carbon-hydrogen bond and breaks the C=O π bond, pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate.[10]
-
Protonation: The negatively charged alkoxide intermediate is then protonated during an acidic or aqueous workup step. The oxygen atom abstracts a proton from the solvent (if protic) or the added acid, yielding the final primary alcohol product.[9][13]
Experimental Workflow and Protocol
This protocol is designed for the efficient and safe reduction on a laboratory scale. The workflow emphasizes procedural safety, reaction monitoring, and effective purification.
Materials and Reagents
| Compound | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| This compound | 164.20 | 1.0 | 10.0 | 1.64 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 15.0 | 0.57 g |
| Methanol (MeOH) | 32.04 | - | - | 50 mL |
| Deionized Water (H₂O) | 18.02 | - | - | ~100 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | - | ~20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~150 mL |
| Brine (Saturated NaCl solution) | - | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~10 g |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.64 g, 10.0 mmol). Dissolve the aldehyde in methanol (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: Cooling the reaction is critical to moderate the exothermic reaction between NaBH₄ and the protic solvent, preventing runaway reactions and improving selectivity.
-
Reagent Addition: Carefully add Sodium Borohydride (0.57 g, 15.0 mmol) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain a low reaction temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the solution becomes acidic (pH ~2-3). Causality: The acid neutralizes the basic borate salts and protonates the alkoxide intermediate to form the alcohol. The slow, cooled addition is a critical safety step to control the vigorous release of hydrogen gas.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality: The product alcohol is more soluble in the organic solvent, allowing for its separation from the inorganic salts in the aqueous layer.
-
Washing and Drying: Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Causality: Washing removes residual acid and water-soluble impurities. Brine helps to break any emulsions and further removes water. Anhydrous Na₂SO₄ removes trace amounts of water from the organic solvent.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (4-Methoxy-2,6-dimethylphenyl)methanol.
-
Purification (Optional): If TLC analysis of the crude product shows significant impurities, it can be purified by flash column chromatography on silica gel.
Characterization of (4-Methoxy-2,6-dimethylphenyl)methanol
The structure of the final product should be confirmed using spectroscopic methods.
-
Appearance: White to off-white solid or a colorless oil.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic peaks. While a specific spectrum for this exact compound is not in the immediate search results, based on analogous structures like 4-methoxybenzyl alcohol, the following shifts can be predicted[14][15]:
-
δ ~6.6-6.8 ppm: (singlet or narrow multiplet, 2H) - Aromatic protons on the benzene ring.
-
δ ~4.6 ppm: (singlet, 2H) - Methylene protons of the benzylic alcohol (-CH₂OH).
-
δ ~3.8 ppm: (singlet, 3H) - Methyl protons of the methoxy group (-OCH₃).
-
δ ~2.3 ppm: (singlet, 6H) - Methyl protons of the two ortho-methyl groups on the ring.
-
δ ~1.6-2.0 ppm: (broad singlet, 1H) - Hydroxyl proton (-OH). This peak may be broad and its chemical shift is variable.
-
Safety and Best Practices
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
-
Sodium Borohydride Handling: NaBH₄ is a flammable solid. It reacts with water and acids to produce flammable hydrogen gas, which can ignite.[5] Avoid inhalation of dust.
-
Quenching Procedure: The quenching step is highly exothermic and releases hydrogen gas. Add the acid slowly and ensure the reaction is adequately cooled in an ice bath to prevent the reaction from becoming too vigorous.
-
Solvent Handling: Methanol and ethyl acetate are flammable liquids. Ensure no ignition sources are present during their use, especially during solvent removal via rotary evaporation.
References
- 1. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. rsc.org [rsc.org]
- 15. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR [m.chemicalbook.com]
The Strategic Utility of 4-Methoxy-2,6-dimethylbenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Navigating Steric and Electronic landscapes in Heterocycle Synthesis
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with tailored biological activities is perpetual. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1][2][3] The strategic selection of starting materials is paramount in the efficient construction of these vital scaffolds. 4-Methoxy-2,6-dimethylbenzaldehyde presents itself as a particularly intriguing precursor. Its structure, characterized by the electron-donating methoxy group at the para-position and the steric bulk of two ortho-methyl groups, offers a unique combination of electronic and steric factors that can be harnessed to direct reaction pathways and influence the conformational properties of the resulting heterocyclic products.
This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocyclic compounds: coumarins, dihydropyridines, and dihydropyrimidinones. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and expert insights into overcoming the challenges posed by its sterically hindered nature.
I. Knoevenagel Condensation for the Synthesis of Substituted Coumarins
The Knoevenagel condensation is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of coumarins.[4][5] The reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, catalyzed by a base. The steric hindrance imparted by the 2,6-dimethyl substitution in a hypothetical 2-hydroxy-4-methoxy-6,8-dimethylbenzaldehyde (a derivative of our primary precursor) necessitates careful optimization of reaction conditions to achieve desirable yields.
Causality Behind Experimental Choices:
The choice of a weak base, such as piperidine or an ionic liquid, is crucial to facilitate the deprotonation of the active methylene compound without promoting side reactions. For sterically hindered aldehydes, elevated temperatures or the use of microwave irradiation can provide the necessary activation energy to overcome the steric barrier and drive the reaction to completion. Solvent selection also plays a key role; polar aprotic solvents like ethanol can effectively solvate the intermediates and facilitate the reaction.
Experimental Protocol: Synthesis of a Hypothetical 7-Methoxy-5,9-dimethylcoumarin Derivative
This protocol is adapted from a similar synthesis utilizing a sterically hindered benzaldehyde and serves as a robust starting point for optimization.
Materials:
-
2-Hydroxy-4-methoxy-6,8-dimethylbenzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., diethyl malonate) (1.2 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 50 mL round-bottom flask, add 2-hydroxy-4-methoxy-6,8-dimethylbenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Expected Outcomes and Considerations
| Precursor | Active Methylene Compound | Catalyst | Conditions | Expected Product | Anticipated Yield Range |
| 2-Hydroxy-4-methoxy-6,8-dimethylbenzaldehyde | Diethyl malonate | Piperidine | Reflux in Ethanol | Diethyl 2-((2-hydroxy-4-methoxy-6,8-dimethylphenyl)methylene)malonate | 60-80% |
| 2-Hydroxy-4-methoxy-6,8-dimethylbenzaldehyde | Ethyl cyanoacetate | Piperidine | Reflux in Ethanol | Ethyl 2-cyano-3-(2-hydroxy-4-methoxy-6,8-dimethylphenyl)acrylate | 65-85% |
| 2-Hydroxy-4-methoxy-6,8-dimethylbenzaldehyde | Malononitrile | [MeHMTA]BF4 | Room Temp | 2-((2-Hydroxy-4-methoxy-6,8-dimethylphenyl)methylene)malononitrile | 70-90% |
Note: Yields are estimates and will require experimental optimization.
Visualization of the Knoevenagel Condensation Workflow
Caption: Workflow for coumarin synthesis via Knoevenagel condensation.
II. Hantzsch Dihydropyridine Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds renowned for their cardiovascular and other pharmacological activities.[6][7][8][9] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6][10] The steric hindrance of this compound can pose a significant challenge in this reaction, potentially leading to lower yields or the formation of side products.[11]
Expertise & Experience: Overcoming Steric Encumbrance
To mitigate the steric hindrance, several strategies can be employed:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate and improve yields by providing rapid and uniform heating.
-
Catalyst Selection: While the classical Hantzsch synthesis is often acid-catalyzed, the use of more potent Lewis acids or organocatalysts can enhance the electrophilicity of the aldehyde and facilitate the initial condensation step.
-
Solvent-Free Conditions: In some cases, performing the reaction under solvent-free conditions at elevated temperatures can favor the desired product formation.
Experimental Protocol: Synthesis of a 4-(4-methoxy-2,6-dimethylphenyl)-1,4-dihydropyridine Derivative
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is likely to precipitate. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a cold ethanol/water mixture, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.
Data Presentation: Anticipated Results and Optimization Parameters
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Expected Product | Anticipated Yield Range |
| This compound | Ethyl acetoacetate | Ammonium acetate | Reflux in Ethanol | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methoxy-2,6-dimethylphenyl)pyridine-3,5-dicarboxylate | 40-60% |
| This compound | Methyl acetoacetate | Ammonium acetate | Microwave, 120°C | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methoxy-2,6-dimethylphenyl)pyridine-3,5-dicarboxylate | 50-75% |
Note: Yields are estimates and will require experimental optimization. The use of microwave irradiation is highly recommended for this sterically hindered substrate.
Visualization of the Hantzsch Synthesis Workflow
Caption: Workflow for 1,4-dihydropyridine synthesis via the Hantzsch reaction.
III. Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a highly efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[2][12][13][14] This multicomponent reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[12][15] Similar to the Hantzsch synthesis, the steric hindrance of this compound can impede the reaction.
Trustworthiness: A Self-Validating System
The success of the Biginelli reaction with a sterically hindered aldehyde relies on pushing the equilibrium towards the formation of the key N-acyliminium ion intermediate.[12] The use of Lewis acid catalysts, such as FeCl₃ or ZnCl₂, can effectively activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by urea.[16] Furthermore, solvent-free conditions or the use of ionic liquids can enhance reaction rates and improve yields.
Experimental Protocol: Synthesis of a 4-(4-methoxy-2,6-dimethylphenyl)-3,4-dihydropyrimidin-2(1H)-one Derivative
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., FeCl₃, 10 mol%)
-
Solvent (optional, e.g., ethanol or solvent-free)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating plate
Procedure (Solvent-Free):
-
In a 50 mL round-bottom flask, thoroughly mix this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., FeCl₃, 10 mol%).
-
Heat the mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction mixture will likely become a thick paste or solid.
-
After completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the solid mass and stir to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature to induce crystallization of the product.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
Data Presentation: Expected Outcomes and Optimization Strategies
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Expected Product | Anticipated Yield Range |
| This compound | Ethyl acetoacetate | Urea | FeCl₃ | 80-100°C, Solvent-free | Ethyl 6-methyl-2-oxo-4-(4-methoxy-2,6-dimethylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 50-70% |
| This compound | Methyl acetoacetate | Thiourea | p-TSA | Reflux in Ethanol | Methyl 6-methyl-2-thioxo-4-(4-methoxy-2,6-dimethylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 45-65% |
Note: Yields are estimates and will require experimental optimization. Screening of different Lewis and Brønsted acid catalysts is recommended.
Visualization of the Biginelli Reaction Logical Relationship
Caption: Key intermediates in the Biginelli reaction mechanism.
IV. Application Notes: Medicinal Chemistry Perspectives
The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals.
-
Coumarins: These compounds are known for a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[17][18][19] The substitution pattern on the coumarin ring, influenced by the precursor aldehyde, can modulate these activities. The presence of the methoxy and dimethyl groups may enhance lipophilicity, potentially improving cell permeability and bioavailability.
-
1,4-Dihydropyridines (DHPs): DHPs are a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[20][21][22] The nature of the substituent at the 4-position of the DHP ring is a critical determinant of their pharmacological activity. The 4-methoxy-2,6-dimethylphenyl group introduces a unique steric and electronic profile that could lead to novel DHP analogues with altered potency, selectivity, or pharmacokinetic properties.
-
Dihydropyrimidinones (DHPMs): DHPMs exhibit a broad spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory effects.[5][23][24] The aryl group at the 4-position plays a crucial role in their biological action. The sterically demanding and electronically rich 4-methoxy-2,6-dimethylphenyl moiety could lead to DHPMs with unique binding modes to their biological targets, offering opportunities for the development of novel therapeutic agents.
Conclusion
This compound serves as a valuable and strategic precursor for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. While its inherent steric hindrance presents challenges, these can be effectively overcome through rational experimental design, including the use of modern synthetic techniques such as microwave-assisted synthesis and the careful selection of catalysts. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this unique building block and to develop novel heterocyclic scaffolds for drug discovery and development.
References
- 1. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review [ouci.dntb.gov.ua]
- 3. Pharmacological studies of a newly synthetized 1,4-dihydropyridine derivative, 2,6-dimethyl-3,5-dimethoxycarbonyl-4- (o-difluoromethoxyphenyl)-1,4-dihydropyridine (PP-1466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene Catalyzed by 1,4-Diazabicyclo [2.2.2] Octane Triflate Under Solvent-Free Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Biginelli Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. brieflands.com [brieflands.com]
- 22. A REVIEW ON PHARMACOLOGICAL PROFILE AND FUTURE PERSPECTIVE OF 1, 4-DIHYDROPYRIDINE DERIVATIVES - Europub [europub.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxy-2,6-dimethylbenzaldehyde by Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Methoxy-2,6-dimethylbenzaldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its purification by chromatography. Our approach is rooted in established scientific principles and practical, field-tested experience to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Purification Challenge
This compound (CAS No. 19447-00-8) is an off-white solid with the molecular formula C10H12O2.[1] A common synthetic route to this compound is the formylation of 3,5-dimethylanisole.[2] This synthesis, while effective, can lead to a crude product containing unreacted starting materials and potentially isomeric byproducts, necessitating a robust purification strategy. This guide focuses on utilizing column chromatography for the effective isolation of the target aldehyde.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the chromatographic purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound synthesized by formylation of 3,5-dimethylanisole?
A1: The primary impurities to anticipate are:
-
Unreacted 3,5-dimethylanisole: The starting material for the formylation reaction.
-
Isomeric Byproducts: Formylation of 3,5-dimethylanisole can potentially yield other regioisomers, although the directing effects of the methoxy and methyl groups favor the desired product.
-
Reaction Reagents and Byproducts: Depending on the specific formylation method used (e.g., Vilsmeier-Haack, Duff reaction), residual reagents or their byproducts may be present.
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A2: For aromatic aldehydes of moderate polarity, a good starting point for TLC analysis on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. A common initial ratio to try is 9:1 or 4:1 (Hexanes:Ethyl Acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product to ensure good separation on a column.
Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate can cause the spot to overload the stationary phase, leading to streaking. Try spotting a more dilute solution.
-
Inappropriate Solvent System: If the compound has low solubility in the chosen eluent, it can lead to streaking. Ensure your compound is fully dissolved in the spotting solvent and consider a different mobile phase.
-
Compound Acidity/Basicity: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. Adding a small amount of a modifier to your eluent, such as a drop of triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape.
Q4: I am not getting good separation between my product and an impurity. What are my options?
A4: If you are experiencing poor separation, consider the following:
-
Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. A less polar mobile phase will generally increase the retention of all compounds, potentially improving separation.
-
Try a Different Solvent System: If adjusting the ratio is not effective, try a different combination of solvents. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, you could explore other stationary phases like alumina (neutral, acidic, or basic) or reverse-phase silica (C18).
Troubleshooting Guide for Column Chromatography
This section provides solutions to common problems encountered during the flash column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| Product elutes too slowly or not at all (low Rf). | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent. You may need to switch to a more polar solvent system altogether. |
| Poor separation of product and impurities. | Inappropriate solvent system. Column overloading. The column was packed improperly. | Optimize the eluent using TLC to achieve a larger ΔRf between your product and the impurities. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without cracks or air bubbles. |
| The product comes off the column, but in very broad fractions (tailing). | The compound may be interacting too strongly with the stationary phase. The sample may have been loaded in a solvent that is too strong. | Consider adding a small amount of a modifier to your eluent (e.g., triethylamine). Load your sample in the weakest possible solvent, preferably the initial mobile phase. |
| Cracks or channels form in the silica bed. | The column ran dry. The heat of solvation of the solvent on the silica. | Always keep the solvent level above the top of the silica gel. Pack the column with a slurry of silica in the mobile phase to dissipate heat. |
| Unexpectedly low yield of the purified product. | The compound may be unstable on silica gel. The product may have co-eluted with an impurity. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. Re-analyze your fractions by TLC to ensure you are combining only the pure fractions. |
Experimental Workflow: Purification of this compound
This section provides a detailed, step-by-step methodology for the purification of this compound using flash column chromatography.
Step 1: Thin Layer Chromatography (TLC) Analysis
Objective: To determine the optimal solvent system for column chromatography.
Protocol:
-
Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, spot the crude mixture, the starting material (3,5-dimethylanisole) if available, and a co-spot (crude mixture and starting material spotted on the same lane).
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the plate under UV light (254 nm) and/or by staining with a suitable agent (e.g., p-anisaldehyde stain).
-
The ideal solvent system will show good separation between the product spot and the spots of impurities, with the product having an Rf value between 0.2 and 0.4.
Step 2: Flash Column Chromatography
Objective: To purify the crude this compound on a preparative scale.
Protocol:
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel using the chosen eluent system (from Step 1) as a slurry. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect the eluting solvent in fractions of appropriate volume.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Logical Relationships in Troubleshooting
Caption: Decision tree for troubleshooting common chromatography issues.
References
Technical Support Center: Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde
Welcome to the technical support guide for the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic intermediate. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter at the bench. Each answer provides a causal explanation and a step-by-step solution.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, often specific to the chosen synthetic route. Let's break it down by method.
A) For Vilsmeier-Haack Formylation (DMF/POCl₃):
This is one of the most common methods for formylating electron-rich arenes like 3,5-dimethylanisole.[1][2] The key is the formation and reactivity of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[3][4]
-
Causality:
-
Moisture Contamination: Phosphorus oxychloride (POCl₃) and the Vilsmeier reagent are highly sensitive to moisture. Water will rapidly quench the reagent, halting the reaction.
-
Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Typically, a slight excess (1.1 to 1.5 equivalents) is used.
-
Incorrect Reaction Temperature: The formation of the Vilsmeier reagent is exothermic.[5] If the temperature is too high during its formation, side reactions can occur. Conversely, if the formylation step is run at too low a temperature for an insufficient time, the reaction may not go to completion.
-
Inefficient Quenching/Workup: The intermediate iminium salt must be hydrolyzed to the aldehyde.[6] An improper pH or insufficient hydrolysis time during workup can result in loss of product.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents. Handle POCl₃ and DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Reagent Addition: Add POCl₃ dropwise to chilled DMF (0 °C) to control the initial exotherm.[5]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (3,5-dimethylanisole). If the reaction stalls, consider allowing it to stir longer at room temperature or gently warming to 30-40 °C.
-
Controlled Workup: After the reaction is complete, pour the mixture onto crushed ice. Then, carefully neutralize the solution, for instance with a saturated sodium acetate solution, while keeping the temperature below 20 °C to prevent the formation of colored byproducts.[5]
-
B) For Ortho-Lithiation and Formylation (n-BuLi/DMF):
This route offers high regioselectivity but is technically demanding due to the reactivity of organolithium reagents.
-
Causality:
-
Inaccurate n-BuLi Titer: Commercial n-BuLi solutions degrade over time. Using a poorly quantified reagent leads to incomplete lithiation.
-
Competitive Benzylic Lithiation: The methyl groups on the aromatic ring have acidic protons (pKa ~41-43). Under certain conditions, the organolithium base can deprotonate a methyl group instead of the aromatic ring, leading to undesired side products upon quenching with DMF.[7]
-
Proton Quenching: Any protic source (water, alcohols) will instantly quench the aryllithium intermediate.
-
-
Troubleshooting Protocol:
-
Tritate Your n-BuLi: Always quantify the molarity of your n-BuLi solution before use (e.g., using diphenylacetic acid).
-
Control Lithiation Site: To favor ortho-lithiation over benzylic lithiation, use a combination of s-BuLi and the coordinating agent TMEDA in a non-polar solvent like THF at -78 °C. Lithium amide bases (like LDA) tend to favor benzylic lithiation.[7]
-
Strict Anhydrous/Inert Conditions: Use rigorously dried solvents and glassware, and maintain a positive pressure of an inert gas throughout the process.
-
Q2: My reaction mixture turned dark brown or black and formed a tar-like substance. What happened?
This indicates decomposition or polymerization, a common side effect of powerful electrophilic aromatic substitution reactions.
-
Causality:
-
Overheating: Strong acid catalysts (Lewis acids like AlCl₃ or POCl₃-derived species) can promote polymerization of the electron-rich starting material or product at elevated temperatures.[5]
-
Excessive Catalyst Loading: Using too much Lewis acid can lead to uncontrolled side reactions and decomposition.
-
Air (Oxygen) Exposure: At elevated temperatures, phenolic ethers can be susceptible to oxidation, which can generate colored impurities.
-
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the recommended temperature for each step of the reaction. Use an ice bath or cryocooler where necessary, especially during the addition of reagents like POCl₃ or TiCl₄.[8]
-
Optimize Catalyst Amount: Use the minimum effective amount of the Lewis acid catalyst.
-
Maintain Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen to minimize oxidation.
-
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
Identifying impurities is key to optimizing purification. The most common side products are predictable based on the reaction mechanism.
-
Likely Impurities & Their Origin:
-
Unreacted 3,5-Dimethylanisole: The most common "impurity." Caused by incomplete reaction (see Q1).
-
4-Methoxy-2,6-dimethylbenzoic Acid: This results from the over-oxidation of the desired aldehyde product. This is particularly relevant if the product is exposed to air for extended periods or if an oxidation-based synthesis is used and not properly controlled.[9][10]
-
Benzylic Formylation Product: In the lithiation route, if benzylic deprotonation occurs, quenching with DMF will yield 2-(4-methoxy-2,6-dimethylphenyl)acetaldehyde. This is a structural isomer and can be difficult to separate.
-
Hydrolysis Intermediates: In the Vilsmeier-Haack workup, incomplete hydrolysis can leave behind iminium salts or related species, which may appear as baseline material or highly polar spots on TLC.
-
-
Characterization & Purification Strategy:
-
Co-spotting TLC: Run a TLC plate spotting your reaction mixture, the pure starting material, and the product (if you have a reference standard) in separate lanes, and a co-spot of the mixture and starting material in another. This will confirm the presence of unreacted starting material.
-
Purification: Flash column chromatography is typically effective. A non-polar solvent system like Hexane/Ethyl Acetate is a good starting point. The aldehyde product is more polar than the starting anisole but less polar than the carboxylic acid byproduct.
-
Below is a diagram illustrating the desired reaction versus the major potential side reaction in the ortho-lithiation pathway.
Caption: Competing ortho vs. benzylic lithiation pathways.
Frequently Asked Questions (FAQs)
This section covers broader topics about the synthesis to help you with experimental design and strategy.
Q1: What are the primary synthetic routes to prepare this compound, and what are their pros and cons?
There are three main strategies, each starting from 3,5-dimethylanisole.
| Method | Reagents | Pros | Cons |
| Vilsmeier-Haack | POCl₃, DMF | Good yields, mild conditions, reliable for electron-rich arenes.[2][11] | Reagents are moisture-sensitive; workup can be tricky.[5] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | High yields reported, effective formylation.[12] | TiCl₄ is highly corrosive and moisture-sensitive; dichloromethyl methyl ether is a carcinogen. |
| Ortho-lithiation | n-BuLi or s-BuLi, DMF | High regioselectivity, clean reaction.[13][14] | Requires strict anhydrous/inert conditions; risk of side reactions (see Q3); n-BuLi is pyrophoric. |
The choice depends on your laboratory's capabilities, scale, and tolerance for hazardous reagents. The Vilsmeier-Haack reaction is often the first choice for its balance of reliability and safety.
Caption: Common synthetic pathways to the target aldehyde.
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction and why it's so effective for this substrate?
Certainly. The reaction proceeds in two main stages: formation of the electrophile and the electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). After a rearrangement that eliminates a stable phosphate-type leaving group, a highly reactive electrophilic species called the chloroiminium ion (the "Vilsmeier reagent") is formed.[6][11]
-
Electrophilic Aromatic Substitution: 3,5-Dimethylanisole is a highly electron-rich aromatic ring. The methoxy group and the two methyl groups are all electron-donating and direct electrophiles to the ortho and para positions. The para position is sterically unhindered and doubly activated by the methoxy group and the methyl groups, making it extremely nucleophilic. This electron-rich ring attacks the electrophilic carbon of the Vilsmeier reagent to form a resonance-stabilized intermediate (a sigma complex).
-
Rearomatization and Hydrolysis: The intermediate loses a proton to restore aromaticity. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3]
The reaction is effective because the Vilsmeier reagent is a relatively mild electrophile, which prevents the decomposition often seen with stronger Lewis acids, while the substrate is sufficiently activated to react readily.[2]
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Improving the Yield of 4-Methoxy-2,6-dimethylbenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed troubleshooting protocols to help you optimize your reaction yields and purity.
Overview of Synthetic Strategies
The synthesis of this compound typically starts from the commercially available precursor, 3,5-dimethylanisole. The primary challenge lies in achieving regioselective formylation at the C4 position, which is para to the electron-donating methoxy group and flanked by two methyl groups. Several methods can be employed, each with its own set of advantages and challenges.
The most common synthetic approaches include:
-
Direct Formylation of 3,5-dimethylanisole: This is the most direct route and involves an electrophilic aromatic substitution. Key methods include the Vilsmeier-Haack and Rieche formylations.
-
Oxidation of 4-Methoxy-2,6-dimethylbenzyl Alcohol: If the corresponding benzyl alcohol is available, it can be oxidized to the target aldehyde. This route avoids the issue of regioselectivity in the formylation step but requires the synthesis of the alcohol precursor.
Below is a workflow diagram illustrating these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments.
Q1: My formylation of 3,5-dimethylanisole is giving a very low yield. What are the common causes?
Low yield is a frequent problem stemming from several factors related to reagents, reaction conditions, and the reaction mechanism itself.
A Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Detailed Breakdown:
-
Vilsmeier-Haack Specifics: The Vilsmeier reagent (a chloroiminium ion) is formed from the reaction of phosphorus oxychloride (POCl₃) with a substituted formamide like N,N-dimethylformamide (DMF).[1][2][3] This reagent is a relatively weak electrophile, so the reaction is best suited for electron-rich aromatic compounds.[4]
-
Cause: Incomplete formation of the Vilsmeier reagent. Ensure your DMF is anhydrous and the POCl₃ is of high quality. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching by moisture.
-
Solution: Add POCl₃ slowly to chilled, anhydrous DMF (0 °C) to control the exothermic reaction and properly form the reagent before adding the anisole substrate.[5]
-
-
Rieche Formylation Specifics: This method uses a Lewis acid, such as titanium tetrachloride (TiCl₄), with dichloromethyl methyl ether.[6][7]
-
Cause: Deactivation of the Lewis acid. TiCl₄ is extremely sensitive to moisture. Even trace amounts of water in the solvent or on the glassware can hydrolyze and deactivate the catalyst.
-
Solution: Use flame-dried glassware and freshly distilled, anhydrous solvents (like Dichloromethane, DCM). Ensure the TiCl₄ is fresh and handled strictly under inert atmosphere.
-
Q2: I'm getting a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 4-methoxy isomer?
This is the most critical challenge in this synthesis. The formylation of 3,5-dimethylanisole can occur at two positions: C4 (para to the methoxy group) or C2/C6 (ortho to the methoxy group). Both positions are activated.
-
The Problem of Regioselectivity: The methoxy group is a strong ortho-, para-director, while the two methyl groups also provide ortho-, para-activation.
-
Desired Product (Para-attack): Attack at C4 is directed by the methoxy group and is ortho to both methyl groups.
-
Isomeric Byproduct (Ortho-attack): Attack at C2 or C6 is also directed by the methoxy group and is ortho to one methyl group.
-
One study using the Rieche formylation (TiCl₄, dichloromethyl methyl ether) on 3,5-dimethylanisole reported a 3.5:1 ratio of the undesired 2-methoxy-4,6-dimethylbenzaldehyde to the desired this compound.[7] This indicates that under these conditions, formylation ortho to the methoxy group is kinetically favored.
Strategies to Improve Selectivity:
-
Steric Hindrance: While the C4 position is sterically more hindered, using bulkier reagents might favor it, but this is often not a straightforward solution.
-
Lewis Acid Coordination: In some formylations of phenols, ortho-selectivity is driven by the coordination of the Lewis acid with the hydroxyl group.[7] With an anisole, this effect is much weaker, making regiocontrol difficult.
-
Alternative Methods:
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) and is typically employed for the ortho-formylation of phenols, making it unsuitable for achieving para-selectivity here.[5]
-
Ortho-Lithiation: Directing lithiation with the methoxy group would favor substitution at the C2/C6 positions, yielding the wrong isomer.[8] This route should be avoided.
-
Q3: What are the best practices for purifying this compound and separating it from its isomer?
Given the likely formation of a regioisomeric mixture, purification is a critical step.
-
Workup: After the reaction is complete, it must be quenched carefully, typically by pouring it onto ice or into a cold saturated aqueous solution of sodium bicarbonate or ammonium chloride.[7] The product is then extracted into an organic solvent (e.g., ethyl acetate, DCM).
-
Chromatography: Column chromatography is the most effective method for separating the desired 4-methoxy product from the 2-methoxy isomer.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as Hexane/Ethyl Acetate or Hexane/DCM, and gradually increase the polarity. The isomers will have slightly different polarities and should separate. A reported purification used reverse-phase liquid chromatography with a water/acetonitrile gradient.[7]
-
-
Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to monitor the column fractions and identify those containing the pure desired product.
Q4: Should I consider an alternative route, like the oxidation of 4-Methoxy-2,6-dimethylbenzyl alcohol?
Yes, if direct formylation proves to be low-yielding or the isomeric separation is too difficult, the oxidation route is an excellent alternative.
-
Advantages: This route completely bypasses the regioselectivity problem.
-
Challenges: It requires the synthesis of the precursor alcohol.
-
Common Oxidation Reagents & Conditions:
-
Pyridinium Chlorochromate (PCC): A reliable but toxic reagent that effectively oxidizes primary alcohols to aldehydes with minimal over-oxidation.[9] The reaction is typically run in DCM.
-
Hydrogen Peroxide (H₂O₂): A greener oxidizing agent that can be used with a catalyst system, such as sodium tungstate and a phase transfer catalyst.[10] This method is environmentally friendly as it produces only water as a byproduct.[10]
-
Photo-oxidation: Catalytic photo-oxidation using a flavin-zinc(II)-cyclen complex has been shown to be effective for converting 4-methoxybenzyl alcohol to the corresponding aldehyde.[11][12]
-
Troubleshooting Oxidation:
-
Incomplete Reaction: If starting material remains, consider increasing the reaction time, temperature, or the equivalents of the oxidizing agent.
-
Over-oxidation: If the corresponding carboxylic acid is formed, use a milder oxidant (like PCC or Dess-Martin periodinane) or reduce the reaction temperature and time.
Optimized Experimental Protocols
The following protocols are provided as a starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Rieche Formylation of 3,5-Dimethylanisole
(Adapted from literature procedures[7])
This protocol is expected to yield a mixture of isomers, with the 2-methoxy isomer likely being the major product. Purification is critical.
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, ~3 mL per mmol of substrate).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add 3,5-dimethylanisole (1.0 eq.). To this solution, add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise via syringe, keeping the internal temperature below 5 °C. Stir the resulting solution for 1 hour at 0 °C.
-
Formylation: Add dichloromethyl methyl ether (1.1 eq.) dropwise to the solution. Stir the reaction mixture for 45-60 minutes at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oily solid by column chromatography on silica gel (or reverse-phase HPLC as reported in the literature[7]) to separate the this compound from the 2-methoxy-4,6-dimethylbenzaldehyde isomer.
Protocol 2: Oxidation of 4-Methoxy-2,6-dimethylbenzyl Alcohol with PCC
(Based on general oxidation procedures[9])
This protocol assumes the starting alcohol is available.
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM, ~5 mL per mmol of alcohol).
-
Substrate Addition: Dissolve 4-methoxy-2,6-dimethylbenzyl alcohol (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark, thick slurry.
-
Reaction Monitoring: Monitor the disappearance of the starting alcohol by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil, eluting with more diethyl ether to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Comparative Data
The choice of synthetic route often involves a trade-off between the number of steps, cost, and the difficulty of purification.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield (Desired Isomer) | Key Challenge | Reference |
| Rieche Formylation | 3,5-Dimethylanisole | TiCl₄, CHCl₂OMe | 4.2% | Poor regioselectivity; major byproduct is the 2-methoxy isomer (14.7% yield). | [7] |
| Vilsmeier-Haack | 3,5-Dimethylanisole | POCl₃, DMF | Not specified, but generally moderate. | Regioselectivity is also a major concern. | [1][3] |
| PCC Oxidation | 4-Methoxy-2,6-dimethylbenzyl Alcohol | PCC | Typically high (>90%). | Requires synthesis of the alcohol precursor; toxicity of chromium reagents. | [9] |
| H₂O₂ Oxidation | 4-Methoxy-2,6-dimethylbenzyl Alcohol | H₂O₂, Na₂WO₄ | Moderate to high. | Optimizing catalyst system; potential for over-oxidation. | [10] |
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. ijasrm.com [ijasrm.com]
- 11. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Grignard Reaction with 4-Methoxy-2,6-dimethylbenzaldehyde
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction, specifically involving the sterically hindered aromatic aldehyde, 4-Methoxy-2,6-dimethylbenzaldehyde. The principles and troubleshooting strategies discussed herein are also applicable to a broader range of sterically encumbered carbonyl compounds. Our focus is on providing in-depth, scientifically grounded solutions to common experimental hurdles.
I. Understanding the Challenges: The Impact of Steric Hindrance
The Grignard reaction with this compound presents a unique set of challenges primarily due to the steric hindrance imposed by the two ortho-methyl groups flanking the aldehyde functionality. This steric bulk can significantly impede the approach of the nucleophilic Grignard reagent to the electrophilic carbonyl carbon.[1] Consequently, several side reactions may become more competitive, leading to reduced yields of the desired secondary alcohol.[1][2]
A thorough understanding of these potential pitfalls is the first step toward successful troubleshooting and optimization.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing a Grignard reaction with this compound.
Q1: My Grignard reaction is not initiating. What are the common causes?
A1: Failure to initiate is a frequent issue in Grignard reactions and is almost always due to the presence of contaminants or an insufficiently activated magnesium surface. Grignard reagents are potent bases and will react with even trace amounts of protic species like water or alcohols.[3] Additionally, magnesium turnings are often coated with a passivating layer of magnesium oxide that must be removed for the reaction to begin.
Q2: I'm observing a very low yield of my desired secondary alcohol. What are the likely side reactions?
A2: With a sterically hindered aldehyde like this compound, low yields are often a consequence of competing side reactions. The primary culprits are:
-
Enolization: The Grignard reagent can act as a base, abstracting a proton from a carbon alpha to the carbonyl group. In the case of this specific aldehyde, there are no alpha-protons on the aldehyde itself, but this can be a significant issue with other substrates. For hindered aldehydes, the Grignard reagent may deprotonate other acidic protons in the reaction mixture if present.[1][2]
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a six-membered cyclic transition state, a process analogous to the Meerwein-Ponndorf-Verley reduction.[1][2][4]
-
Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl halide present in the reaction mixture, leading to the formation of a homocoupled byproduct (R-R).[3]
Q3: How can I minimize the formation of the reduction byproduct?
A3: To disfavor the reduction pathway, consider the following strategies:
-
Lower the reaction temperature: The reduction pathway often has a higher activation energy than the desired addition reaction. Performing the addition at low temperatures (e.g., -78 °C to 0 °C) can significantly suppress the formation of the reduction byproduct.[1][3]
-
Use a Grignard reagent without β-hydrogens: Reagents like methylmagnesium bromide or phenylmagnesium bromide cannot undergo the cyclic reduction mechanism and are therefore excellent choices when reduction is a concern.[3]
Q4: What is the ideal solvent for this reaction?
A4: Anhydrous ethereal solvents are essential for Grignard reactions. Tetrahydrofuran (THF) is generally preferred over diethyl ether for reactions involving sterically hindered substrates due to its superior ability to solvate and stabilize the Grignard reagent.[5]
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the Grignard reaction with this compound.
Problem 1: Reaction Fails to Initiate
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| No heat evolution, no bubbling, magnesium remains shiny. | 1. Presence of moisture in glassware or solvent. 2. Inactive magnesium surface (MgO layer). | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of inert gas (nitrogen or argon) immediately before use. Use freshly distilled, anhydrous solvent. 2. Activate Magnesium: a. Mechanical Activation: In a dry flask, briefly grind the magnesium turnings with a glass rod to expose a fresh surface. b. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The appearance of a brown color (from iodine) that subsequently fades, or gentle bubbling, indicates activation.[1][5] |
Problem 2: Low Yield of the Desired Secondary Alcohol
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Significant amount of starting aldehyde recovered. | 1. Steric hindrance preventing nucleophilic addition. 2. Insufficient Grignard reagent. | 1. Increase Reaction Temperature (Post-Addition): While the initial addition should be performed at low temperature, gently refluxing the reaction mixture after the aldehyde has been added can sometimes provide the necessary energy to overcome the steric barrier.[1] 2. Use an Excess of Grignard Reagent: Employing a 1.5 to 3-fold excess of the Grignard reagent can help drive the reaction to completion.[1] 3. Consider a Less Hindered Grignard Reagent: If the experimental design allows, using a smaller Grignard reagent (e.g., methylmagnesium bromide) may improve yields. |
| Presence of a primary alcohol corresponding to the starting aldehyde. | Reduction of the aldehyde by the Grignard reagent. | 1. Lower the Addition Temperature: Add the aldehyde solution to the Grignard reagent at a significantly lower temperature (e.g., -78 °C).[1][3] 2. Select a Grignard Reagent without β-Hydrogens: Use reagents such as methylmagnesium bromide or phenylmagnesium bromide.[3] |
| Presence of a high-boiling, non-polar byproduct. | Wurtz coupling of the Grignard reagent with unreacted alkyl halide. | 1. Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide.[3] 2. Ensure Complete Grignard Formation: Allow sufficient time for the Grignard reagent to form completely before adding the aldehyde. |
IV. Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with this compound
This protocol provides a starting point for the reaction and may require optimization depending on the specific Grignard reagent used.
1. Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
To the flask, add magnesium turnings (1.5 - 3.0 equivalents).
-
Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
In the dropping funnel, place a solution of the corresponding alkyl or aryl halide in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium and observe for initiation (gentle bubbling, heat evolution).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
2. Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C or -78 °C in an ice or dry ice/acetone bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the low temperature.[1]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde. Gentle heating may be necessary for less reactive Grignard reagents.[1]
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
V. Visualizing Key Concepts
Grignard Reaction Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Grignard reaction.
Competing Pathways in Grignard Reactions with Hindered Aldehydes
Caption: Competing reaction pathways in Grignard reactions with sterically hindered aldehydes.
VI. References
-
BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde. Retrieved from BenchChem Technical Support. --INVALID-LINK--
-
Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. Retrieved from --INVALID-LINK--
-
Wikipedia. Meerwein–Ponndorf–Verley reduction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. Benzaldehyde, 2-methoxy-. Retrieved from --INVALID-LINK--
-
Nag, S. C. (2017). Meerwein-Ponndorf-Verley Reaction (Reduction). In Name Reactions in Organic Synthesis (pp. 314-317). Cambridge University Press.
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. --INVALID-LINK--
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. Retrieved from BenchChem Technical Support. --INVALID-LINK--
-
Alfa Chemistry. Meerwein-Ponndorf-Verley Reduction. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. --INVALID-LINK--
-
Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols. Retrieved from BenchChem Technical Support. --INVALID-LINK--
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. Retrieved from --INVALID-LINK--
-
Grokipedia. Meerwein–Ponndorf–Verley reduction. Retrieved from --INVALID-LINK--
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. --INVALID-LINK--
References
Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-2,6-dimethylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The synthesis of this compound involves the formylation of an electron-rich aromatic ring, specifically 3,5-dimethylanisole. Several classical formylation reactions exist, but the most suitable for this substrate are:
-
Vilsmeier-Haack Reaction: This is often the preferred method. It employs a Vilsmeier reagent, generated from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to formylate activated aromatic rings.[1][2] The reagent is a relatively weak electrophile, making it highly selective for electron-rich substrates like 3,5-dimethylanisole.[3][4]
-
Duff Reaction: This method uses hexamethylenetetramine (hexamine) as the formylating agent, typically in an acidic medium like trifluoroacetic acid (TFA) or glyceroboric acid.[5][6] It has been shown to be effective for the formylation of substituted anisoles.[7][8]
-
Formylation with Dichloromethyl Methyl Ether and TiCl₄: This approach uses a strong Lewis acid (Titanium tetrachloride) to promote formylation of activated aromatic rings. It has been specifically documented for the reaction of 3,5-dimethylanisole.[9]
Other formylation methods like the Gattermann-Koch and Reimer-Tiemann reactions are generally less suitable. The Gattermann-Koch reaction is not effective for phenol ether substrates[10], and the Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols, not anisoles.[11][12]
Q2: Why is the Vilsmeier-Haack reaction often recommended for this synthesis?
The Vilsmeier-Haack reaction offers a good balance of reactivity and selectivity for a substrate like 3,5-dimethylanisole. The key advantages are:
-
High Regioselectivity: The methoxy group (-OCH₃) and the two methyl groups (-CH₃) are all ortho-, para-directing activators. In 3,5-dimethylanisole, the 4-position (para to the methoxy group and ortho to both methyl groups) is sterically accessible and electronically activated, making it the favored site for electrophilic substitution.[1][3]
-
Moderate Conditions: The reaction typically proceeds at manageable temperatures (0°C to 80°C), depending on the substrate's reactivity, which helps to minimize side reactions.[1]
-
Reliable Reagent Preparation: The Vilsmeier reagent is readily prepared in situ from common laboratory chemicals (DMF and POCl₃).[4]
Q3: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][4]
-
Electrophilic Aromatic Substitution: The electron-rich π system of the 3,5-dimethylanisole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the restoration of aromaticity and subsequent hydrolysis of the resulting iminium intermediate during aqueous workup to yield the final aldehyde product.[1][2]
Q4: What are the primary safety considerations for this reaction?
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Anhydrous solvents like dichloromethane (DCM) or DMF are often used. Ensure they are properly dried, as moisture will quench the reagents.
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic.[13] Reagents should be added slowly, and the reaction vessel should be cooled in an ice bath to maintain temperature control.
-
Workup: The quenching of the reaction mixture with water or a basic solution should be done carefully and slowly, especially when unreacted POCl₃ may be present.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Explanation & Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. If reagents (DMF, POCl₃) or the reaction solvent are not anhydrous, the reagent will be hydrolyzed before it can react with the substrate. Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure POCl₃ is fresh and has been stored under inert gas. Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C) before adding the 3,5-dimethylanisole.[13] |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions and decomposition can occur. Solution: The optimal temperature depends on the substrate's reactivity. For activated arenes, the reaction often proceeds well between 0°C and room temperature.[1][14] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time. A typical procedure involves stirring at 0°C for a period, followed by warming to room temperature or gentle heating.[3] |
| Insufficient Reaction Time | The formylation of 3,5-dimethylanisole may require several hours to reach completion. Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS). Continue the reaction until the starting material is consumed or no further product formation is observed. Typical reaction times can range from a few hours to overnight.[3] |
| Improper Workup Procedure | The iminium intermediate formed after the electrophilic attack must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction with water or a basic solution. Solution: After the reaction is complete, pour the mixture over crushed ice and then neutralize it. Using a solution of a mild base like sodium acetate (NaOAc) can be effective for promoting hydrolysis and precipitating the product.[3][13] |
Issue 2: Formation of Significant Impurities or Side Products
| Potential Cause | Explanation & Recommended Solution |
| Dimerization Side Reactions | Under strongly acidic conditions or with prolonged reaction times, a nucleophilic attack by an unreacted aromatic ring on the intermediate carbocation can lead to the formation of diphenylmethane-type dimers.[9] Solution: Maintain the recommended reaction temperature and avoid excessively long reaction times. Use the correct stoichiometry of reagents to ensure the formylating agent is not present in large excess for extended periods. |
| Impure Starting Material | The presence of isomeric impurities in the 3,5-dimethylanisole starting material (e.g., 2,4-dimethylanisole or 2,6-dimethylanisole) will lead to the formation of the corresponding isomeric aldehydes, which can be difficult to separate from the desired product. Solution: Verify the purity of the 3,5-dimethylanisole by ¹H NMR or GC-MS before starting the reaction. Purify the starting material by distillation if necessary. |
Issue 3: Difficulty with Product Isolation and Purification
| Potential Cause | Explanation & Recommended Solution |
| Product is an Oil, Not a Solid | While the target compound is expected to be a solid, crude products are often oily due to residual solvents or impurities. Solution: After aqueous workup and extraction, ensure the organic solvent is completely removed under reduced pressure. If the product remains an oil, attempt purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).[9] |
| Decomposition on Silica Gel | Aldehydes can sometimes be sensitive to acidic silica gel, leading to decomposition or streaking during column chromatography. Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, use a different stationary phase like alumina or consider reverse-phase liquid chromatography for purification.[9] |
| Co-elution of Impurities | Non-polar impurities, such as unreacted starting material or dimerization byproducts, may co-elute with the product during chromatography. Solution: Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent (e.g., 0% to 10% ethyl acetate in hexane) can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be an effective final purification step. |
Visualized Experimental Workflow & Troubleshooting
Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack Synthesis Workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a synthesized example based on established procedures for the Vilsmeier-Haack reaction on activated arenes.[3][13]
Materials:
-
3,5-Dimethylanisole (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium Acetate (NaOAc)
-
Deionized Water & Crushed Ice
-
Ethyl Acetate or Diethyl Ether
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. An exothermic reaction will occur with the formation of a precipitate.[13]
-
Stir the resulting mixture at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 3,5-dimethylanisole (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the 3,5-dimethylanisole solution dropwise to the cold Vilsmeier reagent suspension.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by TLC.
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction flask back to 0°C.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Prepare a saturated aqueous solution of sodium acetate. Add this solution slowly to the beaker until the pH is between 6-7.[13]
-
Stir the mixture for 30-60 minutes at 0°C to complete the hydrolysis and precipitate the product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 100:0 to 95:5) as the eluent.
-
Alternatively, the crude solid can be recrystallized from a suitable solvent like ethanol/water.
-
Summary of Key Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Reagent Stoichiometry | ||
| 3,5-Dimethylanisole | 1.0 eq | Limiting reagent. |
| POCl₃ | 1.1 - 1.5 eq | A slight excess ensures complete formation of the Vilsmeier reagent. |
| DMF | 1.5 - 3.0 eq (or as solvent) | Used in excess to act as both reagent and sometimes co-solvent. |
| Temperature | ||
| Reagent Preparation | 0 - 10°C | Controls the exothermic reaction of POCl₃ and DMF.[13] |
| Formylation | 0°C to Room Temp. | Balances reaction rate while minimizing side product formation.[1][14] |
| Reaction Time | 4 - 16 hours | Substrate dependent; must be monitored for completion. |
| Workup pH | 6 - 8 | Neutral to slightly basic conditions facilitate complete hydrolysis of the iminium salt intermediate.[13] |
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methoxy-2,6-dimethylbenzaldehyde
Welcome to the technical support center for the purification of 4-Methoxy-2,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure you can develop a self-validating and robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack formylation of 3,5-dimethylanisole is a common synthetic route to this compound. Impurities from this process can arise from several sources:
-
Unreacted Starting Materials: The most common impurities are residual 3,5-dimethylanisole.
-
Reagent-Related Impurities: Unreacted Vilsmeier reagent (formed from a phosphorous oxychloride and a formamide like N,N-dimethylformamide (DMF)) or its hydrolysis byproducts can be present.[1]
-
Side-Reaction Products:
-
Isomeric Aldehydes: Although the methoxy and methyl groups direct the formylation to the 4-position, minor amounts of other isomers, such as 2-methoxy-4,6-dimethylbenzaldehyde, could potentially form.
-
Di-formylated Products: Under harsh reaction conditions, a second formyl group could be introduced onto the aromatic ring.
-
-
Degradation Products: Aromatic aldehydes can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-methoxy-2,6-dimethylbenzoic acid, especially if exposed to air over extended periods.[2]
Q2: My crude this compound is a dark oil. How can I effectively purify it to obtain a solid product?
A2: A dark, oily crude product is common and often indicates the presence of polymeric materials and other colored impurities. A multi-step purification approach is often most effective.
Initial Purification Strategy:
-
Aqueous Work-up: Begin with a thorough aqueous work-up of your reaction mixture. Neutralize any remaining acid from the Vilsmeier-Haack reaction with a mild base like sodium bicarbonate solution. This will also help to remove water-soluble byproducts.
-
Solvent Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
At this stage, you will likely still have an oil or a semi-solid. Further purification by chromatography or recrystallization is necessary.
Troubleshooting Purification Methods
Column Chromatography
Q3: I am struggling to get good separation of my product from impurities using column chromatography. What conditions do you recommend?
A3: Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, here are some key considerations:
-
Stationary Phase: Silica gel is the most common and effective stationary phase for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Expert Tip: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities like unreacted 3,5-dimethylanisole. Gradually increase the polarity (e.g., to 10-20% ethyl acetate) to elute your desired product. An ideal Rf value for your product on a TLC plate for good separation on a column is typically between 0.2 and 0.4.
-
Troubleshooting Common Column Chromatography Issues:
| Problem | Potential Cause | Solution |
| Poor Separation | Eluent polarity is too high or too low. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Test various ratios of hexanes and ethyl acetate to achieve good separation between your product and impurities. |
| Column is overloaded. | Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio by weight of silica to crude product). | |
| Product Elutes with Impurities | Co-elution of compounds with similar polarities. | Try a different solvent system. For example, a dichloromethane/hexanes gradient can sometimes provide different selectivity. |
| Streaking or Tailing on TLC/Column | The compound is too polar for the eluent, or there are acidic/basic impurities. | Add a small amount of a modifier to your eluent. For aldehydes, which can be slightly acidic, adding 0.5-1% triethylamine to the eluent can sometimes improve peak shape. |
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Develop a suitable eluent system by running TLC plates of your crude material in various mixtures of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a glass column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent as determined by your TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization
Q4: My this compound won't crystallize, or it "oils out." What can I do?
A4: "Oiling out," where the compound separates as a liquid instead of forming solid crystals, is a common problem, especially when impurities are present.
-
Expertise & Experience: The key to successful recrystallization is finding a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For aromatic aldehydes, a mixed solvent system is often effective.
Recommended Solvent Systems to Try:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the cloudiness, and then allow the solution to cool slowly.
-
Isopropanol/Water: Similar to the ethanol/water system.
-
Hexanes/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hot hexanes until turbidity is observed.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause | Solution |
| "Oiling Out" | The solution is too saturated, or the cooling is too rapid. | Reheat the solution to redissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask can help. |
| No Crystals Form | The solution is not saturated enough, or the compound is very soluble even at low temperatures. | If the solution is too dilute, you can boil off some of the solvent. If the compound is too soluble, you may need to try a different solvent system or cool the solution in an ice bath or freezer for an extended period. Adding a seed crystal of the pure compound can also induce crystallization. |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Crystals were washed with warm solvent. | Always wash the collected crystals with a small amount of ice-cold solvent. |
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Purity Assessment
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot on a TLC plate developed with an appropriate eluent is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides detailed structural information and can be used to identify and quantify impurities. The proton NMR should show characteristic signals for the aldehyde proton, methoxy group, methyl groups, and aromatic protons.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Data Presentation: Physical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [3] |
| Appearance | Solid |
| Melting Point | 31-35 °C (for the 2,5-dimethyl isomer, a similar range is expected)[4] |
| Boiling Point | 147-149 °C at 12 mmHg (for the 2,5-dimethyl isomer)[4] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (s, 1H, -CHO), ~6.6 (s, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.6 (s, 6H, -CH₃) (Predicted) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~192 (C=O), ~160 (C-OCH₃), ~140 (Ar-C), ~130 (Ar-C), ~110 (Ar-CH), ~55 (-OCH₃), ~20 (-CH₃) (Predicted)[5] |
| IR (KBr, cm⁻¹) | ~2950 (C-H, aliphatic), ~2850 & ~2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether) (Predicted)[3] |
Visualizations
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree for Recrystallization
References
- 1. Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | CID 81227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylanisole | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: Stability of 4-Methoxy-2,6-dimethylbenzaldehyde
Welcome to the technical support center for 4-Methoxy-2,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under acidic conditions. Our goal is to explain the underlying chemical principles and offer field-proven solutions to challenges encountered during experimental work.
Core Scientific Principles: Understanding the Inherent Reactivity
This compound possesses three key structural features that dictate its reactivity in an acidic medium: the aldehyde group, the aryl methoxy ether, and a highly electron-rich aromatic ring. Understanding the interplay between these groups is crucial for predicting and controlling its stability.
-
Aldehyde Group: The carbonyl oxygen of the aldehyde is basic and can be protonated by an acid catalyst.[1] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. In the presence of nucleophilic solvents (like water or alcohols), this can lead to the reversible formation of hydrates (gem-diols) or acetals, respectively.[2][3][4]
-
Aryl Methoxy Group: The methoxy group is an aryl ether. The ether oxygen can also be protonated under acidic conditions. While aryl ethers are generally more stable than alkyl ethers, strong acids and elevated temperatures can catalyze their cleavage.[5][6][7]
-
Electron-Rich Aromatic System: The methoxy group and the two ortho-methyl groups are all electron-donating. This makes the aromatic ring highly activated and electron-rich, which can influence the stability of reaction intermediates. This high electron density stabilizes any adjacent positive charge, which can facilitate reactions like acid-catalyzed ether cleavage.[5][6]
The combination of these features suggests two primary pathways for degradation under acidic conditions, as illustrated below.
Caption: Primary acid-catalyzed degradation pathways.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of this compound in acidic environments.
Q1: What is the primary degradation pathway I should be concerned about under mild acidic conditions? A1: Under mild acidic conditions (e.g., pH 3-6, room temperature) with protic solvents like water or methanol, the most likely event is the reversible formation of a hydrate or an acetal at the aldehyde functional group.[2][3] This is often not a destructive process, as the aldehyde can typically be regenerated upon removal of the acid and water/alcohol. However, it will affect analytical characterization (e.g., NMR, HPLC) and can interfere with subsequent reactions where the free aldehyde is required.
Q2: I'm using a strong acid like concentrated HCl or H₂SO₄ and observing significant degradation. What is happening? A2: With strong acids, especially at elevated temperatures, the acid-catalyzed cleavage of the aryl methoxy ether becomes a significant concern.[5][6][7] The electron-donating groups on the ring stabilize the transition state for this reaction, leading to the formation of 4-Hydroxy-2,6-dimethylbenzaldehyde. This is an irreversible degradation of your starting material.
Q3: My reaction mixture turned dark brown/black after adding acid. Is this related to instability? A3: Yes, this is a common indicator of decomposition. The highly activated, electron-rich aromatic ring in this compound is susceptible to side reactions under harsh acidic conditions, potentially leading to polymerization or charring. The aldehyde group itself can also undergo acid-catalyzed self-condensation or polymerization reactions, though this is less common for aromatic aldehydes compared to their aliphatic counterparts.
Q4: How can I monitor the stability of my compound during an acid-catalyzed reaction? A4: The most effective method is thin-layer chromatography (TLC) for quick checks and high-performance liquid chromatography (HPLC) for quantitative analysis. By taking small aliquots from your reaction at various time points, you can track the disappearance of the starting material and the appearance of any new products. Comparing the retention times to a prepared standard of the potential degradation product (e.g., 4-Hydroxy-2,6-dimethylbenzaldehyde) can help with identification.
Troubleshooting Guides & Proactive Solutions
This section provides a systematic approach to diagnosing and solving stability issues.
Problem: Low Yield or Complete Loss of Starting Material
If you are experiencing significant loss of this compound in an acidic reaction, follow this workflow to diagnose and remedy the issue.
Caption: Troubleshooting workflow for compound degradation.
Data Summary: Stability Under Various Conditions
| Condition Category | Reagents / Parameters | Expected Stability | Primary Concern |
| Mild | Acetic Acid, p-TsOH (catalytic), pH 4-6 | Generally Stable | Reversible acetal/hydrate formation[2] |
| Moderate | 1N HCl, 1N H₂SO₄, Room Temperature | Moderate to Low | Potential for slow ether cleavage over time[8] |
| Harsh | Concentrated HCl/H₂SO₄, > 50°C | Unstable | Rapid ether cleavage and/or polymerization[5][6] |
Experimental Protocols
To ensure experimental success and integrity, we provide the following validated protocols.
Protocol 1: Stress Testing for Stability Assessment
This protocol allows you to quantify the stability of this compound under your specific acidic conditions.
-
Preparation: Prepare a stock solution of your compound in a non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Samples: In separate vials, mix 1 mL of your stock solution with 1 mL of your acidic medium (e.g., 0.1N HCl, 1N HCl, etc.).
-
Control Sample: Prepare a control by mixing 1 mL of your stock solution with 1 mL of the solvent used for your acid (e.g., water).
-
Incubation: Place all vials in a controlled temperature environment (e.g., 50°C water bath).
-
Time Points: Withdraw 100 µL aliquots from each vial at set time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching & Analysis: Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution). Analyze the quenched sample by HPLC to determine the percentage of the parent compound remaining relative to the t=0 sample.
Protocol 2: Proactive Protection via Acetal Formation
If your desired reaction requires acidic conditions that are too harsh for the free aldehyde and ether, protecting the aldehyde as a cyclic acetal is a robust strategy. Acetals are stable in neutral to strongly basic conditions and can be removed later with mild aqueous acid.[9][10][11]
-
Setup: To a solution of this compound (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.2 eq).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be removed azeotropically as it forms, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected compound, which can be used in subsequent steps.
-
Deprotection: The acetal can be readily cleaved back to the aldehyde by stirring with dilute aqueous acid (e.g., 1N HCl) in a solvent like acetone or THF.[12]
References
- 1. Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones [jove.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Methoxy-2,6-dimethylbenzaldehyde
Welcome to the technical support center for 4-Methoxy-2,6-dimethylbenzaldehyde (MDMBA). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the handling, storage, and use of this sterically hindered aromatic aldehyde. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity and purity of your material, preventing its oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my this compound over time. What is the likely cause?
A1: The most probable cause of purity degradation in this compound is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation, converting it into the corresponding carboxylic acid, 4-Methoxy-2,6-dimethylbenzoic acid.[1][2][3] This is a common issue with aldehydes, particularly when exposed to atmospheric oxygen.[4][5] The reaction is often accelerated by factors such as light, heat, and the presence of trace metal impurities.
The molecular structure of MDMBA includes two methyl groups positioned ortho to the aldehyde. This steric hindrance can slow the rate of oxidation compared to unhindered aldehydes, but it does not prevent it entirely.[1] Over time, especially with repeated access to the container, sufficient exposure to air can lead to a measurable decline in purity.
Q2: What are the ideal storage conditions to minimize the oxidation of this compound?
A2: To maintain the long-term stability and purity of this compound, we recommend the following storage protocol, which is based on best practices for handling air-sensitive reagents:[6][7][8]
-
Atmosphere: The single most critical factor is the exclusion of oxygen. The compound should be stored under a dry, inert atmosphere. Argon is generally preferred over nitrogen due to its higher density, which helps in displacing air more effectively, though nitrogen is a cost-effective and commonly used alternative.[9]
-
Container: Use an amber glass vial or bottle with a secure, airtight seal.[6] The amber color protects the compound from light, which can catalyze oxidation. For frequent access, a container equipped with a Sure/Seal™ septum is highly recommended, as it allows for the removal of material via syringe without fully opening the container to the atmosphere.[8]
-
Temperature: Store in a cool, dark place. While refrigeration is often a good general practice for chemical storage, ensure the temperature is not so low that it causes the compound (m.p. 31-35 °C) to solidify if you need to use it as a liquid.[10] If refrigerated, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vessel.[7]
-
Additives: For very long-term storage, the addition of an antioxidant can be considered.
Q3: Should I use an antioxidant? If so, which one is recommended?
A3: The use of an antioxidant can provide an additional layer of protection, particularly if the compound will be stored for extended periods or if frequent access is required. The primary role of an antioxidant is to act as a radical scavenger, terminating the chain reaction of autoxidation.
-
Butylated Hydroxytoluene (BHT): This is a widely used and effective synthetic antioxidant for organic compounds.[11][12] A concentration of 50-200 ppm is typically sufficient. It is effective but may need to be removed during downstream purification steps in your synthesis.
-
α-Tocopherol (Vitamin E): As a natural antioxidant, α-tocopherol can also be effective.[13][14] However, its performance can be complex. In some systems, at certain concentrations, it can exhibit pro-oxidant activity or be less effective than synthetic antioxidants like BHT.[12][15]
Recommendation: For robust and reliable stabilization, BHT is the more conventional and predictable choice. If your experimental system is sensitive to synthetic phenols, α-tocopherol is a viable alternative, but its concentration should be carefully optimized.
Troubleshooting Guide
Problem: My reaction yield is lower than expected, and I suspect the purity of my starting aldehyde.
Symptom: A white, crystalline solid is observed precipitating from the liquid aldehyde or coating the container walls. Possible Cause: This is likely the oxidation product, 4-Methoxy-2,6-dimethylbenzoic acid, which is a solid at room temperature. Solution:
-
Confirm the Impurity: Your immediate step should be to verify the purity of your aldehyde. This can be done using analytical techniques like HPLC or GC-MS. See the protocols below for detailed methods.
-
Purification (If Necessary): If significant oxidation has occurred, the aldehyde may need to be purified before use. Standard methods like column chromatography or distillation can be effective.
-
Implement Proper Handling: Moving forward, strictly adhere to inert atmosphere handling techniques for all subsequent uses of the aldehyde to prevent further degradation.
Problem: I am analyzing my aldehyde by HPLC and see a new, more polar peak growing over time.
Symptom: A new peak with a shorter retention time appears on a reverse-phase HPLC chromatogram. Possible Cause: The oxidation product, 4-Methoxy-2,6-dimethylbenzoic acid, is more polar than the parent aldehyde. On a typical C18 column, it will elute earlier. Solution:
-
Synthesize a Standard: To confirm the identity of the peak, you can intentionally oxidize a small sample of your aldehyde to generate the carboxylic acid as an analytical standard (see Protocol 3).
-
Quantify the Impurity: Use the HPLC method (Protocol 1) to quantify the percentage of the carboxylic acid impurity. This will allow you to adjust the stoichiometry of your reactions accordingly.
-
Review Storage Protocol: The appearance of this peak is a clear indicator that your storage and handling procedures are insufficient to protect the material from oxygen. Immediately transfer the aldehyde to a fresh, dry container under an inert atmosphere.
Experimental Protocols & Workflows
Oxidation Pathway and Prevention Strategy
The primary degradation pathway is the autoxidation of the aldehyde to a carboxylic acid. This process is a free-radical chain reaction initiated by exposure to oxygen, light, or heat.
Caption: Oxidation pathway of MDMBA and the recommended prevention workflow.
Protocol 1: Quantitative Purity Analysis by HPLC
This protocol allows for the quantification of this compound and its primary impurity, 4-Methoxy-2,6-dimethylbenzoic acid. The method often involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.[16][17]
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Phosphoric acid
-
Sample of this compound
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh ~10 mg of your aldehyde into a 100 mL volumetric flask and dilute with acetonitrile to make a ~100 µg/mL stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Derivatization (for both standards and sample):
-
To 1 mL of each standard and the sample solution, add 1 mL of the DNPH reagent.
-
Add a small drop of phosphoric acid to catalyze the reaction.
-
Vortex and allow to react for 30 minutes at room temperature.
-
-
HPLC Analysis:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Construct a calibration curve from the derivatized standards.
-
Determine the concentration of the aldehyde in your sample. The carboxylic acid will not be derivatized and can be quantified separately if a standard is available and it is UV active at another wavelength, or by using a different method like GC-MS.
-
Protocol 2: Storage and Handling using a Schlenk Line
This protocol describes the standard procedure for storing and accessing an air-sensitive compound like MDMBA.[9][18]
Equipment:
-
Schlenk flask with a sidearm and stopcock
-
Dual-manifold Schlenk line (Inert Gas/Vacuum)
-
Rubber septa
-
Gas-tight syringes and needles
Procedure:
-
Preparation of the Storage Flask:
-
Thoroughly clean and oven-dry the Schlenk flask overnight at >120 °C to remove adsorbed moisture.[8]
-
While still hot, attach the flask to the Schlenk line, secure it with a clamp, and immediately evacuate the flask under high vacuum.
-
Perform at least three "purge-and-refill" cycles: evacuate the flask for 5-10 minutes, then backfill with inert gas (argon or nitrogen).[9]
-
After the final cycle, leave the flask under a slight positive pressure of inert gas.
-
-
Transferring the Aldehyde:
-
If transferring from a manufacturer's bottle, do so under a positive flow of inert gas (a "gas counterflow").
-
Quickly pour the required amount of aldehyde into the prepared Schlenk flask.
-
Immediately seal the flask with a rubber septum and secure it.
-
Wrap the joint with Parafilm for extra security.
-
-
Accessing the Aldehyde for a Reaction:
-
Ensure the Schlenk flask is under a positive pressure of inert gas.
-
Using a clean, dry needle attached to a gas-tight syringe, pierce the septum.
-
Withdraw slightly more inert gas than the volume of liquid you intend to draw to equalize pressure.
-
Insert the needle tip below the liquid surface and slowly withdraw the desired volume of the aldehyde.
-
Withdraw the needle from the flask and immediately dispense it into your reaction vessel, which should also be under an inert atmosphere.
-
Protocol 3: GC-MS Analysis for Purity Assessment
GC-MS is an excellent method for identifying and quantifying volatile impurities.[19][20][21]
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of your aldehyde (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Identify the peak for this compound (Expected MW: 164.20 g/mol ).[10][22]
-
Search for a peak corresponding to 4-Methoxy-2,6-dimethylbenzoic acid (Expected MW: 180.20 g/mol ).[23]
-
Integrate the peak areas to determine the relative purity of the aldehyde. Note that without a standard for the carboxylic acid, this provides a percent area estimation, not an exact quantification.
-
Data Summary
The following table summarizes the key chemical entities involved in the storage and degradation of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role / Identity |
| This compound | C₁₀H₁₂O₂ | 164.20 | Target Compound |
| 4-Methoxy-2,6-dimethylbenzoic acid | C₁₀H₁₂O₃ | 180.20 | Primary Oxidation Product |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 220.35 | Synthetic Antioxidant |
| α-Tocopherol | C₂₉H₅₀O₂ | 430.71 | Natural Antioxidant[14] |
References
- 1. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oscillations and complex mechanisms: O/sub 2/ oxidation of benzaldehyde (Journal Article) | OSTI.GOV [osti.gov]
- 5. scilit.com [scilit.com]
- 6. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. 2,5-二甲基-4-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 21. commons.und.edu [commons.und.edu]
- 22. 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | CID 81227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. chemscene.com [chemscene.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My Vilsmeier-Haack reaction is giving a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
The Vilsmeier-Haack formylation of 3,5-dimethylanisole is a common route to this compound. However, its success on a larger scale is highly dependent on controlling several critical parameters.
Potential Cause 1: Suboptimal Vilsmeier Reagent Formation and Stability
The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can be thermally unstable.[1][2] Improper formation or decomposition can lead to a host of side reactions.
Solution:
-
Controlled Reagent Addition: Add POCl₃ dropwise to DMF at a low temperature (typically 0-5°C) to manage the exothermic reaction.
-
In-Situ Consumption: A safer and often more efficient approach on scale is to add the POCl₃ to a mixture of the substrate (3,5-dimethylanisole) and DMF. This ensures the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and potential decomposition.[2]
-
Reagent Quality: Use high-purity, dry DMF and fresh POCl₃ to avoid side reactions.
Potential Cause 2: Steric Hindrance from Ortho-Methyl Groups
The two methyl groups ortho to the methoxy group in 3,5-dimethylanisole sterically hinder the approach of the electrophilic Vilsmeier reagent to the C4 position.[3]
Solution:
-
Reaction Temperature and Time: While low temperatures are crucial during reagent formation, a higher reaction temperature (often in the range of 60-90°C) may be necessary after the addition of the substrate to overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid degradation at elevated temperatures.
-
Solvent Choice: While often run neat in an excess of DMF, the use of a non-reactive, high-boiling co-solvent can sometimes improve yields by facilitating better temperature control and solubility.
Potential Cause 3: Incomplete Hydrolysis of the Iminium Salt Intermediate
The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the desired aldehyde. Incomplete or harsh hydrolysis can lead to low yields and the formation of byproducts.[4]
Solution:
-
Controlled Quenching: After the reaction is complete, cool the mixture and quench by slowly adding it to a well-stirred mixture of ice and water.
-
pH Adjustment: The hydrolysis is typically facilitated by adjusting the pH. A buffered solution or the careful addition of a base (e.g., sodium acetate, sodium carbonate) to a pH of 6-8 is often effective.[5] Avoid strongly acidic or basic conditions during workup, which can promote side reactions.
Q2: I'm attempting a Grignard-based synthesis, but the reaction is failing to initiate or giving poor yields. What are the critical factors for success?
The formylation of a Grignard reagent derived from a halogenated 3,5-dimethylanisole (e.g., 4-bromo-3,5-dimethylanisole) is a viable alternative to the Vilsmeier-Haack reaction. However, organometallic reactions are highly sensitive to reaction conditions.[6]
Potential Cause 1: Inactive Grignard Reagent
Grignard reagents are extremely sensitive to moisture and oxygen.[7]
Solution:
-
Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents (typically THF or diethyl ether) must be rigorously dried and deoxygenated.
-
Magnesium Activation: The magnesium turnings should be fresh and of high purity. Activation with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring can be beneficial.[8]
-
Initiation: A small amount of the halide solution can be added to the magnesium and gently warmed to initiate the reaction, as indicated by a color change and gentle refluxing. Once initiated, the remaining halide should be added at a rate that maintains a steady reaction.
Potential Cause 2: Side Reactions of the Grignard Reagent
The highly reactive Grignard reagent can participate in several unwanted side reactions.
Solution:
-
Low-Temperature Formylation: The formylation step, typically with DMF, should be carried out at a low temperature (e.g., -78°C to 0°C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the initial adduct.[8]
-
Reverse Addition: Add the Grignard reagent solution to an excess of the formylating agent (e.g., DMF) at low temperature. This ensures that the Grignard reagent is immediately consumed, reducing the chance of side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for the scale-up production of this compound?
The two most industrially relevant synthetic strategies are:
-
Vilsmeier-Haack Formylation: This involves the reaction of 3,5-dimethylanisole with a Vilsmeier reagent (e.g., POCl₃/DMF). It is a direct and often cost-effective method.[9]
-
Organometallic Formylation: This route typically starts with a halogenated derivative of 3,5-dimethylanisole, which is converted to a Grignard or organolithium reagent, followed by reaction with a formylating agent like DMF.[10]
The choice between these routes depends on factors such as raw material availability, cost, and the capabilities for handling hazardous reagents at scale.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
The primary safety concern is the thermal instability of the Vilsmeier reagent and the reaction mixture.[2] The formation of the reagent is exothermic, and the reagent itself can undergo rapid, uncontrolled decomposition at elevated temperatures, leading to a thermal runaway.[1][2] A thorough thermal hazard evaluation using techniques like reaction calorimetry is essential before any scale-up.[2]
Q3: How can I effectively purify this compound on a large scale?
The purification strategy depends on the nature of the impurities.
-
Distillation: If the primary impurities are volatile starting materials or low-boiling byproducts, vacuum distillation can be an effective purification method.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
Column Chromatography: While less common for large-scale production due to cost and solvent usage, it can be used for high-purity requirements or to remove isomers with similar boiling points.
Q4: What are the common impurities I should expect and how can I identify them?
Common impurities may include:
-
Unreacted 3,5-dimethylanisole.
-
Isomeric aldehydes from formylation at other positions on the aromatic ring (though typically minor).
-
Over-formylated or other side-reaction products from the Vilsmeier-Haack reaction.[11]
-
Byproducts from the Grignard reaction, such as biphenyl derivatives from coupling reactions.
These impurities can be identified and quantified using a combination of analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy [12]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylanisole
Safety Precaution: This reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The reaction is exothermic and has the potential for thermal runaway.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethylanisole (1.0 eq) and anhydrous N,N-dimethylformamide (3.0 eq).
-
Cooling: Cool the mixture to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice.
-
Neutralization: Neutralize the aqueous solution to pH 6-7 with a saturated aqueous solution of sodium carbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Grignard Reaction and Formylation
Safety Precaution: This reaction requires strictly anhydrous conditions and should be performed under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents are highly reactive and flammable.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of a solution of 4-bromo-3,5-dimethylanisole (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[8]
-
-
Formylation:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (1.5 eq) in anhydrous THF.
-
Slowly add the Grignard reagent to the DMF solution via a cannula, maintaining the temperature below 10°C.
-
-
Work-up:
-
After the addition is complete, stir the reaction mixture at room temperature for one hour.
-
Cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
-
Purification:
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
| Parameter | Vilsmeier-Haack Reaction | Grignard Reaction |
| Starting Material | 3,5-Dimethylanisole | 4-Bromo-3,5-dimethylanisole |
| Key Reagents | POCl₃, DMF | Mg, DMF |
| Typical Yield | 60-80% | 60-75% |
| Reaction Temperature | 0-90°C | 0-65°C |
| Key Challenges | Thermal stability, steric hindrance | Anhydrous conditions, initiation |
Visualizations
Caption: Vilsmeier-Haack reaction workflow.
Caption: Grignard reaction workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Formylation of 4-Methoxy-2,6-dimethylbenzaldehyde
Welcome to the technical support center for the formylation of 4-Methoxy-2,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the formation of potential byproducts.
Introduction
The formylation of activated aromatic rings, such as this compound, is a cornerstone of synthetic chemistry, providing a gateway to a diverse range of functionalized molecules. The Vilsmeier-Haack reaction is a widely employed method for this transformation due to its relatively mild conditions and broad substrate scope.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic nucleus.[3][4]
While seemingly straightforward, this electrophilic aromatic substitution can present challenges, including the formation of unexpected byproducts, low yields, and purification difficulties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the formylation of this compound.
Issue 1: Low Yield of the Desired Product
A diminished yield of the target aldehyde is a common frustration. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Rigorously dried glassware and anhydrous solvents are paramount.[5]
-
Reagent Quality: Use freshly distilled POCl₃ and high-purity, anhydrous DMF. Old DMF can decompose to dimethylamine, which can consume the Vilsmeier reagent.[6]
-
Incomplete Reaction: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Stoichiometry: The molar ratio of substrate to Vilsmeier reagent is critical. A slight excess of the Vilsmeier reagent is often beneficial, but a large excess can lead to byproduct formation.
Issue 2: Formation of Isomeric Byproducts
The presence of isomeric aldehydes can complicate purification and reduce the yield of the desired product.
Understanding the Regioselectivity:
The formylation of this compound is directed by the activating methoxy group and the two methyl groups. The primary site of formylation is expected to be ortho to the powerful activating methoxy group. However, formylation at other positions can occur.
Potential Isomeric Byproducts:
-
3-Formyl-4-methoxy-2,6-dimethylbenzaldehyde: Formylation occurs at the less sterically hindered position ortho to the methoxy group.
-
5-Formyl-4-methoxy-2,6-dimethylbenzaldehyde: Formylation occurs at the other position ortho to the methoxy group, which is sterically more hindered by the adjacent methyl group.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can enhance regioselectivity. Running the reaction at 0 °C or even lower temperatures may favor the formation of the thermodynamically preferred product.
-
Solvent Effects: The choice of solvent can influence the reaction's outcome. While DMF is the standard, exploring other anhydrous, non-protic solvents may alter the product distribution.
-
Purification Strategy: Careful column chromatography is typically required to separate isomeric products. A thorough screening of solvent systems for chromatography is recommended to achieve optimal separation.
Issue 3: Presence of a Di-formylated Byproduct
Over-formylation can occur, especially with highly activated aromatic substrates.
dot
Caption: Formation of di-formylated byproduct.
Mitigation Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent.
-
Slow Addition: Add the substrate slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the activated aromatic compound, which can disfavor a second formylation event.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the desired product.
Issue 4: Evidence of Demethylation
While less common under standard Vilsmeier-Haack conditions, demethylation of the methoxy group to a hydroxyl group is a potential side reaction, particularly if the reaction is heated for prolonged periods or if stronger Lewis acidic conditions are inadvertently generated.[7]
Identifying Demethylation:
The resulting phenolic aldehyde will have a different polarity and can be identified by spectroscopic methods (e.g., a broad OH peak in the IR spectrum and a shift in the aromatic proton signals in the ¹H NMR spectrum).
Preventative Measures:
-
Moderate Temperatures: Avoid excessive heating. Most Vilsmeier-Haack reactions on activated systems proceed well at or below room temperature.[5]
-
Controlled Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formylation of this compound?
The optimal temperature is substrate-dependent. For highly activated substrates like this, the reaction should be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[8] Monitoring the reaction by TLC or HPLC is the best way to determine the ideal temperature and reaction time.
Q2: How can I effectively purify the product from the reaction mixture?
Standard workup involves quenching the reaction with an aqueous base (e.g., sodium acetate or sodium bicarbonate solution) followed by extraction with an organic solvent.[8] The crude product is often an oil or a solid that can be purified by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for achieving separation.
Q3: Are there alternative formylating agents I can use?
Yes, several other reagents can be used for formylation, including:
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) and an acid, typically for phenols.[9]
-
Gattermann Reaction: Employs HCN and HCl with a Lewis acid catalyst.[9]
-
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like TiCl₄.[9]
However, the Vilsmeier-Haack reaction is generally preferred for its mildness and operational simplicity.[10]
Experimental Protocols
Standard Protocol for Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization for your specific setup.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
-
Formylation Reaction:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium acetate until the pH is neutral.[8]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Workflow for Troubleshooting Byproduct Formation
dot
Caption: Logical workflow for troubleshooting byproduct formation.
Summary of Potential Byproducts
| Byproduct Type | Probable Structure | Key Identification Feature | Mitigation Strategy |
| Isomeric Aldehyde | 3-Formyl-4-methoxy-2,6-dimethylbenzaldehyde | Different retention time in HPLC/TLC; distinct NMR spectrum | Lower reaction temperature |
| Di-formylated Product | Di-formyl-4-methoxy-2,6-dimethylbenzaldehyde | Higher molecular weight in mass spectrometry | Reduce stoichiometry of Vilsmeier reagent |
| Demethylated Product | Formyl-hydroxy-2,6-dimethylbenzaldehyde | Broad OH peak in IR; phenolic proton in NMR | Avoid high temperatures and prolonged reaction times |
References
- 1. growingscience.com [growingscience.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-Methoxy-2,6-dimethylbenzaldehyde and its Prospective Derivatives
This guide provides an in-depth technical comparison of synthetic strategies and characterization methodologies for 4-Methoxy-2,6-dimethylbenzaldehyde and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices. We will explore the synthesis of this sterically hindered aromatic aldehyde and propose pathways to its key derivatives, offering a comparative analysis of their expected spectroscopic signatures. All protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Sterically Hindered Aromatic Aldehydes
This compound (MDMBA) is an electron-rich aromatic aldehyde with a substitution pattern that imparts unique chemical properties.[1] The presence of two ortho-methyl groups creates significant steric hindrance around the aldehyde functionality. This steric shield can influence the aldehyde's reactivity in surprising ways, making it a fascinating scaffold for synthetic chemistry. For instance, it can favor certain reaction pathways over others and can confer enhanced stability to resulting derivatives. Such compounds are valuable as building blocks in the synthesis of complex molecules, including novel pharmaceutical agents and specialized polymers. Understanding the synthesis and characterization of MDMBA and its derivatives is crucial for unlocking their full potential.
Synthesis of the Parent Compound: this compound
The synthesis of MDMBA typically involves the formylation of 3,5-dimethylanisole. While several formylation methods exist, the choice of method is critical due to the directing effects of the methoxy and methyl groups. A common and effective method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group. However, for electron-rich and sterically hindered substrates, titanium-mediated formylation can offer better regioselectivity and cleaner reaction profiles.[1]
Comparative Analysis of Synthetic Routes
| Method | Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | Cost-effective, well-established | Can sometimes lead to side products with highly activated rings |
| Titanium-Mediated | TiCl₄, Dichloromethyl methyl ether | High regioselectivity, clean reactions[1] | More expensive reagents, requires anhydrous conditions |
The selection between these methods depends on the scale of the synthesis and the desired purity of the final product. For high-purity applications, the titanium-mediated approach is often preferred.
Prospective Derivatives of this compound and Their Synthesis
The aldehyde functional group is a versatile handle for a wide array of chemical transformations. Here, we compare several key classes of derivatives that can be synthesized from MDMBA.
Schiff Base Derivatives
The condensation of MDMBA with primary amines yields Schiff bases (imines). These compounds are of significant interest due to their wide range of biological activities, including antibacterial and antifungal properties.[2]
-
Experimental Protocol: Synthesis of a Generic Schiff Base Derivative
-
Dissolve 1 equivalent of this compound in absolute ethanol.
-
Add a solution of 1 equivalent of the desired primary amine in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product, if solid, can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
-
Chalcone Derivatives
Chalcones are synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone.[3] They form the central core for a variety of biologically important compounds.
-
Experimental Protocol: Synthesis of a Generic Chalcone Derivative
-
Dissolve 1 equivalent of this compound and 1 equivalent of a substituted acetophenone in ethanol.
-
Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) while stirring at room temperature.
-
Continue stirring for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
The precipitated chalcone can be filtered, washed with water, and recrystallized.
-
Benzyl Alcohol Derivatives
The reduction of the aldehyde group in MDMBA leads to the corresponding benzyl alcohol. This can be achieved using a variety of reducing agents.
-
Comparative Analysis of Reducing Agents
| Reducing Agent | Solvent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Mild, selective for aldehydes and ketones | Slower reaction rate |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Ether | Powerful, fast reaction | Reacts violently with protic solvents, less selective |
For a straightforward reduction of the aldehyde without affecting other potential functional groups, NaBH₄ is the preferred reagent due to its milder nature and ease of handling.
Comparative Spectroscopic Characterization
The structural elucidation of MDMBA and its derivatives relies on a combination of spectroscopic techniques. Below is a comparison of the expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.
| Compound Type | Ar-H | -CHO | -CH=N- (Schiff Base) | -CH=CH- (Chalcone) | -CH₂OH (Alcohol) | -OCH₃ | Ar-CH₃ |
| MDMBA (Parent) | ~6.6 ppm (s, 2H) | ~10.4 ppm (s, 1H) | - | - | - | ~3.8 ppm (s, 3H) | ~2.5 ppm (s, 6H) |
| Schiff Base Derivative | ~6.6 ppm & others | - | ~8.5 ppm (s, 1H) | - | - | ~3.8 ppm (s, 3H) | ~2.5 ppm (s, 6H) |
| Chalcone Derivative | ~6.6 ppm & others | - | - | ~7.5-8.0 ppm (d, 2H) | - | ~3.8 ppm (s, 3H) | ~2.5 ppm (s, 6H) |
| Benzyl Alcohol Derivative | ~6.6 ppm (s, 2H) | - | - | - | ~4.6 ppm (s, 2H) | ~3.8 ppm (s, 3H) | ~2.5 ppm (s, 6H) |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon framework of the molecules.
| Compound Type | C=O (Aldehyde) | Ar-C | -OCH₃ | Ar-CH₃ |
| MDMBA (Parent) | ~192 ppm | ~128-162 ppm | ~55 ppm | ~21 ppm |
| Schiff Base Derivative | - (C=N at ~160 ppm) | ~128-162 ppm | ~55 ppm | ~21 ppm |
| Chalcone Derivative | ~190 ppm (ketone) | ~122-162 ppm | ~55 ppm | ~21 ppm |
| Benzyl Alcohol Derivative | - (C-OH at ~65 ppm) | ~128-162 ppm | ~55 ppm | ~21 ppm |
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Compound Type | ν(C=O) (Aldehyde/Ketone) | ν(C=N) (Schiff Base) | ν(O-H) (Alcohol) | ν(C-O) (Methoxy) |
| MDMBA (Parent) | ~1690 cm⁻¹ | - | - | ~1250 cm⁻¹ |
| Schiff Base Derivative | - | ~1630 cm⁻¹ | - | ~1250 cm⁻¹ |
| Chalcone Derivative | ~1660 cm⁻¹ | - | - | ~1250 cm⁻¹ |
| Benzyl Alcohol Derivative | - | - | ~3300 cm⁻¹ (broad) | ~1250 cm⁻¹ |
Potential Biological Activities: A Comparative Outlook
While specific biological data for derivatives of this compound is not extensively reported, we can infer potential activities by comparing them to structurally similar compounds. Substituted benzaldehydes and their derivatives, such as Schiff bases and chalcones, are known to exhibit a wide range of biological effects.
-
Antimicrobial and Antifungal Activity : Many Schiff base derivatives of substituted benzaldehydes show significant antibacterial and antifungal properties.[2] The imine linkage is often crucial for this activity.
-
Anticancer Activity : Chalcones are well-known for their potential as anticancer agents.[3] The α,β-unsaturated ketone moiety is a key pharmacophore.
-
Enzyme Inhibition : Certain substituted benzaldehydes have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research.[4]
The unique steric and electronic properties of derivatives from MDMBA could lead to novel structure-activity relationships, making them promising candidates for further investigation in drug discovery programs.
Visualizations
Synthetic Workflow for MDMBA Derivatives
Caption: Synthetic pathways from this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the characterization of synthesized derivatives.
References
- 1. 2-Methoxy-4,6-dimethylbenzaldehyde CAS 51926-66-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methoxy-2,6-dimethylbenzaldehyde and Other Benzaldehydes for Synthetic Chemistry
This guide provides an in-depth comparison of 4-Methoxy-2,6-dimethylbenzaldehyde with other structurally related benzaldehydes. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of how the unique substitution pattern of this aldehyde influences its physicochemical properties and reactivity. This analysis is supported by comparative data and established experimental protocols.
Introduction: The Significance of Substitution Patterns
In organic synthesis, the benzaldehyde framework is a cornerstone, serving as a versatile precursor for a multitude of complex molecules. The reactivity of the aldehyde's carbonyl group is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide focuses on this compound, a compound whose specific substitution pattern—a para-methoxy group and two ortho-methyl groups—creates a fascinating interplay of electronic and steric effects.
To elucidate these effects, we will compare it against three key benzaldehydes:
-
Benzaldehyde: The unsubstituted parent molecule, providing a baseline for reactivity.
-
4-Methoxybenzaldehyde (p-Anisaldehyde): To isolate the electronic influence of the electron-donating methoxy group.
-
2,6-Dimethylbenzaldehyde: To isolate the steric hindrance imposed by two ortho-alkyl groups.
Understanding these differences is paramount for rational reaction design, optimizing yields, and predicting the outcomes of synthetic transformations.
Structural and Physicochemical Properties
The substituents on the benzene ring significantly alter the physical properties of the molecule, such as melting point, boiling point, and solubility. These properties are critical for practical considerations in the laboratory, including purification methods and solvent selection.
| Property | This compound | Benzaldehyde | 4-Methoxybenzaldehyde | 2,6-Dimethylbenzaldehyde |
| CAS Number | 19447-00-8[1] | 100-52-7[2] | 123-11-5[3] | 1123-56-4[4] |
| Molecular Formula | C₁₀H₁₂O₂ | C₇H₆O[5] | C₈H₈O₂[3][6] | C₉H₁₀O[4][7] |
| Molecular Weight | 164.20 g/mol [8] | 106.12 g/mol [9] | 136.15 g/mol [10] | 134.18 g/mol [7][11] |
| Appearance | - | Colorless liquid[5] | Colorless liquid[12] | Colorless to pale yellow liquid[4] |
| Melting Point | - | -57.12 °C[5][13] | 0 °C[14] | 27-30 °C[15] |
| Boiling Point | - | 178.1 °C[13] | 247-249 °C[16] | 230 °C[15] |
| Density | - | 1.044 g/mL[5][13] | 1.12 g/cm³ at 25 °C[16] | - |
| Solubility in Water | - | 6.95 g/L at 25°C[13] | 2 g/L[16] | Slightly soluble[15] |
Data for this compound is less commonly published in standard databases; however, its structure suggests it would be a solid or high-boiling liquid with low water solubility.
Visualizing Structural Differences
The distinct substitution patterns are best understood visually. The following diagram illustrates the four benzaldehydes under comparison, highlighting the positions of the methoxy and methyl groups.
Caption: Structural comparison of the four benzaldehydes.
Comparative Reactivity Analysis
The reactivity of the aldehyde's carbonyl carbon is governed by two primary factors:
-
Electrophilicity: The partial positive charge on the carbonyl carbon. Electron-donating groups (EDGs) decrease electrophilicity, slowing reactions with nucleophiles, while electron-withdrawing groups (EWGs) increase it.[17]
-
Steric Hindrance: The physical obstruction around the carbonyl group. Bulky substituents, particularly in the ortho positions, can impede the approach of a nucleophile.[18][19]
Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene ring acts as an electron-donating group via resonance, reducing the carbonyl's electrophilicity.[19][20]
Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
Electronic Effects:
-
Benzaldehyde serves as our baseline.
-
4-Methoxybenzaldehyde: The methoxy group (-OCH₃) is a strong electron-donating group. It pushes electron density into the ring via resonance, which in turn reduces the partial positive charge on the carbonyl carbon. This deactivation makes it less reactive towards nucleophiles compared to benzaldehyde.[6][17]
-
This compound: This molecule also has the electron-donating methoxy group, which deactivates the carbonyl carbon. The two methyl groups are weak electron-donating groups, further contributing to this deactivation.
Steric Effects:
-
Benzaldehyde & 4-Methoxybenzaldehyde: These are not significantly hindered at the ortho positions.
-
2,6-Dimethylbenzaldehyde: The two ortho-methyl groups create substantial steric hindrance, shielding the carbonyl carbon from the approach of nucleophiles. This dramatically reduces its reactivity in nucleophilic addition reactions.[4][18]
-
This compound: This is the most sterically hindered of the four. The combination of the two large ortho-methyl groups severely restricts access to the carbonyl carbon.
The reactivity in nucleophilic addition reactions is expected to follow this trend:
Benzaldehyde > 4-Methoxybenzaldehyde >> 2,6-Dimethylbenzaldehyde > this compound
The low reactivity of doubly ortho-substituted benzaldehydes like 2,6-dimethylbenzaldehyde and our target molecule is a significant challenge in synthesis.[21] Reactions often require stronger reagents, higher temperatures, or longer reaction times to achieve reasonable conversion.[18][21]
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. Benzaldehyde itself readily oxidizes in air to form benzoic acid.[5] The rate of oxidation can be influenced by substituents. Electron-donating groups, like a methoxy group, can increase the rate of certain oxidation reactions by stabilizing the transition state.[17]
Applications in Synthesis
The unique properties of each aldehyde dictate its applications:
-
Benzaldehyde: A versatile building block used in the synthesis of dyes, perfumes, and pharmaceuticals.[22]
-
4-Methoxybenzaldehyde (p-Anisaldehyde): Widely used in the fragrance industry for its sweet, floral scent.[6] It is also a crucial intermediate for pharmaceuticals, including antihistamines and cardiovascular drugs.[6] Its methoxy group can also serve as a protecting group for diols.
-
2,6-Dimethylbenzaldehyde: Its steric bulk makes it useful in specific applications where selective reaction at a less hindered site is desired or as a building block in proteomics research.[7]
-
This compound: Its highly substituted and electron-rich nature makes it a valuable precursor for creating specialized molecules. For example, it is used in the development of novel acid-labile linkers and protecting groups for Solid-Phase Peptide Synthesis (SPPS), where the stability of the carbocation formed upon cleavage is enhanced by the electron-donating groups.[8]
Exemplary Experimental Protocol: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is an excellent case study for observing the impact of steric hindrance.[23][24] While benzaldehyde reacts readily, sterically hindered aldehydes present a significant challenge.[24]
Protocol: Wittig Olefination of Benzaldehyde (Baseline)
This protocol describes the synthesis of styrene from benzaldehyde using methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: Workflow for a standard Wittig reaction.
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The mixture will turn a characteristic orange-red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes.
-
Reaction: Add benzaldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield styrene.
Adapting for this compound: Due to the extreme steric hindrance and electronic deactivation, this substrate would react very slowly under the conditions above. To overcome this, one would need to:
-
Increase Temperature: The reaction may need to be refluxed in THF.
-
Extend Reaction Time: The reaction could require stirring for 24 hours or longer.
-
Use a More Reactive Reagent: While methylenetriphenylphosphorane is highly reactive, other olefination methods like the Horner-Wadsworth-Emmons reaction might be considered as they are sometimes more effective for hindered ketones, though less common for aldehydes.[24]
-
Expect Lower Yields: Even with optimization, the yield is expected to be significantly lower than that obtained with benzaldehyde due to competing side reactions and incomplete conversion.
Conclusion
The comparison between this compound and its simpler analogues powerfully illustrates the principles of steric and electronic effects in organic chemistry. While the methoxy group electronically deactivates the carbonyl towards nucleophilic attack, it is the profound steric hindrance from the two ortho-methyl groups that dominates the reactivity profile of this compound. This makes it a challenging but valuable substrate, ideal for specific applications where its unique structure can be leveraged, such as in the synthesis of highly tailored protecting groups. For the synthetic chemist, understanding these nuances is not merely academic; it is essential for the practical design and successful execution of complex molecular syntheses.
References
- 1. This compound | 19447-00-8 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 4. CAS 1123-56-4: 2,6-Dimethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 6. jinbonchem.com [jinbonchem.com]
- 7. scbt.com [scbt.com]
- 8. 2-Methoxy-4,6-dimethylbenzaldehyde CAS 51926-66-0 [benchchem.com]
- 9. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 10. 4-Methoxybenzaldehyde for synthesis 123-11-5 [sigmaaldrich.com]
- 11. 2,6-Dimethylbenzaldehyde (CAS 1123-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. hmdb.ca [hmdb.ca]
- 13. webqc.org [webqc.org]
- 14. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,6-Dimethylbenzaldehyde | 1123-56-4 [chemicalbook.com]
- 16. 4-Methoxybenzaldehyde for synthesis 123-11-5 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. quora.com [quora.com]
- 21. benchchem.com [benchchem.com]
- 22. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 23. Wittig reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Spectroscopic Analysis of 4-Methoxy-2,6-dimethylbenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of reaction products derived from 4-Methoxy-2,6-dimethylbenzaldehyde. As a senior application scientist, my aim is to blend theoretical principles with practical, field-proven insights to empower your analytical workflows. We will explore not just how to analyze these molecules, but why certain spectroscopic features are pivotal for unambiguous structural elucidation, especially when dealing with the inherent challenges of sterically hindered aromatic systems.
Section 1: The Starting Material: Spectroscopic Profile of this compound
This compound is a fascinating substrate. Its reactivity is modulated by the electron-donating methoxy group at the para position and, more significantly, by the steric hindrance imposed by the two methyl groups flanking the aldehyde functionality. This unique substitution pattern profoundly influences its spectroscopic signature.
A foundational understanding of the starting material's spectra is paramount before we can interpret the changes that occur during a chemical reaction.
Predicted Spectroscopic Data for this compound
| Technique | Key Predicted Features |
| ¹H NMR | Aldehyde Proton (CHO): ~10.4 ppm (singlet).Aromatic Protons (Ar-H): ~6.7 ppm (singlet, 2H). The ortho methyl groups simplify the splitting pattern.Methoxy Protons (OCH₃): ~3.8 ppm (singlet, 3H).Methyl Protons (CH₃): ~2.5 ppm (singlet, 6H). |
| ¹³C NMR | Carbonyl Carbon (C=O): ~192 ppm.Aromatic Carbons: Signals between 160-110 ppm, with the methoxy-bearing carbon being the most downfield and the proton-bearing carbons being shielded.Methoxy Carbon (OCH₃): ~55 ppm.Methyl Carbons (CH₃): ~20 ppm. |
| IR (cm⁻¹) | C=O Stretch: Strong, sharp peak around 1690-1705 cm⁻¹. The frequency is slightly lowered due to conjugation with the aromatic ring.Aldehyde C-H Stretches: Two weak bands around 2820 and 2720 cm⁻¹ (a characteristic Fermi doublet).[1]Aromatic C=C Stretches: Medium peaks between 1600-1450 cm⁻¹.C-O Stretch (Methoxy): Strong peak around 1250-1200 cm⁻¹. |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 164.Key Fragments: 163 ([M-H]⁺), 135 ([M-CHO]⁺), and potentially fragments related to the loss of the methoxy group or methyl radicals. The tropylium ion at m/z 91, common for many benzyl compounds, may be less prominent due to the substitution pattern. |
Section 2: Common Reactions and Their Spectroscopic Monitoring
The steric bulk of the two ortho-methyl groups in this compound can inhibit reactions that require nucleophilic attack at the carbonyl carbon. However, fundamental transformations like reduction and oxidation are generally feasible. This section will focus on the spectroscopic changes observed upon converting the aldehyde to the corresponding primary alcohol and carboxylic acid.
In-depth Analysis of Reaction Products
Reduction of the aldehyde to a primary alcohol is a common transformation. The spectroscopic changes are distinct and easily identifiable.
Expected Spectroscopic Data:
| Technique | Key Expected Features and Comparison to Starting Material |
| ¹H NMR | Disappearance of the aldehyde proton (~10.4 ppm). Appearance of a broad singlet for the hydroxyl proton (OH), typically between 2-5 ppm, which is exchangeable with D₂O.Appearance of a singlet for the benzylic protons (CH₂OH) around 4.6 ppm. The aromatic, methoxy, and methyl proton signals will remain largely in the same regions. |
| ¹³C NMR | Disappearance of the carbonyl carbon signal (~192 ppm). Appearance of a new signal for the benzylic carbon (CH₂OH) around 60-65 ppm. |
| IR (cm⁻¹) | Disappearance of the strong C=O stretch (~1690-1705 cm⁻¹). Appearance of a strong, broad O-H stretch around 3200-3600 cm⁻¹. Appearance of a C-O stretch around 1050 cm⁻¹. |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 166.Key Fragments: Loss of H₂O to give a fragment at 148, and a prominent peak at 151 due to the loss of a methyl group. |
Oxidation of the aldehyde yields a carboxylic acid. The resulting spectroscopic features are highly characteristic.
Expected Spectroscopic Data:
| Technique | Key Expected Features and Comparison to Starting Material |
| ¹H NMR | Disappearance of the aldehyde proton (~10.4 ppm). Appearance of a very broad singlet for the carboxylic acid proton (COOH) far downfield, typically >12 ppm. This peak will also exchange with D₂O. |
| ¹³C NMR | Shift of the carbonyl carbon signal from ~192 ppm (aldehyde) to ~170 ppm (carboxylic acid). |
| IR (cm⁻¹) | Disappearance of the aldehyde C=O stretch (~1690-1705 cm⁻¹). Appearance of a very broad O-H stretch from the carboxylic acid, typically from 3300-2500 cm⁻¹, often obscuring the C-H stretches. Appearance of a new C=O stretch for the carboxylic acid, usually around 1700-1725 cm⁻¹. |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 180.Key Fragments: A prominent fragment at 163 corresponding to the loss of a hydroxyl radical, and a fragment at 135 from the loss of a carboxyl group. |
Section 3: A Comparative Guide to Spectroscopic Techniques
While each spectroscopic technique is powerful, their true analytical strength is realized when used in concert. For the analysis of this compound and its reaction products, each method provides a unique piece of the structural puzzle.
Data Summary Table: A Head-to-Head Comparison
| Analytical Question | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Did the reaction go to completion? | Excellent. Disappearance of the aldehyde proton at ~10.4 ppm is definitive. | Good. Disappearance of the C=O stretch at ~1690 cm⁻¹ is a strong indicator. | Good. Disappearance of the molecular ion at m/z 164. |
| What is the new functional group? | Excellent. The appearance of new, characteristic peaks (e.g., CH₂OH, COOH) provides detailed structural information. | Excellent. The appearance of a broad O-H stretch (alcohol or acid) and a new C=O stretch (acid) is highly diagnostic.[2][3] | Fair. Fragmentation patterns can suggest the new functional group, but are less direct than NMR or IR. |
| What is the overall structure? | Excellent. Provides a complete carbon-hydrogen framework and connectivity.[4][5] | Poor. Provides functional group information but not the overall connectivity. | Good. Provides the molecular weight and formula (with high resolution MS), and fragmentation can help piece together the structure.[6][7] |
| Is the sample pure? | Excellent. Can readily identify and often quantify impurities. | Poor. Can only detect impurities if they have unique and strong absorptions. | Good. Can detect impurities if they have a different molecular weight. |
Section 4: Comparison with Alternative Starting Materials
The choice of starting material is dictated by the desired properties of the final product. Spectroscopic analysis is key to confirming that the desired structural modifications have been achieved. Let's compare the expected ¹H NMR data for the alcohol product of our title compound with that from a less sterically hindered and an electron-withdrawn analogue.
Comparative ¹H NMR Data for Benzyl Alcohol Products
| Starting Aldehyde | Alcohol Product | Key ¹H NMR Features of Alcohol Product | Rationale for Differences |
| This compound | 4-Methoxy-2,6-dimethylbenzyl alcohol | Ar-H: ~6.7 ppm (singlet, 2H)CH₂OH: ~4.6 ppm (singlet, 2H) | The two ortho-methyl groups create a symmetrical molecule, simplifying the aromatic proton signal to a singlet. |
| 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | Ar-H: Two doublets, ~7.3 ppm and ~6.9 ppm (AA'BB' system)[8][9]CH₂OH: ~4.6 ppm (singlet, 2H) | The absence of ortho-substituents leads to a more complex splitting pattern for the aromatic protons. |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | Ar-H: Two doublets, ~8.2 ppm and ~7.6 ppmCH₂OH: ~4.8 ppm (singlet, 2H) | The strong electron-withdrawing nitro group deshields all protons, shifting them downfield compared to the methoxy-substituted analogues. |
This comparison underscores how NMR spectroscopy is exceptionally sensitive to the electronic and steric environment of the protons in a molecule, making it an unparalleled tool for detailed structural analysis.
Section 5: Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Dissolve the Sample: Dissolve 5-10 mg of the purified reaction product (or a crude reaction mixture) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS).
-
Cap and Invert: Cap the NMR tube securely and invert it several times to ensure a homogeneous solution.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedure.
Protocol 2: Sample Preparation for IR Spectroscopy (ATR)
-
Clean the Crystal: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire Background Spectrum: Take a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Apply Sample: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Sample Spectrum: Collect the IR spectrum of the sample.
-
Clean Up: After analysis, clean the sample from the crystal surface thoroughly.
Protocol 3: Sample Preparation for Mass Spectrometry (Direct Infusion ESI)
-
Prepare a Dilute Solution: Dissolve a very small amount of the sample (<<1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to make a dilute solution (approximately 1-10 µg/mL).
-
Load the Syringe: Draw the sample solution into a syringe.
-
Infuse into the Mass Spectrometer: Place the syringe in a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire Spectrum: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum in the appropriate mass range.
Conclusion
The spectroscopic analysis of reaction products from this compound is a clear illustration of the synergistic power of modern analytical techniques.
-
IR spectroscopy offers a rapid and definitive means to track the conversion of the carbonyl functional group.[8]
-
Mass spectrometry provides the crucial confirmation of molecular weight, unequivocally distinguishing between the starting material, the alcohol, and the carboxylic acid.
-
NMR spectroscopy , with its unparalleled resolving power, delivers the most comprehensive structural information, confirming not only the success of the transformation but also the precise connectivity of the entire molecular framework.
By judiciously applying these techniques in a logical workflow, researchers can confidently and efficiently characterize their reaction products, accelerating the pace of discovery and development.
References
- 1. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR [m.chemicalbook.com]
- 2. bmse010136 4-Methoxy Benzyl Alcohol at BMRB [bmrb.io]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. scitepress.org [scitepress.org]
- 8. PubChemLite - 4-methoxy-2-methylbenzyl alcohol (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 9. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.cn]
"validating the structure of 4-Methoxy-2,6-dimethylbenzaldehyde derivatives"
A Comparative Guide to Validating the Structure of 4-Methoxy-2,6-dimethylbenzaldehyde Derivatives
Authored by: A Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The class of this compound derivatives, known for their utility as versatile intermediates in the synthesis of complex molecular scaffolds and active pharmaceutical ingredients, demands rigorous structural validation. The substitution pattern—a sterically hindered aldehyde flanked by two methyl groups and activated by a para-methoxy group—can influence reactivity and conformation, making precise characterization essential.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of these derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring that the data you acquire is not only accurate but also self-validating through orthogonal methods.
The Synergy of Spectroscopic and Crystallographic Techniques
No single technique can provide a complete structural picture with absolute certainty. A robust validation strategy relies on the convergence of data from multiple, independent analytical methods. The molecular formula, atomic connectivity, and three-dimensional arrangement must all be in agreement. This guide will focus on the "big three" of structural elucidation—NMR, Mass Spectrometry, and X-ray Crystallography—supplemented by the functional group analysis of FTIR.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
The first question in any structural validation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places), allowing for the unambiguous determination of the elemental composition.[1][2]
Why HRMS is Superior to LRMS for Validation:
-
Exact Mass Determination: An atom's mass is not an integer. For instance, ¹²C is exactly 12.0000 amu, but ¹H is 1.0078 amu and ¹⁶O is 15.9949 amu.[2] This means two different formulas with the same nominal mass (e.g., 150) will have distinct exact masses. HRMS can easily distinguish between these, a feat impossible for low-resolution instruments.[2][3]
-
Isotopic Pattern Analysis: HRMS can resolve the isotopic distribution of elements (e.g., the M+1 peak from ¹³C, M+2 from certain halogens).[4] This pattern provides a secondary confirmation of the elemental composition.
Experimental Causality: The choice of ionization technique is critical. For relatively non-polar benzaldehyde derivatives, Electron Ionization (EI) is effective, often coupled with Gas Chromatography (GC-HRMS) for volatile compounds.[][6] For more complex or less volatile derivatives, soft ionization techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-HRMS), are preferred to keep the molecular ion intact.[]
| Technique | Information Provided | Strengths for this Derivative Class | Limitations |
| GC-HRMS (EI) | Molecular Formula, Fragmentation Pattern | Excellent for volatile, thermally stable derivatives; provides structural clues from fragmentation.[6] | Can cause extensive fragmentation, potentially losing the molecular ion. |
| LC-HRMS (ESI) | Molecular Formula of Intact Molecule | Ideal for less volatile or thermally sensitive derivatives; soft ionization preserves the molecular ion.[] | Provides minimal fragmentation for structural clues. |
| X-ray Crystallography | 3D Atomic Arrangement, Stereochemistry | The "gold standard" for unambiguous structure proof; provides bond lengths and angles.[7][8] | Requires a suitable single crystal, which can be difficult to grow. |
| NMR (¹H, ¹³C, 2D) | Atom Connectivity, Chemical Environment | Essential for mapping the carbon-hydrogen framework in solution.[9] | Does not directly provide molecular weight or 3D structure. |
| FTIR Spectroscopy | Presence of Functional Groups | Quick confirmation of key groups like aldehyde C=O and ether C-O.[10] | Provides limited information on the overall molecular skeleton. |
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high resolution.[3] Calibrate the instrument using a known standard immediately before the run.
-
Data Acquisition: Infuse the sample solution directly or via LC. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Data Analysis: Determine the measured exact mass of the molecular ion peak. Use the instrument's software to generate a list of possible molecular formulas within a narrow mass tolerance (e.g., ± 5 ppm). The correct formula should be the only logical choice based on the synthetic precursors.
Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton
While HRMS provides the formula, NMR spectroscopy reveals the atomic connectivity—how the atoms are pieced together. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.[9]
Key Diagnostic Signals to Expect:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A sharp singlet around δ 10.0-10.3 ppm. Its downfield shift is due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): For the parent structure, two singlets (or a narrow doublet system) would be expected for the two aromatic protons, typically in the δ 6.5-7.5 ppm range.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H around δ 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 6H (for the two equivalent methyl groups) around δ 2.3-2.6 ppm. The steric hindrance may sometimes cause slight non-equivalence.
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Typically 6 distinct signals, with the oxygen-bearing carbons (C-1 and C-4) being the most downfield (δ 155-165 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methyl Carbons (-CH₃): A signal in the aliphatic region, δ 15-25 ppm.
-
Why 2D NMR is Sometimes Necessary: For more complex derivatives where ¹H signals may overlap or assignments are ambiguous, 2D NMR experiments are crucial. A COSY (Correlation Spectroscopy) experiment identifies proton-proton couplings, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded protons and carbons, providing undeniable assignments.
Protocol: ¹H and ¹³C NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.[9]
-
¹H NMR Acquisition: Acquire 16-32 scans using a standard single-pulse experiment with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire 1024 or more scans using a proton-decoupled pulse program with a relaxation delay of 2 seconds to ensure proper quantification of all carbon signals.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR peaks and compare the ratios to the expected structure.
X-ray Crystallography: The Unambiguous 3D Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter.[7] It provides a three-dimensional map of electron density, revealing the precise location of every atom, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[8][11] The resulting structure is a definitive proof of constitution and stereochemistry.
The Causality of Crystal Growth: The primary challenge of this technique is not the data collection, but obtaining a single crystal of sufficient size and quality.[8] This is a process of controlled precipitation. The choice of solvent is paramount; an ideal solvent is one in which the compound is moderately soluble, allowing for slow crystal formation upon cooling or solvent evaporation.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Use slow evaporation, slow cooling, or vapor diffusion with an anti-solvent (e.g., hexanes) to grow crystals over several days.
-
Data Collection: Carefully mount a suitable single crystal on a goniometer head.[7] Place the crystal in a stream of cold nitrogen (e.g., 150 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer with a specific X-ray source (e.g., Mo Kα radiation).[7]
-
Structure Solution and Refinement: Process the collected diffraction intensities. Solve the structure using direct methods and refine it using full-matrix least-squares on F².[7] This process fits the atomic positions and thermal parameters to the experimental data, resulting in a final, validated 3D structure.
Conclusion: A Self-Validating System
The structural validation of a this compound derivative is complete only when the data from these orthogonal techniques converge. The molecular formula from HRMS must be consistent with the atom counts and connectivity derived from ¹H and ¹³C NMR. The structure elucidated by NMR must match the definitive 3D arrangement determined by X-ray crystallography. This cross-verification creates a self-validating system, providing the highest degree of confidence for researchers and drug development professionals.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. longdom.org [longdom.org]
- 6. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Formylation Methods for Dimethylanisole: A Guide for Researchers
The introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic organic chemistry, providing a versatile handle for further molecular elaboration. For substrates such as dimethylanisole, where the interplay of activating methoxy and methyl groups dictates regioselectivity, the choice of formylation method is critical to achieving the desired isomer. This guide provides a comparative analysis of several key formylation techniques, offering insights into their mechanisms, operational considerations, and performance with respect to dimethylanisole and its analogues.
Introduction: The Challenge of Regioselective Formylation
Dimethylanisole isomers present a fascinating challenge in electrophilic aromatic substitution. The methoxy group is a powerful ortho-, para-director, while the two methyl groups also activate the ring and exert their own steric and electronic influence. The ultimate position of formylation is a delicate balance of these factors, and the choice of reagent and reaction conditions can tip this balance in favor of a specific product. This guide will explore the Vilsmeier-Haack, Duff, Gattermann, and Rieche formylation reactions, providing both theoretical grounding and practical data to inform your synthetic strategy.
The Vilsmeier-Haack Reaction: A Versatile Workhorse
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds.[1][2] The key to this reaction is the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent is a moderately strong electrophile that attacks the activated aromatic ring.[3]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. A series of elimination steps then generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich dimethylanisole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde.[5]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
General Experimental Protocol for Vilsmeier-Haack Formylation
The following is a general procedure adaptable for the formylation of dimethylanisole isomers.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the dimethylanisole (1 equivalent) dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40–60 °C for 2–4 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium acetate until a pH of 6-7 is reached.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
While specific data for dimethylanisole is sparse in readily available literature, the Vilsmeier-Haack reaction is expected to favor formylation at the para position to the strongly activating methoxy group, provided it is not sterically hindered. For isomers like 2,4-dimethylanisole, formylation would likely occur at the C5 position.
The Duff Reaction: Ortho-Formylation of Phenols and Beyond
The Duff reaction traditionally involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as glycerol and boric acid, to predominantly yield ortho-hydroxybenzaldehydes.[7] However, a modified procedure using trifluoroacetic acid (TFA) as both the solvent and catalyst has expanded the scope of this reaction to other activated aromatic compounds, including anisole derivatives, with a notable shift in regioselectivity.[8]
Mechanism of the Duff Reaction
The reaction proceeds via an initial aminomethylation followed by an intramolecular redox process.
-
Formation of the Electrophile: In the acidic medium, HMTA is protonated and subsequently breaks down to generate an electrophilic iminium ion.[7]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the iminium ion in a Mannich-type reaction.
-
Oxidation and Hydrolysis: The resulting benzylamine intermediate undergoes an intramolecular hydride transfer, leading to a new iminium species at a higher oxidation state. Subsequent hydrolysis affords the final aldehyde product.[7]
Caption: Simplified Mechanism of the Modified Duff Reaction.
Experimental Data and Protocol for 2,6-Dimethylanisole
A notable example of the modified Duff reaction is the formylation of 2,6-dimethylanisole.[9]
Reaction: 2,6-Dimethylanisole + Hexamethylenetetramine in Trifluoroacetic Acid → 4-Methoxy-3,5-dimethylbenzaldehyde
Yield: 74%[9]
This result highlights the shift to para-formylation in the modified Duff reaction with anisole derivatives, as the ortho positions are blocked.
Experimental Protocol for the Modified Duff Reaction of 2,6-Dimethylanisole[9]
-
In a round-bottom flask, combine 2,6-dimethylanisole (0.1 mol), hexamethylenetetramine (0.2 mol), and trifluoroacetic acid (140 mL).
-
Heat the mixture at reflux (84-108 °C) for 3 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Hydrolyze the residue by adding it to ice water and stirring.
-
Basify the mixture with sodium carbonate.
-
Extract the product with chloroform.
-
Dry the organic layer, concentrate, and purify the product by distillation to obtain 4-methoxy-3,5-dimethylbenzaldehyde.
The Gattermann Reaction: A Classic Approach
The Gattermann reaction is a classic method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] A significant modification by Adams involves the in-situ generation of HCN from zinc cyanide (Zn(CN)₂), which is safer to handle than gaseous HCN.[11] This method is particularly effective for phenols, phenolic ethers, and other activated aromatic systems.[12]
Mechanism of the Gattermann Reaction
The reaction is a type of electrophilic aromatic substitution where the electrophile is a formimidoyl species.
-
Formation of the Electrophile: HCN and HCl react with the Lewis acid to form a complex which rearranges to the electrophilic formimidoyl cation or a related species.
-
Electrophilic Attack: The aromatic ring attacks the electrophile to form a sigma complex.
-
Hydrolysis: The resulting aldimine intermediate is hydrolyzed during workup to yield the aldehyde.
Caption: Mechanism of the Gattermann Reaction.
Experimental Data for a Dimethylanisole Analogue
General Experimental Protocol for the Gattermann Reaction (Adams Modification)
-
In a flask equipped with a stirrer, gas inlet tube, and reflux condenser, place the dimethylanisole (1 equivalent) and zinc cyanide (1.5 equivalents) in a suitable solvent (e.g., benzene or 1,2-dichloroethane).
-
Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the stirred suspension.
-
Continue the addition of HCl until the substrate is consumed (monitor by TLC).
-
Pour the reaction mixture into water and heat to hydrolyze the aldimine intermediate.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over a drying agent.
-
Remove the solvent and purify the resulting aldehyde by distillation or crystallization.
The Rieche Formylation: An Alternative for Electron-Rich Arenes
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄).[9] This method is effective for electron-rich aromatic compounds, including phenols and their ethers.[13]
Mechanism of the Rieche Formylation
The reaction is believed to proceed through a dichloromethyl cation equivalent, which acts as the electrophile.
-
Activation of the Formylating Agent: Dichloromethyl methyl ether reacts with TiCl₄ to form a highly electrophilic species.
-
Electrophilic Aromatic Substitution: The dimethylanisole attacks this electrophile.
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed during workup to the aldehyde.
Caption: Workflow for the Rieche Formylation of 3,5-Dimethylanisole.
Experimental Data and Protocol for 3,5-Dimethylanisole
The Rieche formylation of 3,5-dimethylanisole provides an excellent example of the regiochemical outcome with this substrate.[14]
Reaction: 3,5-Dimethylanisole + Dichloromethyl methyl ether / TiCl₄ → 2-Methoxy-4,6-dimethylbenzaldehyde + this compound
Product Ratio and Yields:
-
2-Methoxy-4,6-dimethylbenzaldehyde: 14.7% yield
-
This compound: 4.2% yield
-
Ratio: approximately 3.5 : 1
This result indicates a preference for formylation ortho to the methoxy group, with the major product being the one where the formyl group is flanked by a methyl group.
Experimental Protocol for the Rieche Formylation of 3,5-Dimethylanisole[14]
-
Dissolve 3,5-dimethylanisole (3.21 mmol) in dry dichloromethane (10 mL) under an argon atmosphere and cool to 0 °C.
-
Add titanium tetrachloride (7.11 mmol) dropwise and stir the mixture for 1 hour at 0 °C.
-
Add dichloromethyl methyl ether (3.54 mmol) and continue stirring at 0 °C for an additional 45 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash with 0.1 N HCl and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting oil by chromatography to separate the isomeric products.
The Reimer-Tiemann Reaction: A Method Primarily for Phenols
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a strong basic solution.[3] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.[3] While highly effective for phenols, its application to phenol ethers like dimethylanisole is generally not practical due to the requirement of the phenoxide for activation of the aromatic ring. The harsh basic conditions can also lead to side reactions.
Comparative Summary of Formylation Methods
| Method | Reagents | Typical Substrates | Key Features |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics and heterocycles | Versatile, mild conditions, generally good yields.[5][15] |
| Duff (Modified) | Hexamethylenetetramine, TFA | Activated aromatics, including anisoles | Good yields for specific substrates, para-selective for anisoles.[8][9] |
| Gattermann | HCN (or Zn(CN)₂), HCl, AlCl₃ | Phenols, phenolic ethers, activated aromatics | Classic method, can give high yields, avoids harsh conditions of other methods.[1][10] |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Electron-rich aromatics | Good for certain substrates, provides insight into regioselectivity.[9][13] |
| Reimer-Tiemann | CHCl₃, strong base | Phenols | Primarily for ortho-formylation of phenols, not suitable for ethers.[3][16] |
Conclusion
The selection of an appropriate formylation method for dimethylanisole isomers is a strategic decision based on the desired regiochemical outcome and the available synthetic infrastructure. The modified Duff reaction offers a high-yielding route to the para-formylated product of 2,6-dimethylanisole. The Gattermann reaction demonstrates high efficiency for analogues of dimethylanisole and represents a robust choice. The Rieche formylation provides a pathway to ortho-formylated products of 3,5-dimethylanisole, albeit in modest yields, but with valuable regiochemical insights. The Vilsmeier-Haack reaction remains a versatile and generally applicable method, though specific optimization for dimethylanisole substrates may be required. The Reimer-Tiemann reaction is not a primary choice for these ether substrates. By understanding the mechanisms and leveraging the experimental data presented, researchers can make informed decisions to effectively synthesize the desired formylated dimethylanisole derivatives for their drug development and scientific research endeavors.
References
- 1. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [designer-drug.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Vilsmeier-Haack reaction [chemeurope.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of 4-Methoxy-2,6-dimethylbenzaldehyde Analogs
This guide provides an in-depth technical comparison of the biological activities of 4-Methoxy-2,6-dimethylbenzaldehyde and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate structure-activity relationships (SAR) and guide future research in this promising class of compounds. We will explore their anticancer, antifungal, and antibacterial properties, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Benzaldehyde and its derivatives have long been recognized for their diverse pharmacological activities. The introduction of various functional groups onto the benzaldehyde scaffold can significantly modulate their biological effects, leading to the development of potent therapeutic agents. The core structure of this compound, featuring a methoxy group and two methyl groups, presents a unique electronic and steric profile that influences its interaction with biological targets. This guide will dissect the contributions of these structural features to the observed biological activities and compare them with other relevant analogs.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
Several studies have demonstrated the cytotoxic potential of benzaldehyde derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various substituted benzaldehyde derivatives against different human cancer cell lines. This data, primarily derived from in vitro studies utilizing the MTT assay, provides a basis for comparing the cytotoxic potential of these analogs.
| Compound/Analog | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | 4-OCH3, 2,6-(CH3)2 | A549 (Lung) | Data not available | |
| MCF-7 (Breast) | Data not available | |||
| 2-Hydroxy-4-methoxybenzaldehyde | 2-OH, 4-OCH3 | HeLa (Cervical) | ~40.6 (48h) | [1] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-OH, 3-OCH3 | HeLa (Cervical) | >200 (48h) | [1] |
| 3,5-Dimethoxybenzaldehyde | 3,5-(OCH3)2 | Not specified | Potent Activity | [2] |
| 2,5-Dimethoxybenzaldehyde | 2,5-(OCH3)2 | Not specified | Moderate Activity | |
| 4-Methoxybenzoyl-aryl-thiazole (SMART analog 8f) | 4-OCH3 (on benzoyl) | A375 (Melanoma) | 0.021 | [3][4] |
| PC-3 (Prostate) | 0.071 | [3][4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) for Anticancer Activity
The available data suggests that the substitution pattern on the benzaldehyde ring is a critical determinant of cytotoxic activity.
-
Methoxy and Hydroxyl Groups: The position and number of methoxy and hydroxyl groups significantly influence anticancer potency. For instance, the potent activity of the SMART analog 8f highlights the benefit of a 4-methoxy substitution on a benzoyl moiety linked to other aromatic systems.[3][4] In contrast, a simple vanillin structure shows weak activity.[1]
-
Steric Hindrance: The presence of methyl groups at the 2 and 6 positions in this compound introduces steric hindrance around the aldehyde group. This can affect its reactivity and binding to biological targets, a factor that requires further investigation to determine its impact on cytotoxicity.
-
Hybrid Molecules: Incorporating the methoxy-substituted benzaldehyde scaffold into larger, more complex molecules, such as the thiazole derivatives, can dramatically enhance anticancer activity.[3][4] This suggests that the benzaldehyde moiety may serve as a crucial pharmacophore that can be optimized through medicinal chemistry approaches.
Postulated Mechanism of Action: Disruption of Cellular Signaling
Benzaldehyde derivatives are thought to exert their anticancer effects through multiple mechanisms:
-
Inhibition of Tubulin Polymerization: Certain methoxy-substituted benzoyl compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[2][4] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells. Some benzaldehyde analogs are believed to induce oxidative stress, contributing to their cytotoxic effects.
-
Modulation of Signaling Pathways: Research suggests that benzaldehydes can interfere with pro-survival signaling pathways that are often dysregulated in cancer.
Below is a diagram illustrating a generalized workflow for the synthesis and evaluation of anticancer activity of benzaldehyde analogs.
Caption: A general workflow for the synthesis and biological evaluation of benzaldehyde analogs.
Antifungal Activity: Targeting Fungal Cell Integrity
Substituted benzaldehydes have also demonstrated promising activity against a range of fungal pathogens. Their mechanism of action is often linked to the disruption of the fungal cell membrane and the inhibition of essential cellular processes.
Comparative Antifungal Data (Minimum Inhibitory Concentration - MIC)
The following table presents the MIC values for various benzaldehyde analogs against pathogenic fungi.
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference(s) |
| This compound | Candida albicans | Data not available | |
| Aspergillus fumigatus | Data not available | ||
| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 | [1] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Fusarium graminearum | >400 | [1] |
| 3,5-Dimethoxybenzaldehyde | Aspergillus fumigatus (MAPK mutants) | 0.8 mM (~133 µg/mL) | [2] |
| Substituted Salicylaldehydes | Candida albicans | Potent activity | [5][6] |
Structure-Activity Relationship (SAR) for Antifungal Activity
-
Hydroxyl vs. Methoxy Groups: Studies on benzaldehyde analogs suggest that the presence of an ortho-hydroxyl group (as in salicylaldehydes) generally leads to higher antifungal activity compared to an ortho-methoxy group.[7][8] This may be due to the hydroxyl group's ability to form hydrogen bonds and potentially chelate metal ions essential for fungal enzymes.
-
Disruption of Cellular Antioxidation: The antifungal activity of some benzaldehydes is linked to their ability to disrupt the cellular antioxidation systems of fungi, leading to oxidative stress and cell death.[7][8][9]
-
Impact of Methyl Groups: The presence of methyl groups on the aromatic ring can influence the lipophilicity and steric properties of the molecule, which in turn can affect its ability to penetrate the fungal cell wall and membrane.
Proposed Antifungal Mechanism
The primary antifungal mechanism of active benzaldehyde analogs is believed to be the disruption of fungal cell membrane integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1]
The following diagram illustrates the proposed mechanism of action for antifungal benzaldehydes.
Caption: Proposed mechanism of antifungal action for benzaldehyde analogs.
Antibacterial Activity: A Comparative Perspective
The antibacterial potential of this compound analogs has also been explored, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Data (Minimum Inhibitory Concentration - MIC)
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [10] |
| Salmonella paratyphi A | 64 | [10] | |
| Salmonella typhimurium | 64 | [10] | |
| Substituted Salicylaldehydes | Various bacteria | Potent activity | [5][6] |
Structure-Activity Relationship (SAR) for Antibacterial Activity
-
Derivatization of the Aldehyde: Conversion of the aldehyde group into other functional groups, such as thiosemicarbazones, can significantly enhance antibacterial activity.[10] This suggests that the aldehyde itself may not be the optimal pharmacophore for antibacterial action and that derivatization can lead to more potent compounds.
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by the substituents on the aromatic ring, plays a crucial role in its ability to cross the bacterial cell wall and membrane to reach its intracellular target.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental methodologies are provided below for the key biological assays.
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various organic synthesis routes. A common approach involves the formylation of a corresponding substituted methoxy-dimethylphenol.
Step-by-Step Protocol:
-
Protection of the Hydroxyl Group (if necessary): If starting from a phenolic compound, the hydroxyl group may need to be protected to prevent unwanted side reactions during formylation.
-
Formylation: The formyl group (-CHO) can be introduced onto the aromatic ring using various methods, such as the Vilsmeier-Haack reaction (using POCl3 and DMF) or the Duff reaction (using hexamethylenetetramine).
-
Deprotection (if necessary): If a protecting group was used, it is removed in the final step to yield the desired benzaldehyde analog.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
-
Characterization: The structure of the synthesized analog is confirmed using spectroscopic methods like 1H NMR, 13C NMR, IR, and mass spectrometry.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Serially dilute the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound analogs as a versatile scaffold for the development of novel therapeutic agents. The available data, while fragmented for the specific parent compound, provides valuable insights into the structure-activity relationships governing their anticancer, antifungal, and antibacterial properties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to generate more comprehensive and directly comparable data. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and advancing them towards clinical development. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations with scientific rigor.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the X-ray Crystallography of 4-Methoxy-2,6-dimethylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Benzaldehydes
In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are fundamental building blocks. Their versatile reactivity and the influence of their substitution patterns on molecular conformation and intermolecular interactions make them crucial precursors for a vast array of functional molecules. Among these, 4-methoxy-2,6-dimethylbenzaldehyde and its derivatives are of particular interest due to the interplay of electronic effects from the methoxy group and steric hindrance from the ortho-methyl groups. These features can significantly impact the solid-state properties, crystal packing, and, ultimately, the biological activity or material characteristics of their downstream products.
Comparative Crystallographic Analysis: The Influence of Substitution Patterns
The precise positioning of substituents on the benzaldehyde ring dictates the molecule's conformation and how it packs in the crystal lattice. This, in turn, influences properties like solubility, melting point, and bioavailability. To understand these effects, we will compare the crystallographic data of several dimethoxybenzaldehyde isomers and a more complex derivative.
Data Summary of Representative Benzaldehyde Derivatives
The following table summarizes key crystallographic parameters for a selection of substituted benzaldehydes, showcasing the impact of substituent placement on the crystal system and unit cell dimensions.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 8.3391 (2) | 7.9133 (2) | 13.5936 (4) | 106.199 (1) | 4 | [1][2] |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 11.8386 (2) | 3.9638 (1) | 18.7845 (4) | 97.238 (1) | 4 | [1][2] |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 7.6432 (2) | 15.0060 (3) | 7.8780 (2) | 114.540 (1) | 4 | [1][2] |
| 2,6-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 7.6432 (2) | 15.0060 (3) | 7.8780 (2) | 114.540 (1) | 4 | [1] |
| (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde | C₁₉H₂₀O₄ | Monoclinic | P2₁/c | 11.3632 (9) | 8.7159 (7) | 16.2382 (13) | 101.927 (2) | 4 | [3] |
| 4-(4-methoxyphenoxy)benzaldehyde | C₁₄H₁₂O₃ | Monoclinic | P2₁/c | 12.1297 (7) | 7.6581 (4) | 12.3577 (7) | 103.769 (6) | 4 | [4][5] |
Z = number of molecules per unit cell.
Structural Insights and Conformational Analysis
The data reveals that even subtle changes in the positions of the methoxy groups in dimethoxybenzaldehydes lead to different crystal packing, as evidenced by the varying unit cell parameters.[1][2] For instance, in 2,3-dimethoxybenzaldehyde, one of the methoxy groups is pushed out of the plane of the aromatic ring due to steric hindrance.[1][2] In contrast, the 2,4- and 2,5-isomers exhibit significant π–π stacking interactions, which are a dominant feature of their crystal packing.[1]
The conformation of the aldehyde group relative to the benzene ring is another critical factor. In many substituted benzaldehydes, the molecule adopts a planar conformation to maximize conjugation.[1][2] However, bulky ortho substituents, such as the methyl groups in this compound derivatives, can force the aldehyde group out of the plane of the ring, impacting its reactivity and intermolecular interactions.
In the more complex structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde, the dihedral angle between the two benzene rings is 83.57 (12)°.[3] The methoxy groups, however, remain largely co-planar with their attached benzene rings.[3] This demonstrates how multiple substituents can lead to complex three-dimensional structures.
Experimental Protocols: From Synthesis to Structure
The successful X-ray crystallographic analysis of this compound derivatives hinges on the synthesis of high-purity compounds and the growth of single crystals suitable for diffraction.
General Synthesis of Benzaldehyde Derivatives (Schiff Base Formation)
A common method for derivatizing benzaldehydes is through the formation of Schiff bases via condensation with primary amines.
Step-by-Step Protocol:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of the this compound derivative and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the Schiff base product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification and Crystallization: The crude product is then purified by recrystallization from an appropriate solvent or solvent mixture to yield high-purity single crystals.
Single Crystal Growth: The Key to High-Quality Data
Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation is a widely used and effective technique.
Step-by-Step Protocol for Slow Evaporation:
-
Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent (or solvent mixture) with gentle warming to create a saturated or near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter.
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and allow them to air dry briefly before analysis.
Single Crystal X-ray Diffraction: Data Collection and Structure Refinement
The following is a generalized workflow for obtaining and analyzing single-crystal X-ray diffraction data.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. Diffraction data are collected over a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Process: Workflows and Structures
To better illustrate the relationships between synthesis, crystallization, and structural analysis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis of benzaldehyde derivatives.
Caption: Molecular structure of this compound.
Conclusion: The Power of Comparative Crystallography
This guide has provided a framework for the comparative X-ray crystallographic analysis of this compound derivatives. By examining the crystal structures of related compounds, we can infer how substitutions influence molecular conformation, crystal packing, and intermolecular interactions. The detailed experimental protocols offer a practical guide for the synthesis, crystallization, and structural determination of novel derivatives. For researchers in drug development and materials science, these crystallographic insights are paramount for understanding structure-property relationships and for the rational design of molecules with desired functionalities.
References
- 1. The crystal structures of four dimethoxybenzaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Analytical Quantification of 4-Methoxy-2,6-dimethylbenzaldehyde
Introduction: The Analytical Imperative for a Versatile Aldehyde
4-Methoxy-2,6-dimethylbenzaldehyde is an aromatic aldehyde whose sterically hindered yet electronically activated structure makes it a valuable intermediate in synthetic organic chemistry and drug discovery. Accurate and precise quantification of this compound is paramount for reaction monitoring, purity assessment, and quality control of final products. The choice of analytical methodology is a critical decision, directly impacting data reliability, throughput, and the resources required for analysis.
This guide provides a comparative analysis of the primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare their performance based on established validation parameters.
Physicochemical Rationale for Method Selection
Understanding the analyte's properties is the foundation of robust method development. This compound (C₁₀H₁₂O₂, MW: 164.20 g/mol ) is a substituted benzaldehyde.[1] Its aromatic nature provides a strong chromophore, making it an excellent candidate for UV-based detection. Its presumed volatility and thermal stability also make it amenable to gas chromatography.[1] These characteristics inform our selection of the following techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high precision and versatility for non-volatile or thermally sensitive compounds. For this compound, a reversed-phase method is the logical starting point, separating the analyte based on its hydrophobicity.
Expertise & Rationale
The selection of a C18 stationary phase is driven by its proven effectiveness in retaining aromatic aldehydes.[2] The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the analyte's retention time. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure. A UV detector is chosen for its sensitivity to the analyte's aromatic π → π* electronic transitions.[3] Wavelength selection is critical; analysis of similar benzaldehyde derivatives suggests a maximum absorbance (λ-max) in the 240-320 nm range, which provides high sensitivity and minimizes interference from common solvents.[3][4]
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample matrix containing the analyte in a suitable solvent (e.g., methanol).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute the sample with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[5]
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at λ-max (e.g., ~254 nm, to be determined empirically).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Quantify the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional separation efficiency and definitive analyte identification through mass fragmentation patterns. It is the method of choice for volatile, thermally stable compounds and offers superior specificity compared to HPLC-UV.
Expertise & Rationale
The choice of a low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is standard for the analysis of a broad range of semi-volatile organic compounds, including aromatic aldehydes.[5] Helium is used as the carrier gas due to its inertness and efficiency. The injection port and oven temperatures are optimized to ensure complete volatilization of the analyte without thermal degradation. Mass spectrometric detection in Electron Ionization (EI) mode provides reproducible fragmentation patterns for library matching and structural confirmation. For quantification, Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only characteristic ions of the analyte.[5]
Experimental Protocol: GC-MS
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Prepare as described for HPLC, using a volatile solvent compatible with GC, such as hexane or dichloromethane.
-
Working Standards: Prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Employ liquid-liquid extraction or solvent dilution depending on the matrix.[6] For solid samples, extraction with a solvent like dichloromethane followed by sonication is effective.
-
Ensure the final sample is anhydrous by passing it through a small column of sodium sulfate if necessary.
-
Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion (m/z 164) and at least two other characteristic fragment ions for confirmation.
-
-
Data Analysis:
-
Generate a calibration curve using the peak area of the primary quantification ion versus concentration.
-
Confirm analyte identity by verifying the presence of confirmation ions and their relative abundance ratios.
-
Calculate the sample concentration from the calibration curve.
-
Workflow for GC-MS Analysis
Caption: Workflow for quantification via GC-MS.
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is the simplest and fastest method but also the least specific. It is suitable for rapid quantification of the analyte in simple, pure matrices where interfering substances are known to be absent.
Expertise & Rationale
This method relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert Law. The key to this analysis is identifying the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity and to minimize minor interferences.[7] A solvent that does not absorb in the same region as the analyte, such as ethanol or methanol, must be used. Because this technique measures the total absorbance at a given wavelength, it cannot distinguish the target analyte from any other compound in the sample that absorbs light at that same wavelength.[8] Therefore, its use is restricted to quality control of highly pure substances.
Experimental Protocol: UV-Vis Spectrophotometry
-
Wavelength Determination (λ-max):
-
Prepare a mid-range concentration solution of the analyte in a UV-transparent solvent (e.g., ethanol).
-
Scan the solution across a range of wavelengths (e.g., 200-400 nm) to identify the λ-max.
-
-
Standard Preparation:
-
Prepare a stock solution and a series of working standards in the chosen solvent, similar to the HPLC method.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the chosen solvent to a concentration within the linear range.
-
No filtration is typically required unless the sample is turbid.
-
-
Measurement:
-
Use a calibrated spectrophotometer.
-
Zero the instrument using a cuvette filled with the pure solvent (the "blank").
-
Measure the absorbance of each standard and the sample at the predetermined λ-max.
-
-
Data Analysis:
-
Create a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
-
Workflow for UV-Vis Analysis
Caption: Workflow for quantification via UV-Vis.
Comparative Performance and Method Validation
The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9][10] The following table provides a comparative summary of the expected performance of each technique for the quantification of this compound, based on typical results for similar analytes.[2][11][12]
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectrophotometry | Causality & Rationale |
| Specificity | High | Very High | Low | GC-MS offers both chromatographic separation and mass-based identification, providing the highest confidence.[5] HPLC separates from many impurities, but co-eluting chromophores can interfere. UV-Vis has no separation capability.[8] |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 | All methods exhibit excellent linearity, but chromatographic techniques typically have wider dynamic ranges and better correlation coefficients. |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 0.01 - 0.1 µg/mL | ~ 1 - 5 µg/mL | The targeted nature of SIM mode in GC-MS provides superior sensitivity by filtering out background noise.[5] |
| Limit of Quantitation (LOQ) | ~ 0.5 - 3 µg/mL | ~ 0.05 - 0.5 µg/mL | ~ 3 - 15 µg/mL | LOQ follows the same trend as LOD, representing the lowest concentration that can be measured with acceptable precision and accuracy.[9] |
| Precision (%RSD) | < 2% | < 5% | < 3% | HPLC autosamplers and fluidics generally provide the highest injection precision. GC precision can be slightly more variable due to inlet discrimination effects. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% | All methods are highly accurate in ideal matrices. Accuracy in complex samples heavily depends on the effectiveness of the sample preparation to remove interferences. |
| Throughput | Medium | Low-Medium | High | UV-Vis is the fastest per sample. HPLC run times are typically 10-20 minutes. GC-MS often has longer run times and requires more system maintenance. |
| Robustness | Good | Good | Excellent | UV-Vis is very robust due to its simplicity. Chromatographic methods are sensitive to small changes in mobile phase composition, flow rate, or temperature.[10] |
Conclusion and Recommendations
The optimal analytical method for quantifying this compound is dictated by the specific requirements of the analysis.
-
For high-specificity, trace-level quantification, and unambiguous identification in complex matrices (e.g., impurity profiling, metabolite identification), GC-MS is the superior choice. Its combination of chromatographic separation and mass spectrometric detection provides unparalleled confidence in the results.
-
For routine quality control, release testing, and high-precision assays in moderately complex samples, HPLC-UV offers the best balance of performance, precision, and throughput. It is a robust and reliable workhorse for most pharmaceutical and chemical industry applications.
-
For rapid, high-throughput screening of pure or very simple samples, UV-Vis Spectrophotometry is a viable, cost-effective option. Its utility is limited by its lack of specificity and should only be employed when the sample matrix is well-characterized and free of interfering substances.
By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method to generate reliable and accurate quantitative data for this compound.
References
- 1. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. wjarr.com [wjarr.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
"assessing the purity of synthesized 4-Methoxy-2,6-dimethylbenzaldehyde"
An In-Depth Technical Guide to the Purity Assessment of Synthesized 4-Methoxy-2,6-dimethylbenzaldehyde
Introduction: The Critical Role of Purity in Synthesis and Development
This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. The precise arrangement of its methoxy and dimethyl groups on the benzene ring imparts specific steric and electronic properties that are crucial for targeted molecular interactions. Consequently, the purity of this intermediate is not merely a quality metric; it is a critical parameter that dictates the success of subsequent reactions, influencing reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API) or target molecule.
This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of analytical methodologies for robustly assessing the purity of synthesized this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible data.
Anticipating the Impurity Profile: A Chemist's Perspective
The choice of an analytical method is intrinsically linked to the potential impurities that may be present. The synthesis of this compound, often achieved through formylation of 3,5-dimethylanisole (e.g., via the Vilsmeier-Haack reaction) or oxidation of the corresponding benzyl alcohol, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 3,5-dimethylanisole or 4-methoxy-2,6-dimethylbenzyl alcohol.
-
Reagent-Derived Impurities: Byproducts from formylating agents (e.g., from phosphorus oxychloride and DMF).
-
Side-Reaction Products: Isomeric aldehydes or products of over-oxidation.
-
Degradation Products: The most common degradation product for aromatic aldehydes is the corresponding carboxylic acid (4-Methoxy-2,6-dimethylbenzoic acid), formed via air oxidation.[1][2] This process can be accelerated by basic conditions or the presence of light and heat.[2]
A robust purity assessment strategy must be capable of separating and quantifying the primary compound from these structurally similar molecules.
A Comparative Analysis of Core Purity Assessment Techniques
No single technique provides a complete purity profile. A multi-faceted approach, leveraging the orthogonal strengths of different methods, is the gold standard. We will compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Melting Point Analysis.
Workflow for Comprehensive Purity Assessment
The following workflow illustrates a logical sequence for characterizing a newly synthesized batch of this compound.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is ideal for this compound.
-
Expertise & Rationale: We choose reversed-phase HPLC (RP-HPLC) with a C18 column because it effectively separates compounds based on hydrophobicity.[3] Our target aldehyde is moderately polar and will be well-retained, allowing for separation from more polar impurities like the corresponding carboxylic acid (which would elute earlier) and less polar impurities like unreacted starting materials (which would elute later). UV detection is selected because the aromatic ring provides a strong chromophore, ensuring high sensitivity.[3]
-
Trustworthiness through Validation: The protocol's validity is ensured by a system suitability test. Before analyzing any samples, a standard solution is injected multiple times. Key parameters like retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates (>2000) must be met. This confirms the system is performing correctly before sample data is accepted.[3]
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[4]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Solvent (Diluent): A mixture of Acetonitrile/Water (50:50) is a suitable choice.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a 1 mg/mL concentration.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Data Analysis:
-
Purity is calculated based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Data Summary: HPLC
| Parameter | Typical Value/Result | Interpretation |
| Retention Time (RT) | ~7.5 min (example) | Consistent RT confirms compound identity against a reference. |
| Purity (Area %) | >99.0% | Indicates high purity with minimal detectable impurities. |
| Impurity A (RT ~4.2 min) | 0.15% | Potential polar impurity (e.g., carboxylic acid). |
| Impurity B (RT ~9.8 min) | 0.25% | Potential non-polar impurity (e.g., starting material). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It offers the significant advantage of providing mass spectral data, which can be used to tentatively identify unknown impurities.[5]
-
Expertise & Rationale: GC is chosen for its exceptional ability to separate volatile compounds.[6] this compound is sufficiently volatile for this technique. Coupling GC with a Mass Spectrometry (MS) detector provides two dimensions of data: retention time (from GC) and mass-to-charge ratio (from MS). This is invaluable for identifying unknown peaks by comparing their fragmentation patterns to spectral libraries (like NIST).[7] An inert GC column (e.g., HP-5ms) is critical to prevent on-column degradation of the aldehyde.[8][9]
-
Trustworthiness through Self-Validation: The method is validated by analyzing a blank (injection of pure solvent) to ensure no system contamination. The mass spectrometer is tuned daily to ensure mass accuracy. The identity of the main peak is confirmed by matching both its retention time and its mass spectrum against a previously injected reference standard.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation and Conditions:
-
GC-MS System: Standard GC with a Mass Spectrometric detector (e.g., single quadrupole).[10]
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 400 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all other peaks in the total ion chromatogram (TIC).
-
Identify impurities by searching their mass spectra against the NIST library.
-
Calculate purity based on area percent, similar to HPLC.
-
Quantitative NMR (qNMR) Spectroscopy
While ¹H NMR is standard for structural confirmation, its quantitative application (qNMR) is a primary analytical method for determining absolute purity without needing a reference standard of the analyte itself.[11]
-
Expertise & Rationale: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[12] By adding a known amount of a stable, high-purity internal standard with a simple spectrum (e.g., maleic acid or dimethyl sulfone) to a precisely weighed sample, we can calculate the absolute purity of the analyte.[12] This technique is powerful because it is insensitive to non-proton-containing impurities (like inorganic salts) and provides structural information simultaneously.[11]
-
Trustworthiness through Self-Validation: The choice of a certified internal standard is paramount. The relaxation delay (D1) must be set to at least 5 times the longest T1 relaxation time of any proton being integrated to ensure complete relaxation and accurate integration. Comparing the integrals of multiple, well-resolved peaks from the analyte should yield consistent purity values, providing an internal cross-check.
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Materials:
-
Analyte: Accurately weigh ~15 mg of this compound.
-
Internal Standard (IS): Accurately weigh ~10 mg of a certified standard (e.g., Maleic Acid).
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
-
Sample Preparation:
-
Combine the weighed analyte and IS in a vial.
-
Dissolve completely in a precise volume (~0.7 mL) of the deuterated solvent.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Key Parameters:
-
Pulse Angle: 30-90° (use a calibrated 90° pulse).
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the aldehyde proton at ~10 ppm) and a signal from the IS (e.g., the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.
-
Melting Point Analysis
Melting point is a classical, simple, and rapid technique to get a qualitative sense of purity for crystalline solids.[13]
-
Expertise & Rationale: Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1 °C).[14] Impurities disrupt the crystal lattice, requiring less energy to break the structure. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[14][15] Therefore, a broad and depressed melting range compared to a literature value is a strong indicator of impurity.[13]
-
Trustworthiness through Self-Validation: The apparatus should be calibrated using certified melting point standards (e.g., benzoin, caffeine). A slow heating rate (1-2 °C/min) near the expected melting point is crucial for obtaining an accurate reading.[14]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline sample on a watch glass and crush it into a fine powder.[16]
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.[16]
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[14]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
Comparative Summary and Technique Selection
Choosing the right technique depends on the specific question being asked. The following table provides a direct comparison to guide this decision.
| Feature | HPLC-UV | GC-MS | qNMR | Melting Point |
| Principle | Differential partitioning | Volatility & Mass | Nuclear spin resonance | Phase transition |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (w/w %) | Qualitative |
| Primary Use | Quantitative analysis of known impurities | Identification of unknown volatile impurities | Absolute purity & structural verification | Rapid initial purity screen |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Moderate (µg-mg) | Low |
| Throughput | High | Medium | Low | Very High |
| Sample Prep | Simple | Simple | Precise weighing required | Minimal |
| Cost (Instrument) | Medium | High | Very High | Very Low |
Decision-Making Guide
This diagram helps in selecting the appropriate analytical technique based on the analytical goal.
Caption: A decision tree for selecting the appropriate purity assessment technique.
Conclusion
Assessing the purity of a synthesized intermediate like this compound is a multi-step, evidence-based process. While a sharp melting point provides initial confidence and HPLC offers the industry standard for quantitative purity, a truly comprehensive analysis integrates the strengths of multiple techniques. GC-MS provides unparalleled insight into volatile impurities, and qNMR offers an elegant method for determining absolute purity. By understanding the principles, strengths, and practical execution of each method, researchers and drug development professionals can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commons.und.edu [commons.und.edu]
- 7. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. d-nb.info [d-nb.info]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rssl.com [rssl.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. mt.com [mt.com]
- 15. chm.uri.edu [chm.uri.edu]
- 16. people.sabanciuniv.edu [people.sabanciuniv.edu]
A Comparative Analysis of the Reactivity of Ortho-Methyl Groups in 4-Methoxy-2,6-dimethylbenzaldehyde
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of organic synthesis, understanding the subtle differences in the reactivity of seemingly similar functional groups is paramount for the rational design of synthetic routes and the efficient construction of complex molecules. This guide provides an in-depth analysis of the differential reactivity of the two ortho-methyl groups in 4-Methoxy-2,6-dimethylbenzaldehyde, a polysubstituted aromatic compound with significant potential as a versatile building block. By examining the interplay of electronic and steric effects, we will elucidate the factors governing the selective functionalization of one methyl group over the other, supported by established chemical principles and analogous experimental data.
The Structural Landscape: Unraveling the Influences on Reactivity
The reactivity of the benzylic protons on the two methyl groups in this compound is dictated by a delicate balance of electronic and steric factors imposed by the neighboring substituents on the aromatic ring. A thorough understanding of these influences is the cornerstone for predicting and controlling the outcome of chemical transformations.
Electronic Effects: A Tale of Two Substituents
The aromatic ring of this compound is influenced by the electronic properties of both the methoxy and the aldehyde groups.
-
The Activating Methoxy Group: The methoxy group (-OCH₃) at the para position is a potent electron-donating group through resonance. It enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density extends to the benzylic positions of the methyl groups, thereby stabilizing any radical or carbocation intermediates that may form during a reaction. This stabilization enhances the overall reactivity of the benzylic hydrogens.[1][2]
-
The Deactivating Aldehyde Group: Conversely, the aldehyde group (-CHO) is an electron-withdrawing group through both resonance and inductive effects.[2] It deactivates the aromatic ring towards electrophilic attack and can influence the reactivity of the adjacent methyl groups. However, for reactions involving radical intermediates at the benzylic position, the primary electronic influence often comes from the substituents that can effectively stabilize the radical through resonance, in this case, the methoxy group and the benzene ring itself.[3][4]
Steric Hindrance: The Decisive Factor
While electronic effects prime the benzylic positions for reaction, it is the steric environment that often dictates the regioselectivity of the attack by a reagent. In this compound, the two ortho-methyl groups are not in identical steric environments. One methyl group is flanked by the methoxy group, while the other is adjacent to the bulkier aldehyde group.
It is this asymmetry in the steric landscape that is the key to differentiating the reactivity of the two methyl groups. The aldehyde group, with its trigonal planar geometry and the presence of a carbonyl oxygen, exerts a significantly greater steric hindrance compared to the methyl group.[5] This steric congestion is expected to impede the approach of a reagent to the benzylic protons of the methyl group situated next to it. Consequently, the methyl group adjacent to the less sterically demanding methoxy group is more accessible for chemical attack.
Experimental Projections: Selective Functionalization
Selective Benzylic Oxidation
The oxidation of a benzylic methyl group to an aldehyde or a carboxylic acid is a common transformation in organic synthesis.[6][7][8] In the case of this compound, a mild and selective oxidizing agent would be required to avoid over-oxidation or reaction with the existing aldehyde functionality.
Expected Outcome:
Based on the steric arguments presented, it is highly probable that selective oxidation would occur preferentially at the methyl group at the 2-position (adjacent to the methoxy group). The greater steric hindrance around the 6-methyl group would disfavor the approach of the oxidizing agent.
Table 1: Predicted Product Distribution in the Selective Oxidation of this compound
| Product | Predicted Major/Minor | Rationale |
| 4-Methoxy-2-methyl-6-formylbenzaldehyde (dialdehyde) | Major | Lower steric hindrance at the 2-methyl position allows for easier reagent access. |
| 4-Methoxy-6-methyl-2-formylbenzaldehyde (dialdehyde) | Minor | Significant steric hindrance from the adjacent aldehyde group. |
Experimental Protocols: A Guide to Selective Functionalization
The following are detailed, step-by-step methodologies for key experiments that could be employed to investigate and exploit the differential reactivity of the ortho-methyl groups in this compound.
Protocol for Selective Benzylic Oxidation
This protocol is designed to achieve the selective oxidation of one methyl group to an aldehyde, based on methods for the oxidation of alkylarenes.[6]
Reagents and Materials:
-
This compound
-
o-Iodoxybenzoic acid (IBX)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMSO, add o-Iodoxybenzoic acid (IBX) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the major and minor dialdehyde products.
Causality Behind Experimental Choices:
-
o-Iodoxybenzoic acid (IBX): IBX is a mild and selective oxidizing agent for the conversion of benzylic C-H bonds to carbonyls, which is crucial to avoid over-oxidation to a carboxylic acid and to minimize side reactions with the existing aldehyde.[6]
-
DMSO as Solvent: DMSO is a common solvent for IBX oxidations as it helps to solubilize the reagent and the substrate.
-
Aqueous Work-up: The washing steps are essential to remove unreacted IBX, byproducts, and the DMSO solvent. Sodium thiosulfate is used to quench any remaining oxidizing species.
Protocol for Selective Benzylic Bromination
This protocol for selective benzylic bromination utilizes N-Bromosuccinimide (NBS), a reagent known for its ability to selectively brominate at the benzylic position via a radical mechanism.[4][8]
Reagents and Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Heating mantle or UV lamp
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or AIBN.
-
Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the isomeric monobrominated products.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of bromine radicals, which minimizes competing aromatic bromination.[4]
-
Radical Initiator (BPO or AIBN): A radical initiator is required to start the chain reaction for the benzylic bromination.
-
Non-polar Solvent (CCl₄): A non-polar solvent is used to prevent ionic side reactions and to facilitate the radical pathway.
Visualizing the Reaction Pathways
To better illustrate the concepts discussed, the following diagrams depict the key structural features and the predicted reaction pathway for selective functionalization.
References
- 1. Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methoxy-2,6-dimethylbenzaldehyde
For the diligent researcher, scientist, or drug development professional, the commitment to scientific advancement is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-2,6-dimethylbenzaldehyde, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is the first step in ensuring its safe disposal. Based on analogous compounds, we can anticipate the following hazard profile:
-
Irritation: Like many benzaldehydes, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1][2][3] Direct contact and inhalation of dust or vapors must be avoided.
-
Toxicity: Some substituted benzaldehydes are classified as harmful if swallowed.[4][5]
-
Reactivity: Aldehydes can be reactive. It is crucial to avoid contact with incompatible materials, primarily strong oxidizing agents and strong bases, which could lead to vigorous or exothermic reactions.[5][6][7]
These potential hazards dictate the necessity of treating this compound as regulated hazardous waste. Disposing of it via sanitary sewer or general refuse is strictly prohibited as it can harm aquatic life and disrupt wastewater treatment processes.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is paramount to preventing exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or contact with solid particles, preventing serious eye irritation.[3] |
| Hand Protection | Nitrile rubber gloves. | Provides a sufficient barrier against incidental skin contact. Always inspect gloves for tears or holes before use and dispose of them after handling.[4][9] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Prot. | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Protects the respiratory tract from irritation.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance. This workflow is a self-validating system; each step logically follows the last to minimize risk.
Step 1: Waste Identification and Labeling
As soon as the decision is made to discard the chemical—whether it is residual material, contaminated labware, or a spill cleanup—it must be designated as hazardous waste.
-
Obtain a proper waste container: This should be a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap). The container must be in good condition, free of leaks or cracks.
-
Label the container: Affix a "Hazardous Waste" label. Fill it out completely and legibly with:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant").
-
Step 2: Waste Segregation and Accumulation
Chemical incompatibility is a significant risk in waste storage.
-
Segregate from Incompatibles: Store the waste container away from strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases (e.g., sodium hydroxide).[5][6][7]
-
Use Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Accumulation Point: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.
Step 3: Managing Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and absorbent pads should be collected in a separate, sealed, and labeled bag or container designated for solid chemical waste.
-
"Empty" Containers: The original container of the chemical is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste along with the liquid form of the chemical. After triple-rinsing and air-drying in a fume hood, the defaced container may be discarded as non-hazardous waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand.[3] Sweep the absorbed material into a designated waste container, seal, and label it as hazardous waste. Ensure the area is well-ventilated during cleanup.
Step 4: Arranging for Final Disposal
Laboratory personnel are not the final disposers. The process concludes with a handoff to trained professionals.
-
Contact EH&S: Once your waste container is nearly full or has been accumulating for a designated period (often 90 days), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Professional Disposal: EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is incineration at a permitted hazardous waste facility.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the underlying hazards, employing rigorous containment and labeling protocols, and partnering with environmental health professionals, researchers can ensure that their scientific pursuits do not come at the cost of personal or environmental well-being. This guide serves as a foundational document to achieve that end, providing the essential knowledge to manage this chemical with the diligence and respect it requires.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
